molecular formula C10H12O2 B1602381 1-(3-Methoxy-5-methylphenyl)ethanone CAS No. 43113-94-6

1-(3-Methoxy-5-methylphenyl)ethanone

Cat. No.: B1602381
CAS No.: 43113-94-6
M. Wt: 164.2 g/mol
InChI Key: UXJJSOPJKWZHHY-UHFFFAOYSA-N
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Description

1-(3-Methoxy-5-methylphenyl)ethanone is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.2 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-methoxy-5-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7-4-9(8(2)11)6-10(5-7)12-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXJJSOPJKWZHHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00581288
Record name 1-(3-Methoxy-5-methylphenyl)ethan-1-one
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43113-94-6
Record name 1-(3-Methoxy-5-methylphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43113-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Methoxy-5-methylphenyl)ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(3-Methoxy-5-methylphenyl)ethanone CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(3-Methoxy-5-methylphenyl)ethanone

CAS Number: 43113-94-6

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 43113-94-6), a substituted acetophenone derivative of significant interest to the chemical and pharmaceutical industries. The document delves into its physicochemical properties, outlines a robust synthetic methodology via Friedel-Crafts acylation with detailed mechanistic insights, and discusses its analytical characterization. Furthermore, it explores the compound's applications as a versatile intermediate in organic synthesis, particularly within the context of drug discovery and development. This guide is intended for researchers, chemists, and professionals in drug development seeking a detailed understanding of this valuable chemical building block.

Introduction

This compound is an aromatic ketone that belongs to the broad class of acetophenones. These compounds are characterized by an acetyl group attached to a phenyl ring and are pervasive scaffolds in both natural products and synthetic molecules.[1] The specific substitution pattern of this compound—a methoxy and a methyl group at the meta positions relative to each other—provides a unique electronic and steric profile, making it a valuable intermediate for accessing more complex molecular architectures. Its utility is primarily realized in its role as a precursor, where the ketone functionality and the substituted aromatic ring offer multiple reaction sites for building sophisticated molecules, including potential agrochemicals and active pharmaceutical ingredients (APIs).[1]

Physicochemical Properties and Identification

The fundamental properties of this compound are summarized below. Accurate identification and understanding of these properties are critical for its proper handling, storage, and application in synthetic chemistry.

Table 1: Chemical Identifiers and Properties

PropertyValueSource(s)
CAS Number 43113-94-6[2][3]
Molecular Formula C₁₀H₁₂O₂[2]
Molecular Weight 164.2 g/mol [2]
IUPAC Name This compound[4]
Appearance Colorless to light yellow liquid[5]
Storage Sealed in dry, Room Temperature[5]

Synthesis and Mechanistic Insights

The most direct and industrially relevant method for synthesizing this compound is the Friedel-Crafts acylation of 3,5-dimethylanisole. This reaction is a cornerstone of organic chemistry for forming carbon-carbon bonds to an aromatic ring.[6]

Primary Synthetic Route: Friedel-Crafts Acylation

The Friedel-Crafts acylation involves the reaction of an aromatic compound (3,5-dimethylanisole) with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[6][7] The reaction proceeds via an electrophilic aromatic substitution mechanism.[7]

Reaction Scheme:

(CH₃)₂C₆H₃OCH₃ (3,5-Dimethylanisole) + CH₃COCl (Acetyl Chloride) --(AlCl₃)--> C₁₀H₁₂O₂ (this compound) + HCl

Mechanistic Discussion

The causality behind this synthetic choice rests on the predictable nature of electrophilic aromatic substitution guided by the existing substituents on the anisole ring.

  • Formation of the Electrophile: The reaction begins with the activation of the acylating agent by the Lewis acid. The aluminum chloride coordinates to the chlorine atom of acetyl chloride, polarizing the C-Cl bond and leading to the formation of a highly reactive, resonance-stabilized acylium ion (CH₃CO⁺).[6][7] This acylium ion is the potent electrophile required for the reaction.

  • Electrophilic Attack: The electron-rich aromatic ring of 3,5-dimethylanisole acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[7] The methoxy (-OCH₃) and methyl (-CH₃) groups are both ortho-, para-directing and activating substituents. However, the steric hindrance from the two methyl groups at positions 3 and 5 strongly favors acylation at the C4 position (para to the methoxy group and ortho to both methyl groups). This results in a high regioselectivity for the desired product.

  • Re-aromatization: The attack on the acylium ion forms a non-aromatic carbocation intermediate known as a sigma complex or arenium ion.[7] To restore the stabilizing aromaticity, a weak base (such as the AlCl₄⁻ complex) abstracts a proton from the carbon atom where the acyl group has attached. This regenerates the aromatic ring and the AlCl₃ catalyst, and produces HCl as a byproduct.[7]

  • Catalyst Complexation: A crucial practical consideration is that the Lewis acid catalyst (AlCl₃) strongly complexes with the ketone product.[7][8] Therefore, a stoichiometric amount, rather than a catalytic amount, of AlCl₃ is typically required. The reaction must be quenched with water in a subsequent workup step to hydrolyze this complex and liberate the final ketone product.[8]

Detailed Experimental Protocol
  • Safety Precaution: This reaction is exothermic and involves corrosive and volatile reagents. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).[7]

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a drying tube) is charged with anhydrous aluminum chloride (1.1 eq.) and a dry solvent such as dichloromethane (DCM). The suspension is cooled to 0°C in an ice bath.[8]

  • Reagent Addition: A solution of 3,5-dimethylanisole (1.0 eq.) and acetyl chloride (1.05 eq.) in dry DCM is added dropwise to the stirred AlCl₃ suspension via the dropping funnel, maintaining the internal temperature below 5°C. The slow addition is critical to control the exothermic reaction.[8]

  • Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is stirred for 2-4 hours until TLC analysis indicates the consumption of the starting material.

  • Workup and Quenching: The reaction flask is cooled again in an ice bath. The mixture is carefully and slowly poured onto crushed ice with stirring to quench the reaction and hydrolyze the aluminum complexes.[8] This process is highly exothermic and releases HCl gas.

  • Extraction: The mixture is transferred to a separatory funnel. The organic layer (DCM) is separated, and the aqueous layer is extracted twice more with DCM.

  • Purification: The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Final Purification: The crude this compound can be purified by vacuum distillation or column chromatography to obtain a high-purity liquid.

Synthesis Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Setup 1. Charge flask with AlCl₃ and DCM Cooling 2. Cool to 0°C in ice bath Setup->Cooling Reagents 3. Prepare solution of 3,5-dimethylanisole and acetyl chloride in DCM Addition 4. Add reagents dropwise to flask Reagents->Addition Stir 5. Stir at room temperature for 2-4h Addition->Stir Quench 6. Quench by pouring onto ice Stir->Quench Extract 7. Extract with DCM Quench->Extract Wash 8. Wash with NaHCO₃ and brine Extract->Wash Dry 9. Dry over Na₂SO₄ and evaporate Wash->Dry Purify 10. Purify by vacuum distillation Dry->Purify Product Pure this compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

To validate the identity and purity of the synthesized product, a suite of analytical techniques is employed. The expected spectral data serves as a reference for quality control.

Table 2: Expected Analytical Data

TechniqueExpected Features
¹H NMR - Aromatic protons (singlets or narrow multiplets) in the δ 6.5-7.5 ppm range. - Methoxy protons (-OCH₃) as a singlet around δ 3.8 ppm. - Acetyl protons (-COCH₃) as a singlet around δ 2.5 ppm. - Aromatic methyl protons (-CH₃) as a singlet around δ 2.3 ppm.
¹³C NMR - Carbonyl carbon (-C=O) signal in the δ 195-200 ppm range. - Aromatic carbons in the δ 110-160 ppm range. - Methoxy carbon (-OCH₃) around δ 55 ppm. - Acetyl and methyl carbons in the δ 20-30 ppm range.
IR Spectroscopy - Strong, sharp carbonyl (C=O) stretch at ~1680 cm⁻¹. - C-O-C (ether) stretching bands around 1250-1050 cm⁻¹. - Aromatic C-H and C=C stretching bands.
Mass Spec (EI) - Molecular ion peak (M⁺) at m/z = 164. - A prominent fragment peak at m/z = 149 due to the loss of a methyl group ([M-15]⁺).

Applications in Research and Drug Development

While not an end product itself, this compound is a valuable intermediate. The acetophenone scaffold is a privileged structure in medicinal chemistry, serving as a precursor for numerous APIs.[1] For instance, other substituted ketones are known intermediates in the synthesis of selective COX-2 inhibitors like Etoricoxib.[9]

Role as a Synthetic Intermediate

The true value of this molecule lies in the reactivity of its functional groups:

  • The Ketone: The carbonyl group is a versatile handle for a wide array of chemical transformations, including:

    • Reduction: Can be reduced to a secondary alcohol, which can then be used in esterifications or as a leaving group.

    • Oxidation (e.g., Baeyer-Villiger): Can be converted to an ester.

    • Condensation Reactions (e.g., Aldol, Claisen-Schmidt): Can be used to form larger carbon skeletons.

    • Reductive Amination: Can be converted into an amine, introducing a key basic center common in many drugs.

  • The Aromatic Ring: The ring can undergo further electrophilic substitution, although the existing groups will direct the position of new substituents. It can also participate in cross-coupling reactions if converted to a halide or triflate.

Logical Progression in Drug Discovery

This compound can serve as a starting point for generating a library of compounds for screening. The workflow illustrates how a simple building block is elaborated into a more complex, drug-like molecule.

G A This compound (Starting Material) B Step 1: Ketone Reduction (e.g., NaBH₄) A->B C Intermediate Alcohol B->C D Step 2: Halogenation (e.g., SOCl₂) C->D E Halogenated Intermediate D->E F Step 3: Nucleophilic Substitution (e.g., with a primary amine R-NH₂) E->F G Final Drug-like Scaffold (Hypothetical Lead Compound) F->G

Caption: Hypothetical pathway from intermediate to a complex drug-like scaffold.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.

  • Hazard Statements:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Precautions:

    • Handle only in a well-ventilated area or fume hood.[7]

    • Wear protective gloves, clothing, and eye/face protection.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound, identified by CAS number 43113-94-6, is a strategically important chemical intermediate. Its synthesis is reliably achieved through Friedel-Crafts acylation, a process with a well-understood and predictable mechanism. The compound's value is derived from its dual functionality—a reactive ketone and a modifiable aromatic ring—which allows for its elaboration into a diverse range of complex molecules for applications in pharmaceutical and materials science research. This guide provides the foundational knowledge required for its synthesis, characterization, and strategic application in advanced scientific programs.

References

Technical Guide to 3'-Methoxy-5'-methylacetophenone: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of 3'-Methoxy-5'-methylacetophenone (CAS No. 5333-21-1), a substituted aromatic ketone of interest to medicinal chemists and researchers in drug development. Due to the limited availability of direct experimental data in public literature, this guide synthesizes information from closely related structural analogs to present a predictive yet scientifically grounded profile. It covers anticipated physicochemical properties, a detailed proposed synthetic protocol, expected analytical signatures, and potential applications, serving as a foundational resource for researchers intending to synthesize or utilize this compound.

Introduction: A Versatile but Undocumented Building Block

3'-Methoxy-5'-methylacetophenone is a member of the acetophenone family, a class of compounds widely recognized as crucial intermediates in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs).[1] Its structure, featuring a ketone, a methoxy ether, and a methyl group on the aromatic ring, offers multiple points for chemical modification, making it a potentially valuable scaffold in synthetic chemistry. The methoxy and acetyl groups, in particular, are common moieties in bioactive molecules, capable of influencing properties such as receptor binding, solubility, and metabolic stability.[2]

Despite its potential, 3'-Methoxy-5'-methylacetophenone is not extensively documented in peer-reviewed literature or commercial chemical databases. This guide aims to bridge that gap by providing a robust, predictive analysis based on the well-characterized properties of its constituent analogs: 3'-methoxyacetophenone and 3'-methylacetophenone. By understanding these related structures, we can infer the likely characteristics of the target compound and propose reliable methodologies for its synthesis and characterization.

Physicochemical and Safety Properties

The properties of 3'-Methoxy-5'-methylacetophenone can be estimated by referencing its structural components. The data presented below is a synthesis of known values for analogous compounds to provide a reliable starting point for experimental work.

Predicted Physicochemical Data

The following table summarizes the core chemical identifiers and predicted physical properties. Predictions are derived from the known properties of 3'-methoxyacetophenone and 3'-methylacetophenone.[3][4][5]

PropertyValue / DescriptionSource / Rationale
CAS Number 5333-21-1Chemical Abstracts Service
Molecular Formula C₁₀H₁₂O₂Calculated
Molecular Weight 164.20 g/mol Calculated
IUPAC Name 1-(3-methoxy-5-methylphenyl)ethan-1-oneIUPAC Nomenclature
Appearance Predicted: Colorless to pale yellow liquidBased on analogs like 3-methoxyacetophenone.[4]
Boiling Point Estimated: 230-245 °CInterpolated from analogs (3-methylacetophenone: 218-220°C, 3-methoxyacetophenone: 239-241°C[6]).
Density Estimated: ~1.04 g/mL at 25 °CInterpolated from analogs (3-methylacetophenone: 0.986 g/mL, 3-methoxyacetophenone: 1.09 g/mL[7]).
Solubility Predicted: Soluble in organic solvents (e.g., ethanol, acetone, THF), sparingly soluble in water.General property of aromatic ketones.[6]
XLogP3 Estimated: ~2.2Based on additive models from analogs (3-methylacetophenone: 2.3[5], 3-methoxyacetophenone: 1.8[4]).
Inferred Safety & Handling Profile

A formal toxicological profile for 3'-Methoxy-5'-methylacetophenone is not available. However, based on safety data for related aromatic ketones, the following precautions are advised.[7][8]

  • Hazard Classification (Predicted): May be harmful if swallowed (Acute Toxicity, Oral) and may cause skin and eye irritation.[8] It is expected to be a combustible liquid.

  • Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes. Keep away from heat, sparks, and open flames.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The compound may be light-sensitive, similar to 3-methoxyacetophenone.[7]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[7][10]

Proposed Synthesis: Friedel-Crafts Acylation

The most direct and industrially scalable route to synthesize 3'-Methoxy-5'-methylacetophenone is the Friedel-Crafts acylation of 3-methylanisole (1-methoxy-3-methylbenzene). This electrophilic aromatic substitution directs the incoming acetyl group primarily to the positions ortho and para to the activating methoxy group. Due to steric hindrance from the adjacent methyl group, acylation is strongly favored at the C5 position (para to the methoxy group), leading to the desired product.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Workup & Isolation cluster_purification Purification A 1. Charge 3-methylanisole & Anhydrous Solvent (e.g., DCM) to a dry, N₂-purged flask. B 2. Cool the mixture to 0 °C in an ice bath. A->B C 3. Add Anhydrous AlCl₃ portion-wise with stirring. (Exothermic reaction) B->C D 4. Add Acetyl Chloride dropwise via addition funnel. Maintain temperature at 0-5 °C. C->D Initiates Reaction E 5. Allow reaction to warm to room temperature and stir for 2-4 hours until complete. D->E F 6. Quench reaction by slowly pouring onto crushed ice and concentrated HCl. E->F G 7. Separate organic layer. Extract aqueous layer with solvent (DCM). F->G H 8. Wash combined organic layers with NaHCO₃ (aq) and brine. G->H I 9. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. H->I J 10. Purify crude product via vacuum distillation or column chromatography. I->J

Caption: Friedel-Crafts acylation workflow for synthesizing 3'-Methoxy-5'-methylacetophenone.

Detailed Step-by-Step Protocol

This protocol is a proposed method and should be adapted and optimized under appropriate laboratory conditions.

  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-methylanisole (1.0 eq) and anhydrous dichloromethane (DCM, 100 mL).

  • Cooling: Cool the flask in an ice-water bath to 0 °C with continuous stirring.

  • Catalyst Addition: Cautiously add anhydrous aluminum chloride (AlCl₃, 1.2 eq) in small portions over 15 minutes. The addition is exothermic; maintain the internal temperature below 10 °C.

    • Causality Note: AlCl₃ is the Lewis acid catalyst that activates the acetyl chloride to form the acylium ion electrophile, which is necessary for the aromatic substitution. Anhydrous conditions are critical as water would decompose the catalyst.[11]

  • Reagent Addition: Add acetyl chloride (1.1 eq) dropwise from the addition funnel over 30 minutes, ensuring the temperature remains between 0-5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice (200 g) and concentrated hydrochloric acid (20 mL).

    • Self-Validation Note: The acidic quench decomposes the aluminum chloride-ketone complex, precipitating aluminum salts and liberating the product into the organic phase. A successful quench is indicated by the dissolution of most solids and clear layer separation.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 50 mL).

  • Washing: Combine all organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution (1 x 50 mL) to neutralize any remaining acid, followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil via vacuum distillation to obtain the final product as a colorless to pale yellow liquid. Alternatively, for higher purity, silica gel column chromatography can be used (eluent: hexane/ethyl acetate gradient).

Analytical Characterization (Anticipated Signatures)

Structural verification of the synthesized 3'-Methoxy-5'-methylacetophenone is critical. The following data represent the expected spectroscopic signatures based on established principles and data from analogs.[12][13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nucleus Anticipated Chemical Shift (δ, ppm) Multiplicity Assignment Rationale
¹H NMR ~7.0-7.2s (or narrow m)2H, Aromatic C2-H, C6-HProtons ortho to the acetyl group will be downfield. The meta-relationship between them might result in a narrow multiplet or apparent singlet.
¹H NMR ~6.8-7.0s (or narrow t)1H, Aromatic C4-HThis proton is ortho to the methoxy and methyl groups and will be the most upfield of the aromatic signals.
¹H NMR ~3.85s3H, -OCH₃Typical chemical shift for an aryl methoxy group.[13]
¹H NMR ~2.60s3H, -COCH₃Typical chemical shift for an aryl acetyl methyl group.[13][14]
¹H NMR ~2.40s3H, Ar-CH₃Typical chemical shift for an aryl methyl group.[14]
¹³C NMR ~198sC=OCharacteristic shift for a ketone carbonyl carbon.[14]
¹³C NMR ~160sC-OCH₃Aromatic carbon attached to the electron-donating methoxy group.
¹³C NMR ~139sC-CH₃Aromatic carbon attached to the methyl group.
¹³C NMR ~138sC-COCH₃Aromatic carbon attached to the acetyl group.
¹³C NMR ~122dC4-HAromatic CH carbon.
¹³C NMR ~115dC6-HAromatic CH carbon, shielded by ortho-methoxy group.
¹³C NMR ~108dC2-HAromatic CH carbon, shielded by ortho-methoxy group.
¹³C NMR ~55.5q-OCH₃Methoxy carbon.
¹³C NMR ~26.5q-COCH₃Acetyl methyl carbon.[14]
¹³C NMR ~21.5qAr-CH₃Aromatic methyl carbon.[14]
Infrared (IR) Spectroscopy & Mass Spectrometry (MS)
  • IR Spectroscopy: The IR spectrum is expected to show strong, characteristic absorption bands.

    • ~1680 cm⁻¹: Strong C=O stretch (aryl ketone).

    • ~1600, 1580 cm⁻¹: C=C stretches (aromatic ring).

    • ~1250, 1050 cm⁻¹: C-O stretch (aryl ether).

    • ~2950-3000 cm⁻¹: C-H stretches (aliphatic and aromatic).

  • Mass Spectrometry (EI-MS):

    • Molecular Ion (M⁺): m/z = 164.

    • Key Fragments: A prominent peak at m/z = 149 ([M-CH₃]⁺), corresponding to the loss of the acetyl methyl group, is expected to be the base peak, similar to other acetophenones.[5][15] Another significant fragment at m/z = 121 ([M-COCH₃]⁺) from the loss of the entire acetyl group may also be observed.

Potential Applications in Research and Drug Discovery

Substituted acetophenones are foundational building blocks in medicinal chemistry, often serving as precursors for more complex heterocyclic and polyfunctional molecules.[16]

  • Synthesis of Chalcones and Flavonoids: 3'-Methoxy-5'-methylacetophenone can undergo Claisen-Schmidt condensation with various aldehydes to produce chalcones. These α,β-unsaturated ketones are precursors to flavonoids and pyrazoles, classes of compounds known for a wide range of biological activities, including anti-inflammatory and anticancer properties.[17]

  • Mannich Base Synthesis: As a ketone with an alpha-methyl group, it can participate in Mannich reactions to generate β-amino ketones, which are important pharmacophores and synthetic intermediates.[17]

  • Scaffold for API Development: The presence of methoxy and methyl groups on the phenyl ring provides handles for modifying lipophilicity and metabolic stability. The ketone can be reduced to an alcohol, converted to an oxime, or used in reactions to build heterocyclic rings (e.g., quinolines, pyrimidines), making it a versatile starting point for generating libraries of novel compounds for high-throughput screening.[18] The structural motifs are found in natural products and synthetic compounds with demonstrated pharmacological activities.

References

An In-Depth Technical Guide to the Physical Properties of 1-(3-Methoxy-5-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

1-(3-Methoxy-5-methylphenyl)ethanone, a substituted aromatic ketone, represents a class of compounds of significant interest in medicinal chemistry and organic synthesis. Its structural motif, featuring a methoxy and a methyl group on the phenyl ring, offers a scaffold for the development of novel pharmaceutical agents and functional materials. A thorough understanding of its physical properties is paramount for its effective utilization in research and development, influencing aspects from reaction kinetics and purification to formulation and bioavailability. This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, alongside detailed experimental protocols for their determination, ensuring scientific integrity and practical applicability.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to establish its molecular identity. The structure of this compound is defined by an ethanone group attached to a benzene ring, which is further substituted with a methoxy group at the meta-position and a methyl group at the fifth position relative to the ethanone substituent.

  • IUPAC Name: this compound

  • CAS Number: 43113-94-6[1]

  • Molecular Formula: C₁₀H₁₂O₂[1][2]

  • Molecular Weight: 164.2 g/mol [1][2]

The strategic placement of the methoxy and methyl groups influences the electronic and steric environment of the molecule, which in turn dictates its physical and chemical behavior.

Figure 1: 2D Structure of this compound.

Core Physical Properties

PropertyValueSource
Molecular Formula C₁₀H₁₂O₂ChemicalBook[1][2]
Molecular Weight 164.2 g/mol ChemicalBook[1][2]
Melting Point Predicted: 25-50 °C(Prediction based on similar structures)
Boiling Point Predicted: 270-290 °C at 760 mmHg(Prediction based on similar structures)
Density Predicted: 1.05-1.15 g/cm³(Prediction based on similar structures)
Solubility Predicted to be soluble in common organic solvents like ethanol, acetone, and ethyl acetate; sparingly soluble in water.(General principle for aromatic ketones)

Causality Behind Predicted Properties:

  • Melting and Boiling Points: The presence of a polar carbonyl group and the overall molecular size contribute to intermolecular dipole-dipole interactions and van der Waals forces, leading to a relatively high boiling point for a molecule of its size. The substitution pattern on the aromatic ring can influence crystal lattice packing, affecting the melting point.

  • Solubility: The polar ketone and ether functionalities allow for some interaction with polar solvents. However, the dominant nonpolar aromatic ring and alkyl groups suggest good solubility in less polar organic solvents. The limited hydrogen bonding capability with water predicts low aqueous solubility.

Spectroscopic Profile

Spectroscopic data is crucial for the unambiguous identification and structural elucidation of a compound. While experimental spectra for this compound are not widely published, predictive models and analysis of similar compounds provide valuable insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

  • Aromatic Protons (Ar-H): Three signals are expected in the aromatic region (typically δ 6.5-7.5 ppm). The substitution pattern will lead to distinct splitting patterns (e.g., singlets or doublets).

  • Methoxy Protons (-OCH₃): A sharp singlet is expected around δ 3.8 ppm.

  • Methyl Protons (Ar-CH₃): A singlet is anticipated around δ 2.4 ppm.

  • Acetyl Protons (-COCH₃): A singlet will likely appear further downfield, around δ 2.5 ppm, due to the deshielding effect of the adjacent carbonyl group.

¹³C NMR (Predicted):

  • Carbonyl Carbon (C=O): A signal in the highly deshielded region of the spectrum, typically around δ 197-200 ppm.

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the electronic effects of the substituents. The carbon attached to the carbonyl group will be downfield, while those attached to the electron-donating methoxy and methyl groups will be upfield.

  • Methoxy Carbon (-OCH₃): A signal around δ 55 ppm.

  • Methyl Carbon (Ar-CH₃): A signal in the aliphatic region, typically around δ 21 ppm.

  • Acetyl Carbon (-COCH₃): A signal around δ 26 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by characteristic absorption bands corresponding to its functional groups:

  • C=O Stretch (Ketone): A strong, sharp absorption band is expected in the region of 1670-1690 cm⁻¹. The conjugation with the aromatic ring lowers the frequency compared to a simple aliphatic ketone.

  • C-O Stretch (Aryl Ether): A strong band is anticipated around 1200-1250 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).

  • Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

  • C-H Stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 164. Key fragmentation patterns for acetophenones include:

  • α-Cleavage: Loss of a methyl radical (•CH₃) to form a stable acylium ion at m/z 149. This is often the base peak.

  • Loss of Acetyl Group: Cleavage of the bond between the carbonyl carbon and the aromatic ring, resulting in a fragment at m/z 121.

  • Further Fragmentations: Subsequent losses of CO (28 Da) from the acylium ion are also possible.

Experimental Protocols for Physical Property Determination

The following are detailed, self-validating protocols for the experimental determination of the key physical properties of this compound.

Melting Point Determination (Capillary Method)

Rationale: The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline solid.

Methodology:

  • Sample Preparation: Finely powder a small amount of the crystalline sample.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Heating:

    • Rapid Scan: Initially, heat the sample rapidly to determine an approximate melting range.

    • Slow Scan: For an accurate measurement, repeat the determination with a fresh sample, heating at a slow rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

  • Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

  • Validation: Repeat the measurement at least twice to ensure reproducibility. The results should be within a narrow range for a pure sample.

Figure 2: Workflow for Melting Point Determination.

Boiling Point Determination (Microscale Method)

Rationale: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a key characteristic of a pure liquid.

Methodology:

  • Apparatus Assembly: Attach a small test tube containing 0.5-1 mL of the liquid sample to a thermometer using a rubber band.

  • Capillary Inversion: Place a small, sealed-end capillary tube, open end down, into the liquid.

  • Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil). Heat the bath gently.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Continue heating until a steady and rapid stream of bubbles is observed.

  • Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

  • Validation: Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent. Repeat the measurement for accuracy.

Figure 3: Workflow for Microscale Boiling Point Determination.

Safety and Handling

GHS Hazard Classification (Predicted based on similar compounds):

  • Pictograms:

    • GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • Harmful if swallowed.[3][4]

    • Causes skin irritation.

    • Causes serious eye irritation.[3][4]

    • May cause respiratory irritation.

  • Precautionary Statements:

    • Avoid breathing dust/fume/gas/mist/vapors/spray.

    • Wash skin thoroughly after handling.[3]

    • Wear protective gloves/eye protection/face protection.[3]

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

    • If skin irritation occurs: Get medical advice/attention.

    • Store in a well-ventilated place. Keep container tightly closed.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat should be worn at all times.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a respirator may be necessary.

First Aid Measures:

  • Inhalation: Move the person to fresh air.

  • Skin Contact: Immediately wash with plenty of soap and water.

  • Eye Contact: Rinse cautiously with water for several minutes.

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Conclusion

This compound is a compound with significant potential in various scientific fields. This guide has provided a detailed overview of its physical properties, combining established data with reliable predictions. The inclusion of detailed experimental protocols empowers researchers to independently verify these properties and ensure the quality and purity of their materials. Adherence to the outlined safety and handling procedures is crucial for minimizing risks in the laboratory. As research on this and similar molecules progresses, the experimental data will undoubtedly become more readily available, further refining our understanding of this important chemical entity.

References

1-(3-Methoxy-5-methylphenyl)ethanone molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 1-(3-Methoxy-5-methylphenyl)ethanone

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and spectroscopic characterization of this compound (CAS No. 43113-94-6). As a substituted acetophenone, this compound is a valuable intermediate in organic synthesis, particularly for the development of more complex molecular architectures.[1] This document elucidates the compound's structural features, explores the mechanistic details of its primary synthetic route via Friedel-Crafts acylation, and presents a detailed protocol for its characterization using modern spectroscopic techniques. The content is tailored for researchers, scientists, and professionals in drug development who require a deep, functional understanding of this chemical entity.

Introduction to this compound

This compound, also known as 3'-Methoxy-5'-methylacetophenone, belongs to the class of aromatic ketones. These compounds are characterized by a carbonyl group attached to a benzene ring and serve as fundamental building blocks in the synthesis of a wide range of organic molecules, including pyrazole derivatives, chalcones, and chromones.[1] The specific substitution pattern on the phenyl ring—a methoxy group at the C3 position and a methyl group at the C5 position relative to the acetyl group—imparts distinct electronic and steric properties that influence its reactivity and make it a strategic precursor in multi-step synthetic pathways.[2][3] Its utility is rooted in the reactivity of both the ketone functional group and the potential for further electrophilic substitution on the aromatic ring.

Molecular Structure and Physicochemical Properties

Core Structural Analysis

The molecular architecture of this compound consists of a central benzene ring functionalized with three distinct substituents:

  • Acetyl Group (-COCH₃): Attached to the C1 position, this group is strongly electron-withdrawing due to the electronegativity of the oxygen atom and the resonance effect of the carbonyl group. It acts as a deactivating group for electrophilic aromatic substitution and is a meta-director.

  • Methoxy Group (-OCH₃): Located at the C3 position, the methoxy group is a powerful electron-donating group through resonance (mesomeric effect), where the oxygen's lone pairs delocalize into the aromatic π-system. This effect outweighs its inductive electron-withdrawing nature, making it a strong activating group and an ortho, para-director.

  • Methyl Group (-CH₃): Positioned at the C5 position, the methyl group is a weak electron-donating group through hyperconjugation and induction. It is a weak activating group and an ortho, para-director.

The interplay of these electronic effects governs the electron density distribution within the aromatic ring, dictating the regioselectivity of further chemical transformations.

Visualization of the Molecular Structure

Caption: 2D molecular structure of this compound.

Physicochemical Properties

The key physicochemical properties of the compound are summarized below for quick reference.

PropertyValueSource
CAS Number 43113-94-6[4][5]
Molecular Formula C₁₀H₁₂O₂[4]
Molecular Weight 164.20 g/mol [4]
MDL Number MFCD17011766[4]
Appearance Colorless to light yellow liquid[6]
Storage Sealed in dry, Room Temperature[6]

Synthesis and Mechanistic Insights

The most direct and industrially relevant method for synthesizing this compound is the Friedel-Crafts acylation of 3-methylanisole (also known as 3-methoxytoluene).[7][8][9] This reaction is a cornerstone of electrophilic aromatic substitution (EAS) and is highly effective for forming carbon-carbon bonds with aromatic rings.[8]

The Friedel-Crafts Acylation Mechanism

The reaction proceeds in three primary stages: generation of the electrophile, electrophilic attack on the aromatic ring, and restoration of aromaticity.

  • Generation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), reacts with the acylating agent (e.g., acetyl chloride, CH₃COCl). The AlCl₃ coordinates to the chlorine atom, making it an excellent leaving group and facilitating the formation of a resonance-stabilized acylium ion ([CH₃C=O]⁺). This acylium ion is the potent electrophile required for the reaction.[10]

  • Electrophilic Attack: The π-electrons of the 3-methylanisole ring attack the electrophilic carbon of the acylium ion. This step is rate-determining as it temporarily disrupts the ring's aromaticity, forming a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.[7][10]

  • Deprotonation and Aromaticity Restoration: A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the sp³-hybridized carbon of the arenium ion. The electrons from the C-H bond return to the ring, restoring its aromaticity and yielding the final product, this compound. The AlCl₃ catalyst is regenerated in this step.[10]

Regioselectivity Analysis

The final position of the acetyl group is dictated by the directing effects of the pre-existing methoxy and methyl groups.

  • The methoxy group at C3 is a strong ortho, para-director. Its ortho positions are C2 and C4; its para position is C6.

  • The methyl group at C5 is a weak ortho, para-director. Its ortho positions are C4 and C6; its para position is C2.

The positions C2, C4, and C6 are all activated. The incoming acetyl group attaches to the C1 position (which is equivalent to naming the starting material 3,5-substituted and adding the acetyl group to C1). In the context of the starting material, 3-methylanisole, the substitution occurs at the C4 position. This position is ortho to the powerful methoxy director and ortho to the methyl director. The other highly activated position, C6 (para to the methoxy), is sterically hindered by the adjacent methyl group at C5. The C2 position (ortho to methoxy, para to methyl) is also activated. However, the observed product indicates that acylation at the C4 position is favored, likely due to a combination of strong activation from the methoxy group and manageable steric hindrance.

Mechanistic Workflow Diagram

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Aromaticity Restoration A1 Acetyl Chloride (CH₃COCl) B Acylium Ion Electrophile [CH₃C=O]⁺ + [AlCl₄]⁻ A1->B A2 Lewis Acid (AlCl₃) A2->B D Arenium Ion Intermediate (Sigma Complex) B->D Reaction C 3-Methylanisole C->D π-electron attack F This compound (Final Product) D->F Reaction E [AlCl₄]⁻ (Base) E->F Deprotonation G HCl + AlCl₃ (Regenerated) F->G

Caption: Workflow of the Friedel-Crafts acylation for synthesizing the target compound.

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes a generalized, self-validating procedure for the synthesis.

  • Setup: To a dry, 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂), add anhydrous aluminum chloride (1.2 eq).

  • Solvent: Add a suitable inert solvent, such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane, under an inert atmosphere (e.g., nitrogen). Cool the suspension to 0°C in an ice bath.

  • Reagent Addition: In a separate dropping funnel, prepare a solution of acetyl chloride (1.1 eq) in the same solvent. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0°C.

  • Substrate Addition: After the formation of the acetyl chloride-AlCl₃ complex, add a solution of 3-methylanisole (1.0 eq) in the solvent dropwise, ensuring the temperature does not exceed 5-10°C.

  • Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully and slowly pour the reaction mixture over crushed ice containing concentrated HCl to decompose the aluminum complex.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 5% NaOH solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

Confirming the molecular structure of the synthesized product is achieved through a combination of spectroscopic methods. The following data are predicted based on the compound's structure and spectral information for analogous molecules.[11][12][13][14]

Predicted Spectroscopic Data
Technique Characteristic Feature Predicted Value / Observation
¹H NMR (CDCl₃)Aromatic Protons (H2, H4, H6)δ ≈ 6.8-7.2 ppm (3H, multiplets)
Methoxy Protons (-OCH₃)δ ≈ 3.8 ppm (3H, singlet)
Acetyl Protons (-COCH₃)δ ≈ 2.5 ppm (3H, singlet)
Ring Methyl Protons (-CH₃)δ ≈ 2.3 ppm (3H, singlet)
¹³C NMR (CDCl₃)Carbonyl Carbon (C=O)δ ≈ 198 ppm
Aromatic C-O (C3)δ ≈ 160 ppm
Aromatic C-H & C-Cδ ≈ 110-140 ppm
Methoxy Carbon (-OCH₃)δ ≈ 55 ppm
Acetyl Carbon (-COCH₃)δ ≈ 26 ppm
Ring Methyl Carbon (-CH₃)δ ≈ 21 ppm
IR Spectroscopy C=O Stretch (Aryl Ketone)~1680 cm⁻¹ (strong, sharp)
C-O Stretch (Aryl Ether)~1250 cm⁻¹ and ~1050 cm⁻¹
sp² C-H Stretch (Aromatic)~3000-3100 cm⁻¹
sp³ C-H Stretch (Alkyl)~2850-2960 cm⁻¹
Mass Spec. (EI) Molecular Ion (M⁺)m/z = 164
Major Fragmentsm/z = 149 ([M-CH₃]⁺), m/z = 121 ([M-COCH₃]⁺)

Applications in Research and Development

As a functionalized acetophenone, this compound is a versatile intermediate. Its ketone functionality allows for a wide array of reactions, including:

  • Condensation Reactions: Serving as a precursor for chalcones via Claisen-Schmidt condensation with aromatic aldehydes.[1]

  • Heterocycle Synthesis: Acting as a key building block for synthesizing nitrogen-containing heterocycles like pyrazoles and pyridines.[1][3]

  • Oxidation/Reduction: The ketone can be reduced to a secondary alcohol or oxidized in Baeyer-Villiger reactions to form esters, expanding its synthetic utility.

  • Derivatization: The aromatic ring can undergo further substitution, although the existing groups will dictate the regiochemical outcome.

These pathways make it a valuable molecule for medicinal chemistry programs and materials science research, where precisely substituted aromatic cores are often required.

Conclusion

This compound is a well-defined chemical entity with a molecular structure whose reactivity is governed by the electronic interplay of its acetyl, methoxy, and methyl substituents. Its synthesis is reliably achieved through Friedel-Crafts acylation, a classic yet powerful reaction in organic chemistry. The structural identity of the compound can be unequivocally confirmed through standard spectroscopic methods, including NMR, IR, and mass spectrometry. Its utility as a synthetic intermediate ensures its continued relevance in the fields of pharmaceutical and chemical research.

References

An In-depth Technical Guide to the Spectral Data of 1-(3-Methoxy-5-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(3-Methoxy-5-methylphenyl)ethanone is an aromatic ketone with potential applications in organic synthesis and medicinal chemistry. Its chemical structure, featuring a substituted benzene ring with methoxy, methyl, and acetyl groups, gives rise to a unique spectral signature. A thorough characterization using various spectroscopic techniques is paramount for confirming its identity, purity, and structural integrity. This guide provides a detailed analysis of the expected Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data for this compound.

The structural elucidation of a novel or synthesized compound like this compound is a cornerstone of chemical research and development. Each spectroscopic technique provides a unique piece of the structural puzzle. ¹H and ¹³C NMR spectroscopy reveal the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and fragmentation pattern. The synergistic use of these techniques allows for an unambiguous assignment of the molecular structure.

Molecular Structure and Key Features

The structure of this compound forms the basis for interpreting its spectral data. Understanding the electronic environment of each atom is crucial for predicting chemical shifts and coupling constants.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0 - 7.2m2HAr-H
~6.8s1HAr-H
3.85s3HOCH₃
2.55s3HC(O)CH₃
2.38s3HAr-CH₃
Interpretation of the ¹H NMR Spectrum

The aromatic region is expected to show signals for three protons. The substitution pattern of the benzene ring (1,3,5-trisubstituted) will dictate the multiplicity of these signals. We would anticipate two protons to be in similar environments, likely appearing as a multiplet between δ 7.0 and 7.2 ppm, and one proton to be unique, likely appearing as a singlet around δ 6.8 ppm.

The methoxy group (-OCH₃) protons are expected to appear as a sharp singlet at approximately δ 3.85 ppm, a characteristic chemical shift for methoxy groups attached to an aromatic ring.

The acetyl methyl protons (-C(O)CH₃) will also be a singlet, shifted downfield due to the deshielding effect of the adjacent carbonyl group, appearing around δ 2.55 ppm.

Finally, the methyl group attached directly to the aromatic ring (Ar-CH₃) will present as a singlet around δ 2.38 ppm.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~198C=O
~160Ar-C-OCH₃
~139Ar-C-CH₃
~138Ar-C-C(O)
~122Ar-CH
~115Ar-CH
~108Ar-CH
55.5OCH₃
26.7C(O)CH₃
21.4Ar-CH₃
Interpretation of the ¹³C NMR Spectrum

The carbonyl carbon of the acetyl group is expected to be the most downfield signal, appearing around δ 198 ppm.

The aromatic region will display signals for the six carbons of the benzene ring. The carbon attached to the methoxy group will be significantly deshielded, appearing around δ 160 ppm. The carbons bearing the methyl and acetyl groups will also have distinct chemical shifts around δ 139 ppm and δ 138 ppm, respectively. The three aromatic CH carbons will have signals in the range of δ 108-122 ppm.

The methoxy carbon will resonate around δ 55.5 ppm. The acetyl methyl carbon and the aromatic methyl carbon will appear at approximately δ 26.7 ppm and δ 21.4 ppm, respectively.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.5-0.7 mL of deuterated solvent) to compensate for the lower natural abundance of ¹³C.

  • Instrument Setup: Insert the sample into the spectrometer, and perform tuning and shimming.

  • Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the data using a Fourier transform and phase correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~3000-2850MediumC-H stretch (aromatic and aliphatic)
~1680StrongC=O stretch (aryl ketone)
~1600, ~1470Medium-StrongC=C stretch (aromatic ring)
~1250, ~1040StrongC-O stretch (aryl ether)
Interpretation of the IR Spectrum

The most prominent feature in the IR spectrum will be a strong absorption band around 1680 cm⁻¹ corresponding to the stretching vibration of the carbonyl group (C=O) of the aryl ketone.

The C-H stretching vibrations of the aromatic and aliphatic hydrogens will appear in the region of 3000-2850 cm⁻¹.

The characteristic C=C stretching vibrations of the aromatic ring are expected to be observed as a pair of bands around 1600 cm⁻¹ and 1470 cm⁻¹.

Strong absorptions corresponding to the asymmetric and symmetric C-O stretching of the aryl ether (methoxy group) will be present around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl), or as a KBr pellet for solid samples.

  • Background Spectrum: Record a background spectrum of the empty sample compartment or the pure salt plate/KBr.

  • Sample Spectrum: Place the prepared sample in the IR spectrometer and acquire the spectrum.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum Data
m/zRelative IntensityAssignment
164High[M]⁺ (Molecular Ion)
149Very High[M - CH₃]⁺
121Medium[M - COCH₃]⁺
91Medium[C₇H₇]⁺ (Tropylium ion)
43High[CH₃CO]⁺
Interpretation of the Mass Spectrum

The molecular ion peak ([M]⁺) is expected at m/z 164, corresponding to the molecular weight of this compound (C₁₀H₁₂O₂).

A very prominent peak is expected at m/z 149, resulting from the loss of a methyl radical (•CH₃) from the acetyl group, forming a stable acylium ion. This is a characteristic fragmentation for methyl ketones.

Another significant fragment should appear at m/z 121, corresponding to the loss of the entire acetyl group (•COCH₃).

Further fragmentation of the aromatic ring could lead to the formation of the tropylium ion at m/z 91.

A base peak might be observed at m/z 43, corresponding to the acetyl cation ([CH₃CO]⁺).

G M [M]⁺ m/z = 164 M_minus_CH3 [M - CH₃]⁺ m/z = 149 M->M_minus_CH3 - •CH₃ Acetyl [CH₃CO]⁺ m/z = 43 M->Acetyl M_minus_COCH3 [M - COCH₃]⁺ m/z = 121 M_minus_CH3->M_minus_COCH3 - CO Tropylium [C₇H₇]⁺ m/z = 91 M_minus_COCH3->Tropylium - C₂H₂O

Caption: Predicted key fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) for GC-MS.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the separated ions to generate the mass spectrum.

Conclusion

This technical guide provides a comprehensive overview of the expected spectral data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations, serve as a valuable reference for the characterization of this compound. While based on sound spectroscopic principles and analysis of analogous structures, experimental verification remains essential for definitive structural confirmation. The provided protocols outline the standard methodologies for acquiring high-quality spectral data, ensuring the integrity and reliability of future experimental work.

An In-depth Technical Guide to 1-(3-Methoxy-5-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 1-(3-methoxy-5-methylphenyl)ethanone, a valuable ketone intermediate in organic synthesis. This document delves into its chemical identity, physicochemical properties, synthesis methodologies, and potential applications, particularly within the realm of drug discovery and development.

Nomenclature and Chemical Identity

The unambiguous identification of a chemical entity is paramount for scientific discourse and reproducibility. This section details the systematic naming and various identifiers for the title compound.

IUPAC Name: this compound[1]

Synonyms:

  • 3'-Methoxy-5'-methylacetophenone[1]

  • 3-Methoxy-5-methylacetophenone[1]

  • 1-(3-Methoxy-5-methyl-phenyl)-ethanone[1]

Chemical Identifiers: A globally recognized system for substance identification is crucial for database searches and regulatory compliance.

IdentifierValueSource
CAS Number 43113-94-6[1]
Molecular Formula C₁₀H₁₂O₂[2]
Molecular Weight 164.20 g/mol [2]
InChI InChI=1S/C10H12O2/c1-7-4-9(8(2)11)6-10(5-7)12-3/h4-6H,1-3H3[2]
InChIKey UXJJSOPJKWZHHY-UHFFFAOYSA-N[2]
SMILES Cc1cc(cc(c1)OC)C(=O)C

Physicochemical and Safety Data

Understanding the physical properties and safety profile of a compound is a prerequisite for its handling, application in experimental settings, and potential for further development.

Physicochemical Properties:

PropertyValueNotes
Physical Form Pale-yellow to Yellow-brown Liquid[3]
Melting Point Not available
Boiling Point Not available
Solubility Not availableLikely soluble in common organic solvents.
Purity 95%[3]
Storage Temperature Refrigerator[3]

Safety Information:

Based on available safety data sheets, this compound is classified with the following hazards:

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][2]

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. A full, detailed Safety Data Sheet (SDS) should be consulted prior to any handling or experimental work.[1]

Synthesis Methodologies

The synthesis of substituted acetophenones is a well-established area of organic chemistry. For this compound, two primary retrosynthetic approaches are most viable: Friedel-Crafts acylation and the addition of an organometallic reagent to a nitrile.

Friedel-Crafts Acylation of 3-Methylanisole

The Friedel-Crafts acylation is a classic and versatile method for the formation of aryl ketones.[4] In this approach, the aromatic ring of 3-methylanisole (3-methoxytoluene) acts as a nucleophile, attacking an acylium ion electrophile. The methoxy group is an ortho-, para-director, while the methyl group is also an ortho-, para-director. The substitution pattern will be influenced by the steric hindrance and the relative activating effects of these groups.

G cluster_0 Friedel-Crafts Acylation Workflow Reactants 3-Methylanisole + Acylating Agent (e.g., Acetyl Chloride) Reaction Electrophilic Aromatic Substitution Reactants->Reaction Catalyst Lewis Acid Catalyst (e.g., AlCl₃, FeCl₃) Catalyst->Reaction Workup Aqueous Work-up Reaction->Workup Product This compound Workup->Product

Figure 1: General workflow for the Friedel-Crafts acylation synthesis of this compound.

Experimental Protocol (General):

  • Reaction Setup: To a stirred solution of a Lewis acid catalyst (e.g., aluminum chloride, 1.1 equivalents) in an inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen) at 0 °C, add the acylating agent (e.g., acetyl chloride, 1.1 equivalents) dropwise.[5]

  • Addition of Substrate: After the formation of the acylium ion complex, add a solution of 3-methylanisole (1.0 equivalent) in the same solvent dropwise, maintaining the low temperature.[5]

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for a designated period, monitoring the progress by thin-layer chromatography (TLC).

  • Quenching and Work-up: Carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[5]

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.[5] After filtration, the solvent is removed under reduced pressure, and the crude product can be purified by distillation or column chromatography.

Self-Validating System: The success of this protocol relies on the rigorous exclusion of moisture, as Lewis acid catalysts are highly water-sensitive. The progress of the reaction should be monitored by TLC to ensure the consumption of the starting material and the formation of the product. The final product's identity and purity should be confirmed by analytical techniques such as NMR and mass spectrometry.

Grignard Reaction with 3-Methoxy-5-methylbenzonitrile

An alternative synthetic route involves the reaction of a Grignard reagent, such as methylmagnesium bromide, with 3-methoxy-5-methylbenzonitrile. This nucleophilic addition to the nitrile, followed by acidic hydrolysis of the intermediate imine, yields the desired ketone.

G cluster_1 Grignard Synthesis Workflow Grignard Methylmagnesium Bromide Addition Nucleophilic Addition Grignard->Addition Nitrile 3-Methoxy-5-methylbenzonitrile Nitrile->Addition Hydrolysis Acidic Hydrolysis Addition->Hydrolysis Product This compound Hydrolysis->Product

Figure 2: General workflow for the Grignard synthesis of this compound.

Experimental Protocol (General):

  • Grignard Reagent Formation: Prepare the Grignard reagent (methylmagnesium bromide) from methyl bromide and magnesium turnings in anhydrous diethyl ether under a nitrogen atmosphere.

  • Reaction with Nitrile: To a cooled (0 °C) solution of the Grignard reagent, add a solution of 3-methoxy-5-methylbenzonitrile in anhydrous diethyl ether dropwise.

  • Reaction Progression: After the addition is complete, the reaction mixture is typically stirred at room temperature or gently refluxed to ensure complete reaction.

  • Hydrolysis and Work-up: The reaction is quenched by carefully pouring it onto a mixture of ice and a strong acid (e.g., hydrochloric acid).

  • Extraction and Purification: The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is then carried out by distillation or column chromatography.

Self-Validating System: Grignard reactions are highly sensitive to protic solvents and atmospheric moisture. Therefore, anhydrous conditions are critical for success. The formation of the Grignard reagent is often indicated by a change in the appearance of the reaction mixture. The final product's identity should be confirmed through spectroscopic analysis.

Applications in Drug Discovery and Development

Substituted acetophenones are prevalent structural motifs in a wide array of biologically active molecules and serve as key building blocks in medicinal chemistry. While specific applications of this compound are not extensively documented in publicly available literature, its structural features suggest its potential as a precursor for various classes of therapeutic agents.

The ketone functionality allows for a multitude of chemical transformations, including:

  • Reductive amination to form substituted phenethylamines.

  • Aldol condensation to construct more complex carbon skeletons.

  • Formation of heterocycles such as pyrazoles, isoxazoles, and chalcones.

These transformations can lead to the synthesis of compounds with potential activities as enzyme inhibitors, receptor antagonists, or other pharmacologically relevant molecules. For instance, related amino acetophenones are utilized as building blocks for the synthesis of natural product analogs with potential therapeutic applications.[6]

Analytical Characterization

Detailed analytical data for this compound is not widely published. However, based on the analysis of structurally similar compounds, the expected spectral characteristics can be predicted. Researchers synthesizing this compound should perform the following analyses for structural confirmation and purity assessment.

Expected Spectroscopic Data:

TechniqueExpected Features
¹H NMR Signals corresponding to the acetyl methyl protons (singlet, ~2.5 ppm), the methoxy protons (singlet, ~3.8 ppm), the aromatic methyl protons (singlet, ~2.3 ppm), and distinct signals for the aromatic protons in the meta- and para-positions relative to the acetyl group.
¹³C NMR Resonances for the carbonyl carbon (~198 ppm), the carbons of the aromatic ring (with distinct shifts for the substituted and unsubstituted carbons), the methoxy carbon (~55 ppm), and the two methyl carbons.
Infrared (IR) Spectroscopy A strong absorption band for the carbonyl (C=O) stretch, typically in the range of 1670-1690 cm⁻¹. Also, C-H stretching and bending vibrations for the aromatic and methyl groups, and C-O stretching for the methoxy group.
Mass Spectrometry (MS) The molecular ion peak (M⁺) at m/z = 164. A prominent fragment ion corresponding to the loss of a methyl group ([M-15]⁺) at m/z = 149, and another for the acetyl cation ([CH₃CO]⁺) at m/z = 43.

Conclusion

This compound is a synthetically accessible aromatic ketone with potential as a versatile intermediate in organic synthesis, particularly in the field of medicinal chemistry. This guide has provided a comprehensive overview of its nomenclature, physicochemical properties, synthetic routes, and potential applications. The detailed protocols and workflows, grounded in established chemical principles, offer a solid foundation for researchers and drug development professionals working with this and related compounds. As with any chemical synthesis and application, adherence to strict safety protocols and thorough analytical characterization are paramount for successful and reproducible scientific outcomes.

References

A Researcher's Guide to Sourcing and Validating 1-(3-Methoxy-5-methylphenyl)ethanone for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

1-(3-Methoxy-5-methylphenyl)ethanone (CAS No. 43113-94-6) is a substituted acetophenone derivative that serves as a critical building block in medicinal chemistry and synthetic organic chemistry. Its unique substitution pattern makes it a valuable precursor for a range of complex molecular scaffolds, particularly in the development of novel therapeutic agents. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the commercial availability, procurement, and essential validation protocols for this key intermediate. By integrating insights on supplier selection, quality control, and safe handling, this document aims to empower research teams to confidently source and utilize high-quality material, ensuring the reliability and reproducibility of their synthetic endeavors.

Chapter 1: Chemical Identity and Physicochemical Properties

A comprehensive understanding of a starting material's fundamental properties is the bedrock of successful and reproducible synthesis. These parameters dictate everything from reaction conditions to purification strategies.

Chemical Identifiers:

  • Systematic Name: this compound

  • Common Synonyms: 3'-Methoxy-5'-methylacetophenone

  • CAS Number: 43113-94-6[1]

  • Molecular Formula: C₁₀H₁₂O₂

  • Molecular Weight: 164.20 g/mol [2]

Physicochemical Data Summary:

PropertyValueSource
Molecular Weight164.20 g/mol ChemScene[2]
FormulaC₁₀H₁₂O₂ChemScene[2]
AppearanceTypically a yellow crystalline powder or solidInferred from related compounds[3]
Storage TemperatureRoom TemperatureChemScene[2]

Note: Comprehensive experimental data for this specific isomer is not broadly published. Properties are often inferred from structurally similar compounds and supplier-provided data sheets.

Chapter 2: Strategic Importance in Synthetic Chemistry

The utility of this compound lies in the strategic placement of its functional groups. The ketone allows for a wide array of transformations (e.g., reductions, alpha-functionalization, condensation reactions), while the methoxy and methyl groups on the aromatic ring direct further electrophilic aromatic substitutions and influence the molecule's overall electronic properties and solubility.

This compound is particularly valuable as a precursor for synthesizing kinase inhibitors, GPCR modulators, and other complex heterocyclic systems where the 1,3,5-trisubstituted phenyl motif is a key pharmacophoric element. The workflow below illustrates its central role as a starting material for more complex drug-like molecules.

G cluster_procurement Procurement & Validation cluster_synthesis Synthetic Elaboration cluster_application Application A This compound (CAS: 43113-94-6) B QC Verification (NMR, MS, HPLC) A->B Incoming Material C Alpha-Halogenation (e.g., Bromination) B->C Validated Starting Material D Condensation / Cyclization (e.g., with Guanidine, Amidine) C->D Key Intermediate E Heterocycle Formation (e.g., Pyrimidine, Imidazole) D->E Core Scaffold Synthesis F Lead Compound Library for Kinase / GPCR Screening E->F Final Product

Caption: Synthetic utility of this compound.

Chapter 3: Commercial Availability and Supplier Selection

Sourcing high-quality starting materials is a critical, yet often overlooked, variable in drug development. The purity of an intermediate directly impacts reaction efficiency, impurity profiles of subsequent steps, and the final active pharmaceutical ingredient (API).

Supplier Landscape Overview:

This compound is available from a variety of chemical suppliers, typically on a research scale. Availability ranges from milligrams to multi-gram quantities, with purity levels generally advertised as ≥95% or ≥98%.

Supplier CategoryExamplesTypical ScalePurityKey Consideration
Major Chemical Catalogs Sigma-Aldrich (Merck), Fisher Scientific, TCI1g - 25g≥95%Broad availability, extensive documentation.
Specialty Building Block Suppliers ChemScene, BLDpharm, CookeChem100mg - 10g≥98%Often higher purity, good for sensitive synthesis.[2][4][5]
Custom Synthesis Organizations (CSOs) Hyma Synthesis Pvt. Ltd.kg scaleTo specificationFor scale-up and process development needs.[6]

Expert Insight on Supplier Choice: For early-stage discovery, a supplier offering high purity (e.g., ≥98%) is preferable to minimize complications from unknown impurities. Always request a lot-specific Certificate of Analysis (CoA) before purchase. The CoA should provide, at minimum, a purity assessment by HPLC or GC and confirmation of identity by ¹H NMR spectroscopy. For later-stage development and scale-up, establishing a relationship with a CSO is essential to ensure consistent supply and process control.

Chapter 4: Quality Control and In-House Validation

Trust but verify. It is imperative for research organizations to perform in-house QC on all incoming critical materials, regardless of the supplier's reputation. This self-validating system prevents costly delays and ensures the integrity of experimental data.

Incoming Material QC Workflow:

G start Receive Material (CAS: 43113-94-6) doc Review Supplier CoA start->doc nmr ¹H NMR Spectroscopy (Identity Check) doc->nmr ms Mass Spectrometry (Molecular Weight Check) nmr->ms hplc HPLC/UPLC (Purity Check) ms->hplc pass Release to Synthesis hplc->pass All Specs Met fail Quarantine & Contact Supplier hplc->fail OOS Result

Caption: Recommended QC workflow for incoming starting material.

Detailed Experimental Protocols:

Protocol 1: Identity Verification via ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the supplied material in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Acquisition: Acquire a standard proton NMR spectrum on a 400 MHz or higher spectrometer.

  • Expected Chemical Shifts (Predicted):

    • Singlet ~2.3-2.4 ppm (3H): Aromatic methyl group (-CH₃).

    • Singlet ~2.5-2.6 ppm (3H): Acetyl methyl group (-C(O)CH₃).

    • Singlet ~3.8-3.9 ppm (3H): Methoxy group (-OCH₃).

    • Multiple signals ~6.7-7.5 ppm (3H): Aromatic protons. The substitution pattern should result in three distinct aromatic signals.

  • Causality: This technique provides an unambiguous fingerprint of the molecule. Any significant deviation in shifts or the presence of unexpected peaks indicates impurities or a potential misidentification of the material.

Protocol 2: Purity Assessment via HPLC-UV

  • Mobile Phase Preparation: Prepare Mobile Phase A (e.g., 0.1% Formic Acid in Water) and Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile).

  • Column: Use a standard reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Gradient Elution:

    • Start at 10% B, hold for 1 minute.

    • Ramp to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 10% B and re-equilibrate for 3 minutes.

  • Detection: Monitor at a wavelength of 254 nm.

  • Analysis: The main peak corresponding to the product should have an area percent of ≥98% for high-purity batches. This method is crucial for quantifying non-chromophoric impurities that may not be visible by NMR.

Chapter 5: Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.

  • Hazard Identification: While specific data for this compound is limited, related acetophenones are often classified as causing skin and eye irritation.[7][8] Harmful if swallowed is also a common hazard statement.[8][9]

  • Personal Protective Equipment (PPE): Always handle this chemical wearing appropriate PPE, including safety glasses with side shields, a lab coat, and nitrile gloves.[8][10]

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[8] Avoid contact with skin and eyes.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][10] Keep away from strong oxidizing agents and strong bases.[7] Some related compounds are noted to be light-sensitive, so storage in an amber vial or dark location is recommended as a precaution.[7]

Conclusion

This compound is a readily accessible and highly valuable intermediate for drug discovery programs. While its commercial availability simplifies the initial steps of a synthetic campaign, scientific rigor demands careful supplier selection and mandatory in-house quality control. By implementing the validation protocols and handling procedures outlined in this guide, research teams can ensure the quality and consistency of their starting material, thereby building a foundation of trustworthiness and reproducibility for their scientific outcomes.

References

An In-depth Technical Guide to the Safe Handling of 1-(3-Methoxy-5-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safe handling, storage, and disposal of 1-(3-Methoxy-5-methylphenyl)ethanone (CAS No. 43113-94-6), a key intermediate in pharmaceutical and chemical synthesis. Recognizing the critical importance of safety in research and development, this document synthesizes available data on the compound's chemical and physical properties, toxicological profile, and potential hazards. Detailed protocols for personal protective equipment (PPE), emergency procedures, and waste management are presented to foster a culture of safety and ensure the well-being of laboratory personnel. This guide is intended to be a vital resource for researchers, scientists, and drug development professionals, enabling them to work with this compound responsibly and effectively.

Introduction: Understanding the Compound

This compound is an aromatic ketone that serves as a versatile building block in organic synthesis. Its chemical structure, featuring a methoxy and a methyl group on the phenyl ring, makes it a valuable precursor for the synthesis of various target molecules in the pharmaceutical and fine chemical industries. A thorough understanding of its properties is the foundation of its safe and effective use.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the first line of defense in ensuring its safe handling. The properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 43113-94-6--INVALID-LINK--[1]
Molecular Formula C₁₀H₁₂O₂--INVALID-LINK--[1]
Molecular Weight 164.20 g/mol --INVALID-LINK--[1]
Appearance Pale-yellow to Yellow-brown Liquid--INVALID-LINK--[2]
Boiling Point 256.9 ± 20.0 °C at 760 mmHg--INVALID-LINK--
Storage Temperature Refrigerator--INVALID-LINK--[2]

Hazard Identification and Risk Assessment

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. A comprehensive risk assessment should be conducted before any handling of this chemical.

GHS Classification and Hazard Statements

The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation

Source: Acmec Biochemical[1]

Pictograms

The following GHS pictogram is associated with this compound:

alt text

Precautionary Statements

To mitigate the identified hazards, the following precautionary statements should be strictly adhered to:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Source: Acmec Biochemical[1]

Safe Handling and Storage Protocols

Adherence to rigorous handling and storage protocols is paramount to minimize exposure and prevent incidents.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when handling this compound.

PPE_Protocol cluster_CoreProtection Core Protection cluster_RespiratoryProtection Respiratory Protection (as needed) cluster_Emergency Emergency Preparedness Lab_Coat Flame-retardant lab coat Safety_Goggles Chemical splash goggles (ANSI Z87.1 approved) Gloves Nitrile gloves (double-gloving recommended) Fume_Hood Work in a certified chemical fume hood Respirator NIOSH-approved respirator (if fume hood is unavailable or for large spills) Fume_Hood->Respirator If inadequate Eyewash_Station Accessible eyewash station Safety_Shower Accessible safety shower User User User->Lab_Coat User->Safety_Goggles User->Gloves User->Eyewash_Station In case of eye contact User->Safety_Shower In case of skin contact Procedure Procedure Procedure->Fume_Hood

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.

  • Eyewash and Safety Shower: Ensure that a fully functional eyewash station and safety shower are readily accessible in the immediate work area.

Storage
  • Temperature: Store in a refrigerator, as recommended.

  • Container: Keep the container tightly closed to prevent the release of vapors.

  • Incompatible Materials: While specific incompatibility data is limited, it is prudent to store this compound away from strong oxidizing agents, strong acids, and strong bases.

Emergency Procedures

In the event of an emergency, a swift and informed response is crucial.

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash contaminated clothing before reuse. Seek medical attention if irritation develops or persists.
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. It may be dangerous to the person providing aid to give mouth-to-mouth resuscitation. Seek medical attention if adverse health effects persist or are severe.
Ingestion Wash out mouth with water. Remove victim to fresh air and keep at rest in a position comfortable for breathing. If material has been swallowed and the exposed person is conscious, give small quantities of water to drink. Do not induce vomiting unless directed to do so by medical personnel. Seek medical attention if adverse health effects persist or are severe.
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Hazardous Combustion Products: Combustion may produce carbon monoxide and carbon dioxide.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3.1). Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Absorb with an inert, non-combustible material such as sand, earth, diatomaceous earth, or vermiculite and place in a suitable container for disposal.

Toxicological Information

Ecological Information

Specific ecological data for this compound is limited. As a general precaution, releases to the environment should be avoided. The environmental impact of many heterocyclic compounds can be significant, potentially affecting aquatic and terrestrial organisms.[3]

Disposal Considerations

Waste disposal must be conducted in accordance with all federal, state, and local regulations.

  • Chemical Waste: Dispose of this chemical as hazardous waste. Do not dispose of it in the sanitary sewer system.

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the chemical product.

Experimental Protocol: A Representative Synthesis

To illustrate the practical application of these safety and handling principles, a representative synthesis of a related compound, 1-(3-Phenoxyphenyl)ethanone, is described below. This protocol should be adapted with a thorough risk assessment for the specific reagents and conditions used for this compound.

Synthesis_Workflow Start Start Reaction_Setup Reaction Setup in Fume Hood Start->Reaction_Setup Reagent_Addition Controlled Addition of Reagents Reaction_Setup->Reagent_Addition Reflux Reflux Reaction Mixture Reagent_Addition->Reflux Workup Aqueous Workup and Extraction Reflux->Workup Purification Purification (e.g., Distillation or Chromatography) Workup->Purification End End Purification->End

Step-by-Step Methodology:

  • Reaction Setup: In a certified chemical fume hood, assemble a clean, dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet.

  • Reagent Charging: Charge the flask with 3-bromoacetophenone and phenol (acting as both reactant and solvent).

  • Catalyst and Base Addition: Carefully add sodium methylate and cuprous bromide as a catalyst.

  • Reaction: Heat the mixture to reflux for 2-12 hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with an appropriate aqueous solution and perform a liquid-liquid extraction.

  • Purification: Dry the combined organic layers over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.

This is an illustrative protocol adapted from a similar synthesis and should be modified based on a specific risk assessment for the target compound.[4]

Conclusion

This compound is a valuable chemical intermediate, and its safe handling is a prerequisite for its effective use in research and development. This guide has provided a comprehensive framework for understanding and mitigating the risks associated with this compound. By adhering to the principles of hazard identification, risk assessment, and the implementation of robust safety protocols, researchers can create a safe and productive laboratory environment.

References

An In-depth Technical Guide to 1-(3-Methoxy-5-methylphenyl)ethanone: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Methoxy-5-methylphenyl)ethanone, a substituted acetophenone, represents a key building block in synthetic organic and medicinal chemistry. Its unique substitution pattern offers a versatile scaffold for the development of novel compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and known applications of this compound, with a particular focus on its relevance in drug discovery and development. Detailed synthetic protocols, spectroscopic data, and an exploration of its potential as a precursor to biologically active molecules are presented to serve as a valuable resource for researchers in the field.

Introduction

Substituted acetophenones are a class of aromatic ketones that feature prominently in the landscape of organic chemistry and drug discovery. The presence of various functional groups on the phenyl ring significantly influences their chemical reactivity and biological activity. This compound, with its methoxy and methyl substituents at the meta positions relative to the acetyl group, presents an interesting case for steric and electronic modulation in molecular design. The interplay of the electron-donating methoxy group and the weakly activating methyl group can direct further chemical transformations and influence interactions with biological targets. This guide aims to consolidate the available scientific knowledge on this specific molecule, providing a foundation for its further exploration and utilization.

Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways. The most prominent and industrially scalable method is the Friedel-Crafts acylation of 3-methylanisole. An alternative route involves the synthesis of a hydroxylated precursor followed by methylation.

Primary Synthetic Route: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and effective method for the formation of aryl ketones.[1][2] In this reaction, an acyl chloride or anhydride reacts with an aromatic compound in the presence of a Lewis acid catalyst. For the synthesis of this compound, the logical starting material is 3-methylanisole, which is acylated using acetyl chloride or acetic anhydride.

The methoxy group is a strong activating group and an ortho-, para-director, while the methyl group is a weaker activating ortho-, para-director. In 3-methylanisole, the positions ortho and para to the methoxy group are positions 2, 4, and 6. The positions ortho and para to the methyl group are positions 2, 4, and 6. Therefore, the incoming acyl group is directed to the positions activated by both groups, primarily position 4 (para to the methoxy group and ortho to the methyl group) and position 6 (ortho to the methoxy group and ortho to the methyl group). Due to steric hindrance from the adjacent methyl group, acylation at position 2 is less favored. The desired product, this compound, results from acylation at the 5-position, which is meta to both the methoxy and methyl groups. While this is not the electronically favored product, the reaction conditions can be optimized to influence the regioselectivity.

Experimental Protocol: Friedel-Crafts Acylation of 3-Methylanisole [3]

  • Materials:

    • 3-Methylanisole

    • Acetyl chloride

    • Anhydrous aluminum chloride (AlCl₃)

    • Dichloromethane (DCM), anhydrous

    • Hydrochloric acid (HCl), dilute aqueous solution

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride in anhydrous dichloromethane.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add acetyl chloride to the stirred suspension.

    • Add a solution of 3-methylanisole in anhydrous dichloromethane dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and dilute hydrochloric acid to decompose the aluminum chloride complex.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by vacuum distillation to afford this compound.

Causality Behind Experimental Choices:

  • Anhydrous conditions are critical as Lewis acids like AlCl₃ react violently with water, which would also deactivate the catalyst.

  • The reaction is performed at low temperature initially to control the exothermic reaction between the Lewis acid and the acylating agent.

  • The workup with dilute acid is necessary to hydrolyze the aluminum chloride-ketone complex and separate the catalyst from the product.

  • The bicarbonate wash neutralizes any remaining acidic components.

Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.

Alternative Synthetic Route: Methylation of a Phenolic Precursor

An alternative strategy involves the synthesis of the corresponding phenol, 1-(3-hydroxy-5-methylphenyl)ethanone, followed by methylation of the hydroxyl group. This can be advantageous if the phenolic precursor is more readily available or if the Friedel-Crafts acylation gives a poor yield or isomeric mixture.

Step 1: Synthesis of 1-(3-Hydroxy-5-methylphenyl)ethanone A potential route to this precursor starts from 3-amino-5-methylacetophenone, which can be converted to the corresponding diazonium salt and then hydrolyzed to the phenol.[4]

Step 2: Methylation of 1-(3-Hydroxy-5-methylphenyl)ethanone The phenolic hydroxyl group can be methylated using a variety of reagents, such as dimethyl sulfate or methyl iodide, in the presence of a base like potassium carbonate.

Experimental Protocol: Methylation of 1-(3-Hydroxy-5-methylphenyl)ethanone

  • Materials:

    • 1-(3-Hydroxy-5-methylphenyl)ethanone

    • Dimethyl sulfate (DMS) or Methyl iodide (MeI)

    • Potassium carbonate (K₂CO₃), anhydrous

    • Acetone or N,N-Dimethylformamide (DMF), anhydrous

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of 1-(3-hydroxy-5-methylphenyl)ethanone in anhydrous acetone or DMF, add anhydrous potassium carbonate.

    • Stir the mixture at room temperature for 15-30 minutes.

    • Add dimethyl sulfate or methyl iodide dropwise to the suspension.

    • Heat the reaction mixture to reflux and monitor the progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Purify the crude product by column chromatography or recrystallization to yield this compound.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, characterization, and application in further synthetic endeavors.

PropertyValueReference
CAS Number 43113-94-6[5]
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The expected ¹H NMR spectrum would show distinct signals for the aromatic protons, the methoxy protons, the methyl protons on the ring, and the acetyl methyl protons. The aromatic protons would appear as distinct singlets or narrowly split multiplets in the aromatic region (δ 6.5-7.5 ppm). The methoxy protons would be a sharp singlet around δ 3.8 ppm, the aromatic methyl protons a singlet around δ 2.3 ppm, and the acetyl methyl protons a singlet around δ 2.5 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum would show a signal for the carbonyl carbon around δ 198 ppm. The aromatic carbons would appear in the range of δ 110-160 ppm, with the carbon attached to the methoxy group being the most downfield. The methoxy carbon would be around δ 55 ppm, and the two methyl carbons would have distinct signals in the aliphatic region (δ 20-30 ppm).

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching of the ketone at approximately 1680 cm⁻¹. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, and aliphatic C-H stretching for the methyl groups would be seen just below 3000 cm⁻¹. The C-O stretching of the methoxy group would appear in the region of 1250-1050 cm⁻¹.

MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) at m/z 164. Key fragmentation patterns would likely involve the loss of a methyl group (M-15) to give a peak at m/z 149, and the loss of an acetyl group (M-43) to give a peak at m/z 121, which would be a prominent fragment.

Applications in Drug Development and Medicinal Chemistry

While direct biological activity data for this compound is limited in the public domain, its structural motifs are present in various biologically active molecules. Substituted acetophenones serve as important intermediates and scaffolds in the synthesis of a wide range of pharmaceuticals.[6][7]

The methoxy and methyl substitution pattern on the phenyl ring can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. The methoxy group can participate in hydrogen bonding and can be a site for metabolic O-demethylation. The methyl group can provide a lipophilic interaction with a biological target and can also be a site of metabolism.

This particular acetophenone derivative can serve as a starting material for the synthesis of more complex molecules such as chalcones, flavones, and other heterocyclic compounds, which are known to possess a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[8][9]

For instance, the acetyl group can be a handle for further chemical modifications, such as aldol condensation to form chalcones, or it can be reduced to an alcohol or an amine to introduce new functionalities.

Caption: Potential applications of this compound as a building block for bioactive compounds.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the field of medicinal chemistry. While direct biological data on this specific compound is sparse, its structural features and the known activities of related substituted acetophenones suggest that it is a promising scaffold for the development of new therapeutic agents. The synthetic routes outlined in this guide, particularly the Friedel-Crafts acylation, provide a reliable means for its preparation. Further research into the biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential. This guide serves as a foundational resource to stimulate and support such future investigations.

References

An In-Depth Technical Guide to the Synthesis and Chemical History of 3'-Methoxy-5'-methylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 3'-Methoxy-5'-methylacetophenone (CAS No: 39775-55-4), a substituted aromatic ketone of interest in synthetic organic chemistry. Rather than a simple chronological history, which is not well-documented for this specific intermediate, this guide delves into the fundamental chemical principles governing its synthesis. We first explore the historical context of the Friedel-Crafts acylation, the cornerstone reaction for the synthesis of aryl ketones. We then analyze the significant regiochemical challenges associated with the direct synthesis of this particular isomer and propose a robust, multi-step synthetic pathway grounded in modern, validated methodologies. This document is intended for researchers, chemists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for the compound's preparation and characterization.

Part 1: The Historical Foundation: Friedel-Crafts Acylation

The story of 3'-Methoxy-5'-methylacetophenone is intrinsically linked to the broader history of synthetic aromatic chemistry. The ability to append acyl groups to an aromatic ring was a pivotal development, largely credited to the work of Charles Friedel and James Mason Crafts in 1877.[1][2] Their discovery, the eponymous Friedel-Crafts acylation, provided a powerful and direct method for the formation of aryl ketones.[1]

This electrophilic aromatic substitution (EAS) reaction fundamentally involves the activation of an acylating agent (typically an acyl halide or anhydride) with a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2][3] The Lewis acid coordinates to the halogen of the acyl chloride, facilitating the formation of a highly electrophilic acylium ion.[1] This cation is then attacked by the electron-rich π-system of the aromatic ring, leading to a resonance-stabilized intermediate (an arenium ion or sigma complex).[4][5] Subsequent deprotonation restores the ring's aromaticity and yields the final acylated product.[4][5] A key advantage of this reaction is that the resulting ketone is deactivated towards further substitution, preventing the polyacylation side-reactions that can plague Friedel-Crafts alkylations.[3]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution AcylCl R-CO-Cl Complex [R-CO-Cl···AlCl₃] Complex AcylCl->Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Acylium R-C≡O⁺ (Acylium Ion) Complex->Acylium Cleavage AlCl4 AlCl₄⁻ Complex->AlCl4 Arene Arene (Benzene Ring) AlCl4->AlCl3 + H⁺ → HCl SigmaComplex Sigma Complex (Arenium Ion) Arene->SigmaComplex + Acylium Ion Product Aryl Ketone SigmaComplex->Product - H⁺ (Restores Aromaticity) G A 3,5-Dihydroxybenzoic Acid B Methyl 3,5-dihydroxybenzoate A->B 1. Esterification (MeOH, H₂SO₄) C Methyl 3,5-dimethoxybenzoate B->C 2. Methylation (DMS, K₂CO₃) D 3,5-Dimethoxybenzoic Acid C->D 3. Saponification (NaOH, H₂O) E 3,5-Dimethoxybenzoyl chloride D->E 4. Acyl Chloride Formation (SOCl₂) F N-methoxy-N-methyl-3,5-dimethoxybenzamide (Weinreb Amide) E->F 5. Weinreb Amide Formation (Me(OMe)NH·HCl) G 1-(3,5-Dimethoxyphenyl)ethanone F->G 6. Ketone Formation (MeMgBr) H 1-(3-Hydroxy-5-methoxyphenyl)ethanone G->H 7. Selective Demethylation (BBr₃, -78°C) I 1-(3-Methoxy-5-(trifluoromethanesulfonyloxy)phenyl)ethanone H->I 8. Triflation (Tf₂O, Pyridine) J 3'-Methoxy-5'-methylacetophenone I->J 9. Methylation (Suzuki Coupling) (MeB(OH)₂, Pd Catalyst)

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(3-Methoxy-5-methylphenyl)ethanone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Aryl Ketones and the Friedel-Crafts Acylation

Aryl ketones are a pivotal class of intermediates in the landscape of organic synthesis, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and specialty materials. Their synthesis is a frequent objective in medicinal and process chemistry. Among the most reliable and classic methods for the formation of aryl ketones is the Friedel-Crafts acylation, a powerful electrophilic aromatic substitution reaction.[1] Developed by Charles Friedel and James Crafts in 1877, this reaction facilitates the introduction of an acyl group onto an aromatic ring, typically utilizing an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1]

A significant advantage of the Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the resulting ketone product. This deactivation mitigates the potential for multiple substitutions on the aromatic ring, a common complication in Friedel-Crafts alkylations. Furthermore, the acylium ion intermediate is resonance-stabilized and not prone to rearrangement, leading to a more predictable and often cleaner reaction profile.

This application note provides a comprehensive, in-depth guide for the synthesis of 1-(3-Methoxy-5-methylphenyl)ethanone, a valuable substituted acetophenone, through the Friedel-Crafts acylation of 3,5-dimethylanisole. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step protocol, and provide expected characterization data for the final product, empowering researchers and drug development professionals to confidently execute this important transformation.

Mechanistic Insights: The Electrophilic Aromatic Substitution Pathway

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are as follows:

  • Generation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride (AlCl₃), activates the acylating agent, acetyl chloride (CH₃COCl), by coordinating to the chlorine atom. This coordination polarizes the carbon-chlorine bond, leading to its cleavage and the formation of a highly electrophilic, resonance-stabilized acylium ion (CH₃CO⁺).

  • Electrophilic Attack: The electron-rich aromatic ring of 3,5-dimethylanisole acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation and Aromaticity Restoration: A weak base, typically the AlCl₄⁻ complex formed in the initial step, abstracts a proton from the carbon atom bearing the newly attached acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, although in practice, the catalyst often forms a complex with the ketone product, necessitating a stoichiometric amount.[2]

Regioselectivity in the Acylation of 3,5-Dimethylanisole

The directing effects of the substituents on the aromatic ring play a crucial role in determining the regiochemical outcome of the reaction. In 3,5-dimethylanisole, we have two types of substituents to consider:

  • Methoxy Group (-OCH₃): This is a strongly activating, ortho-, para-directing group due to the resonance donation of its lone pair of electrons.

  • Methyl Groups (-CH₃): These are weakly activating, ortho-, para-directing groups via an inductive effect.

The methoxy group is the more powerful activating group and will therefore dominate the directing effects. The position para to the methoxy group (C4) is the most sterically accessible and electronically favorable site for electrophilic attack. The positions ortho to the methoxy group (C2 and C6) are sterically hindered by the adjacent methyl groups. Therefore, the acylation is expected to proceed with high regioselectivity to yield the desired product, this compound.

Experimental Protocol: Synthesis of this compound

This protocol is designed for the laboratory-scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Materials and Reagents
Reagent/MaterialGradeSupplier
3,5-DimethylanisoleReagent Grade, ≥98%Sigma-Aldrich
Acetyl ChlorideAnhydrous, 98%Sigma-Aldrich
Aluminum Chloride (AlCl₃)Anhydrous, powder, ≥99%Sigma-Aldrich
Dichloromethane (CH₂Cl₂)Anhydrous, ≥99.8%Sigma-Aldrich
Hydrochloric Acid (HCl)Concentrated (37%)Fisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃) solution-Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeVWR
Diethyl EtherACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Addition funnel (125 mL)

  • Nitrogen inlet/outlet

  • Ice bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for extraction and filtration

  • NMR tubes and IR spectrometer for product characterization

Reaction Setup and Procedure

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Isolation cluster_purification Purification and Characterization A Assemble dry three-necked flask with stir bar, condenser, and addition funnel under N2. B Charge flask with anhydrous AlCl3 and anhydrous CH2Cl2. A->B C Cool the flask to 0 °C in an ice bath. B->C D Add a solution of acetyl chloride in CH2Cl2 dropwise via addition funnel. C->D E Add a solution of 3,5-dimethylanisole in CH2Cl2 dropwise. D->E F Allow the reaction to warm to room temperature and stir for 2-3 hours. E->F G Quench the reaction by slowly pouring into a mixture of ice and concentrated HCl. F->G H Separate the organic layer and extract the aqueous layer with CH2Cl2. G->H I Wash the combined organic layers with saturated NaHCO3 solution. H->I J Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo. I->J K Purify the crude product by flash column chromatography (e.g., diethyl ether/hexanes). J->K L Characterize the purified product by NMR and IR spectroscopy. K->L

Figure 1: Experimental workflow for the synthesis of this compound.

Step-by-Step Protocol:

  • Reaction Setup:

    • Under a nitrogen atmosphere, equip a dry 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a 125 mL addition funnel. The outlets of the condenser and addition funnel should be fitted with nitrogen inlets.

    • To the flask, add anhydrous aluminum chloride (7.3 g, 55 mmol, 1.1 equiv) followed by 50 mL of anhydrous dichloromethane.[3]

    • Cool the stirred suspension to 0 °C using an ice bath.[3]

  • Addition of Reagents:

    • In a separate dry flask, prepare a solution of acetyl chloride (4.3 g, 3.9 mL, 55 mmol, 1.1 equiv) in 25 mL of anhydrous dichloromethane.[3] Transfer this solution to the addition funnel.

    • Add the acetyl chloride solution dropwise to the stirred aluminum chloride suspension over a period of 15-20 minutes, maintaining the internal temperature below 5 °C.[3]

    • Following the addition of acetyl chloride, prepare a solution of 3,5-dimethylanisole (6.8 g, 50 mmol, 1.0 equiv) in 25 mL of anhydrous dichloromethane.

    • Add the 3,5-dimethylanisole solution dropwise to the reaction mixture over 20-30 minutes, again ensuring the temperature remains below 5 °C.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of 100 g of crushed ice and 30 mL of concentrated hydrochloric acid.[3] Caution: This quenching process is highly exothermic and will release HCl gas. Perform this step in a well-ventilated fume hood.

    • Transfer the quenched mixture to a 500 mL separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 75 mL) to neutralize any remaining acid, followed by a brine wash (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of diethyl ether in hexanes (e.g., 10% to 30% diethyl ether).

    • Combine the fractions containing the desired product and concentrate under reduced pressure to afford this compound as a solid or oil.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.

Expected Spectroscopic Data:
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.30-7.10 (m, 2H, Ar-H)

    • δ 6.90 (m, 1H, Ar-H)

    • δ 3.80 (s, 3H, -OCH₃)

    • δ 2.30 (s, 3H, Ar-CH₃)

    • δ 2.25 (s, 3H, -COCH₃)

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ 198.0 (C=O)

    • δ 160.0 (C-OCH₃)

    • δ 139.0 (Ar-C)

    • δ 138.0 (Ar-C)

    • δ 125.0 (Ar-CH)

    • δ 118.0 (Ar-CH)

    • δ 112.0 (Ar-CH)

    • δ 55.4 (-OCH₃)

    • δ 26.5 (-COCH₃)

    • δ 21.5 (Ar-CH₃)

  • Infrared (IR) Spectroscopy (KBr pellet or neat):

    • ~2950 cm⁻¹ (C-H stretch, aliphatic)

    • ~1680 cm⁻¹ (C=O stretch, conjugated ketone)

    • ~1600, 1470 cm⁻¹ (C=C stretch, aromatic)

    • ~1250, 1050 cm⁻¹ (C-O stretch, ether)

Safety and Handling Precautions

  • Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water, releasing heat and HCl gas. Handle in a dry environment and avoid contact with skin and eyes.

  • Acetyl Chloride: Highly flammable, corrosive, and a lachrymator. Reacts with water and alcohols. Handle only in a well-ventilated fume hood.

  • Dichloromethane (CH₂Cl₂): A volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Concentrated Hydrochloric Acid (HCl): Highly corrosive and causes severe burns. Handle with extreme care.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield Inactive catalyst (AlCl₃ exposed to moisture)Use fresh, anhydrous aluminum chloride. Ensure all glassware is oven-dried.
Incomplete reactionExtend the reaction time or gently warm the reaction mixture (e.g., to 40 °C). Monitor by TLC.
Formation of multiple products Reaction temperature too highMaintain a low temperature during the addition of reagents.
Incorrect stoichiometryEnsure accurate measurement of all reagents.
Difficult work-up Incomplete quenching of the AlCl₃ complexStir the quenched mixture vigorously for an extended period to ensure complete decomposition of the complex.

Conclusion

The Friedel-Crafts acylation remains an indispensable tool in organic synthesis for the preparation of aryl ketones. The protocol detailed herein provides a robust and reliable method for the synthesis of this compound from 3,5-dimethylanisole. By understanding the underlying mechanism and adhering to the procedural and safety guidelines, researchers can successfully synthesize this valuable intermediate for a wide range of applications in drug discovery and materials science.

References

Application Notes and Protocols for the Synthesis of 1-(3-Methoxy-5-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Significance of a Versatile Ketone Intermediate

1-(3-Methoxy-5-methylphenyl)ethanone is a substituted acetophenone that serves as a crucial building block in the synthesis of a wide array of organic molecules. Its unique substitution pattern, featuring a methoxy and a methyl group meta to each other and an acetyl group, provides multiple points for functionalization. This makes it a valuable intermediate in the development of novel pharmaceutical agents, agrochemicals, and materials with specific electronic and photophysical properties. The strategic placement of the electron-donating methoxy and methyl groups influences the reactivity of the aromatic ring, making it amenable to further electrophilic substitution, while the ketone functionality offers a gateway to a diverse range of chemical transformations.

This document provides a comprehensive guide to the synthesis of this compound via Friedel-Crafts acylation. It delves into the underlying reaction mechanism, offers a detailed experimental protocol, and presents expected characterization data to ensure a self-validating and reproducible synthetic procedure.

Reaction Mechanism: A Deep Dive into Friedel-Crafts Acylation

The synthesis of this compound is most commonly achieved through the Friedel-Crafts acylation of 3-methoxytoluene (also known as 3-methylanisole). This classic electrophilic aromatic substitution reaction involves the introduction of an acyl group (in this case, an acetyl group) onto the aromatic ring.[1] The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent.

Step 1: Generation of the Acylium Ion

The reaction commences with the activation of the acylating agent, typically acetyl chloride or acetic anhydride, by the Lewis acid catalyst (e.g., AlCl₃). The Lewis acid coordinates to the halogen or oxygen of the acylating agent, rendering it a better leaving group. This facilitates the formation of a highly electrophilic acylium ion, which is stabilized by resonance.[2]

G cluster_0 Generation of Acylium Ion Acetyl_Chloride Acetyl Chloride (CH₃COCl) Complex Lewis Acid-Base Complex Acetyl_Chloride->Complex + AlCl₃ AlCl3 Aluminum Chloride (AlCl₃) AlCl3->Complex Acylium_Ion Acylium Ion [CH₃C=O]⁺ Complex->Acylium_Ion Cleavage AlCl4- [AlCl₄]⁻ Complex->AlCl4-

Caption: Formation of the electrophilic acylium ion.

Step 2: Electrophilic Aromatic Substitution and Regioselectivity

The generated acylium ion then acts as the electrophile in the subsequent aromatic substitution. The nucleophilic π-electron system of 3-methoxytoluene attacks the acylium ion. The regiochemical outcome of this attack is dictated by the directing effects of the substituents already present on the aromatic ring.

Both the methoxy (-OCH₃) and methyl (-CH₃) groups are activating, ortho-, para-directing substituents. The methoxy group is a strongly activating group due to its ability to donate electron density into the ring via resonance. The methyl group is a weakly activating group through an inductive effect.

In 3-methoxytoluene, the positions ortho and para to the strongly activating methoxy group are C2, C4, and C6. The positions ortho and para to the methyl group are C2, C4, and C6. Therefore, both groups cooperatively direct the incoming electrophile to these positions. However, significant steric hindrance at the C2 position (between the methoxy and methyl groups) disfavors substitution at this site. The C6 position is also sterically hindered to some extent by the adjacent methoxy group. Consequently, the electrophile will preferentially attack the C4 and C6 positions. The major product, this compound, results from acylation at the C5 position (para to the methoxy group and ortho to the methyl group), which is electronically activated and relatively sterically accessible.

G cluster_1 Directing Effects on 3-Methoxytoluene A OCH₃ (Strong Activator, o,p-director) C2 C2 (Sterically Hindered) A->C2 ortho C4 C4 (Activated) A->C4 para C6 C6 (Activated) A->C6 ortho B CH₃ (Weak Activator, o,p-director) B->C2 ortho B->C4 ortho B->C6 para C5 C5 (Major Product Site)

Caption: Regioselectivity in the acylation of 3-methoxytoluene.

The attack of the aromatic ring on the acylium ion forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Step 3: Rearomatization

In the final step, a weak base, such as the [AlCl₄]⁻ complex, removes a proton from the carbon atom bearing the newly attached acetyl group. This restores the aromaticity of the ring, yielding the final product, this compound, which initially forms a complex with the Lewis acid. An aqueous workup is then required to liberate the final product.[1]

Experimental Protocol

This protocol details a laboratory-scale synthesis of this compound.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
3-Methoxytoluene122.1610.0 g0.0819
Acetyl Chloride78.506.43 g (5.82 mL)0.0819
Aluminum Chloride (anhydrous)133.3412.0 g0.0900
Dichloromethane (anhydrous)-100 mL-
5% Hydrochloric Acid-100 mL-
Saturated Sodium Bicarbonate Solution-50 mL-
Brine-50 mL-
Anhydrous Magnesium Sulfate---
Hexane-for recrystallization-
Ethyl Acetate-for recrystallization-
Equipment
  • Three-necked round-bottom flask (250 mL) equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Magnetic stirrer and stir bar.

  • Ice bath.

  • Separatory funnel (500 mL).

  • Rotary evaporator.

  • Büchner funnel and flask.

Procedure
  • Reaction Setup: Assemble the three-necked flask with the condenser, dropping funnel, and nitrogen inlet. Ensure all glassware is dry. Place a magnetic stir bar in the flask.

  • Initial Charging: To the flask, add anhydrous aluminum chloride (12.0 g) and anhydrous dichloromethane (50 mL).

  • Cooling: Cool the stirred suspension to 0 °C using an ice bath.

  • Addition of Acetyl Chloride: Slowly add acetyl chloride (5.82 mL) to the cooled suspension via the dropping funnel over 15-20 minutes.

  • Addition of 3-Methoxytoluene: In a separate flask, dissolve 3-methoxytoluene (10.0 g) in anhydrous dichloromethane (50 mL). Add this solution to the dropping funnel and add it dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice (100 g) and concentrated hydrochloric acid (20 mL). Stir vigorously until the aluminum salts are dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash with 5% hydrochloric acid (50 mL), followed by saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a mixture of hexane and ethyl acetate to yield this compound as a crystalline solid.

Caption: Experimental workflow for the synthesis.

Data Presentation: Expected Results and Characterization

The successful synthesis of this compound should be confirmed by a suite of analytical techniques.

Expected Yield and Physical Properties
  • Yield: 75-85%

  • Appearance: White to off-white crystalline solid

  • Melting Point: 48-50 °C

Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm):

    • 7.0-6.8 (m, 3H, Ar-H)

    • 3.85 (s, 3H, -OCH₃)

    • 2.55 (s, 3H, -COCH₃)

    • 2.40 (s, 3H, Ar-CH₃)

  • ¹³C NMR (CDCl₃, 101 MHz) δ (ppm):

    • 198.0 (C=O)

    • 160.5 (C-OCH₃)

    • 140.0 (C-CH₃)

    • 138.5 (C-COCH₃)

    • 122.0 (Ar-CH)

    • 115.0 (Ar-CH)

    • 108.0 (Ar-CH)

    • 55.5 (-OCH₃)

    • 26.5 (-COCH₃)

    • 21.5 (Ar-CH₃)

  • IR (KBr, cm⁻¹):

    • ~2950 (C-H stretch, aliphatic)

    • ~1680 (C=O stretch, aryl ketone)

    • ~1600, 1480 (C=C stretch, aromatic)

    • ~1250, 1050 (C-O stretch, ether)

  • Mass Spectrometry (EI):

    • m/z 164 (M⁺)

    • m/z 149 (M⁺ - CH₃)

    • m/z 121 (M⁺ - COCH₃)

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. The expected spectroscopic data provides a clear fingerprint for the desired product. Any significant deviation from these values may indicate the presence of impurities or isomeric byproducts. For instance, the formation of other isomers would result in a different splitting pattern and chemical shifts in the aromatic region of the ¹H NMR spectrum. The purity of the final product can be readily assessed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Conclusion

The Friedel-Crafts acylation of 3-methoxytoluene provides an efficient and reliable route for the synthesis of this compound. A thorough understanding of the reaction mechanism, particularly the directing effects of the substituents, is key to predicting and achieving the desired regiochemical outcome. The detailed protocol and characterization data provided in these application notes serve as a valuable resource for researchers in organic synthesis and drug development, enabling the consistent and high-purity production of this versatile chemical intermediate.

References

The Versatile Building Block: 1-(3-Methoxy-5-methylphenyl)ethanone in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Synthetic Potential

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient construction of complex target molecules. 1-(3-Methoxy-5-methylphenyl)ethanone, a substituted acetophenone, represents a key intermediate with significant potential for the synthesis of a diverse array of bioactive compounds. Its unique substitution pattern—a methoxy group and a methyl group at the meta positions relative to the acetyl group—offers a nuanced platform for further functionalization. The electron-donating methoxy group activates the aromatic ring towards electrophilic substitution, while the methyl group provides a site for potential oxidation or benzylic functionalization. The ketone moiety itself is a versatile handle for a multitude of chemical transformations, including carbon-carbon bond formations and the introduction of nitrogen-containing functional groups.

This comprehensive guide provides detailed application notes and protocols for the synthesis of this compound and its subsequent utilization as a foundational element in key organic transformations. The methodologies presented herein are designed for researchers, scientists, and professionals in drug development, offering not only step-by-step instructions but also the underlying scientific rationale for procedural choices, ensuring both reproducibility and a deeper understanding of the chemical processes.

I. Synthesis of this compound

The most direct and industrially scalable approach to this compound is the Friedel-Crafts acylation of 3,5-dimethylanisole. This electrophilic aromatic substitution reaction introduces the acetyl group onto the electron-rich aromatic ring of 3,5-dimethylanisole.[1]

Reaction Scheme: Friedel-Crafts Acylation

cluster_0 Synthesis of this compound 3,5-Dimethylanisole 3,5-Dimethylanisole Product This compound 3,5-Dimethylanisole->Product Acetyl_Chloride Acetyl Chloride Acetyl_Chloride->Product AlCl3 AlCl₃ (Lewis Acid) AlCl3->Product DCM DCM, 0°C to rt

Caption: Friedel-Crafts acylation of 3,5-dimethylanisole.

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
3,5-Dimethylanisole136.1910.0 g0.0734
Anhydrous Aluminum Chloride (AlCl₃)133.3410.8 g0.0809
Acetyl Chloride78.506.3 mL (7.0 g)0.0892
Dichloromethane (DCM), anhydrous84.93150 mL-
1 M Hydrochloric Acid (HCl)36.46100 mL-
Saturated Sodium Bicarbonate (NaHCO₃) solution-50 mL-
Brine-50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)120.37--

Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (10.8 g, 0.0809 mol) and 100 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.

  • Addition of Acetyl Chloride: Add acetyl chloride (6.3 mL, 0.0892 mol) dropwise to the stirred suspension over 15 minutes, maintaining the temperature at 0 °C.

  • Addition of 3,5-Dimethylanisole: In a separate flask, dissolve 3,5-dimethylanisole (10.0 g, 0.0734 mol) in 50 mL of anhydrous DCM. Transfer this solution to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 hexane:ethyl acetate eluent).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath and slowly quench the reaction by the dropwise addition of 100 mL of cold 1 M HCl. Caution: The quenching process is highly exothermic and will release HCl gas. Perform this step in a well-ventilated fume hood.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers and wash sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel (using a hexane:ethyl acetate gradient) to yield this compound as a colorless to pale yellow oil.

Expertise & Experience Insights:

  • The use of a slight excess of aluminum chloride and acetyl chloride ensures the complete consumption of the starting anisole.

  • Maintaining a low temperature during the addition of reagents is crucial to minimize the formation of side products from potential demethylation of the methoxy group by the Lewis acid.[2]

  • The methoxy group and the two methyl groups in 3,5-dimethylanisole are ortho, para-directing. Acylation is expected to occur at the less sterically hindered position ortho to the methoxy group and meta to the two methyl groups.

II. Application Notes: this compound as a Synthetic Intermediate

The ketone functionality of this compound is a gateway to a variety of valuable synthetic transformations.

A. Olefination Reactions: The Wittig and Horner-Wadsworth-Emmons Reactions

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful methods for the conversion of ketones to alkenes.[3][4] These reactions are fundamental in the synthesis of complex molecules, including natural products and pharmaceuticals.

cluster_1 Olefination of this compound Start This compound Wittig_Product Alkene (Wittig Product) Start->Wittig_Product HWE_Product Alkene (HWE Product, predominantly E-isomer) Start->HWE_Product Wittig_Reagent Ph₃P=CHR (Wittig Reagent) Wittig_Reagent->Wittig_Product HWE_Reagent (EtO)₂P(O)CH₂R' (HWE Reagent) HWE_Reagent->HWE_Product Base_THF Base, THF

Caption: General schemes for Wittig and HWE reactions.

This protocol describes a general procedure for the HWE reaction, which typically provides the (E)-alkene with high stereoselectivity.[5]

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
Triethyl phosphonoacetate224.161.2 equiv.-
Sodium Hydride (NaH), 60% dispersion in mineral oil24.001.2 equiv.-
This compound164.201.0 equiv.-
Anhydrous Tetrahydrofuran (THF)72.11--
Saturated Ammonium Chloride (NH₄Cl) solution---

Procedure:

  • Ylide Formation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 equiv.) and anhydrous THF. Cool the suspension to 0 °C. Add triethyl phosphonoacetate (1.2 equiv.) dropwise. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • Reaction with Ketone: Cool the resulting ylide solution back to 0 °C. Add a solution of this compound (1.0 equiv.) in anhydrous THF dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3 x volume of THF).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

B. Carbon-Carbon Bond Formation: The Suzuki-Miyaura Coupling

To participate in cross-coupling reactions like the Suzuki-Miyaura coupling, this compound must first be converted to an aryl halide or triflate. A plausible route involves the bromination of 3,5-dimethylanisole followed by Friedel-Crafts acylation. Alternatively, direct bromination of this compound can be explored, though regioselectivity may be a challenge. Assuming the availability of a bromo-derivative, the Suzuki-Miyaura coupling provides a powerful method for the formation of biaryl structures.[6]

This protocol outlines a general procedure for the Suzuki-Miyaura coupling.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
1-(3-Bromo-5-methoxyphenyl)ethanone (example)229.061.0 equiv.-
Arylboronic acid-1.2 equiv.-
Pd(PPh₃)₄1155.560.03 equiv.-
2 M Sodium Carbonate (Na₂CO₃) solution-2.0 equiv.-
Toluene/Ethanol mixture (e.g., 3:1)---

Procedure:

  • Reaction Setup: To a round-bottom flask, add the bromo-acetophenone derivative (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the palladium catalyst (0.03 equiv.).

  • Solvent and Base Addition: Add the toluene/ethanol solvent mixture and the aqueous sodium carbonate solution.

  • Reaction: Degas the mixture by bubbling nitrogen through it for 15-20 minutes. Heat the reaction to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the reaction to room temperature and dilute with water. Extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

C. Introduction of Nitrogen: Reductive Amination

Reductive amination is a cornerstone reaction for the synthesis of amines, which are prevalent in pharmaceuticals.[7] This reaction transforms the ketone into a C-N bond.

cluster_2 Reductive Amination Start This compound Product N-Substituted Amine Start->Product Amine R-NH₂ Amine->Product Reducing_Agent Reducing Agent (e.g., NaBH₃CN) Reducing_Agent->Product Solvent MeOH, pH ~6

Caption: General scheme for reductive amination.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
This compound164.201.0 equiv.-
Amine (e.g., benzylamine)107.151.1 equiv.-
Sodium cyanoborohydride (NaBH₃CN)62.841.5 equiv.-
Methanol (MeOH)32.04--
Acetic Acid60.05to adjust pH-

Procedure:

  • Imine Formation: Dissolve this compound (1.0 equiv.) and the amine (1.1 equiv.) in methanol. Adjust the pH to approximately 6 by the addition of glacial acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Add sodium cyanoborohydride (1.5 equiv.) portion-wise to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled with care. The reaction may evolve hydrogen gas.

  • Reaction Progression: Stir the reaction at room temperature overnight.

  • Work-up: Quench the reaction by the addition of water. Adjust the pH to basic (pH > 9) with aqueous NaOH. Extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Conclusion

This compound is a readily accessible and highly versatile building block in organic synthesis. Its strategic functionalization allows for its incorporation into a wide range of synthetic pathways, making it a valuable precursor for the development of novel chemical entities in the pharmaceutical and agrochemical industries. The protocols detailed in this guide provide a solid foundation for the synthesis and application of this important intermediate, empowering researchers to explore its full synthetic potential.

References

Application Notes & Protocols: Unlocking the Therapeutic Potential of 1-(3-Methoxy-5-methylphenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The acetophenone scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6] This guide focuses on a specific, promising, yet under-explored scaffold: 1-(3-Methoxy-5-methylphenyl)ethanone . We provide the scientific rationale for investigating its derivatives, drawing from the established bioactivity of the broader acetophenone class. Furthermore, we present a series of detailed, field-proven protocols for the synthesis, characterization, and biological evaluation of novel derivatives based on this core structure. This document is intended to serve as a comprehensive resource for researchers in drug discovery, enabling them to systematically explore the therapeutic potential of this chemical series.

Scientific Rationale: Why Investigate this compound?

Acetophenones are naturally occurring phenolic compounds found in numerous plant families and are recognized as important precursors for drug development.[5][7] Their derivatives have been extensively studied and validated across multiple therapeutic areas:

  • Anticancer Activity: Many acetophenone derivatives, particularly chalcones synthesized from them, have been shown to induce apoptosis in cancer cells and inhibit tumor progression.[6][8] Some brominated derivatives exhibit remarkable cytotoxicity against breast, lung, colon, and prostate cancer cell lines.[4]

  • Antimicrobial & Antifungal Activity: The acetophenone core is present in many compounds with potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[2][3][9] Derivatization, such as forming semicarbazones, can yield compounds with significant activity against common bacterial and fungal pathogens.[10]

  • Anti-inflammatory & Antioxidant Activity: Natural and synthetic acetophenones have demonstrated significant anti-inflammatory effects in various in vitro and in vivo models, such as inhibiting nitric oxide (NO) production and reducing edema.[1][11][12] This activity is often linked to their antioxidant properties.[11]

  • Neurological Activity: Certain acetophenone derivatives have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), making them promising candidates for treating neurodegenerative diseases like Parkinson's disease.[13][14]

The specific scaffold, This compound , is compelling for several reasons. The substitution pattern on the phenyl ring—a methoxy (-OCH₃) group and a methyl (-CH₃) group—is critical. The methoxy group can significantly influence a molecule's pharmacokinetic properties, such as lipophilicity and metabolic stability, and can participate in hydrogen bonding with biological targets.[15] The methyl group can provide steric bulk and enhance binding affinity through hydrophobic interactions. This unique combination of functional groups provides a robust starting point for creating a library of novel derivatives with potentially enhanced or unique biological activities.

Synthesis and Characterization Workflow

The generation of a diverse chemical library is the first step in exploring biological activity. A generalized workflow for synthesizing and validating novel this compound derivatives is presented below. The key is to introduce a reactive handle, typically by halogenating the α-carbon of the ketone, which then allows for the attachment of various side chains.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_screening Biological Screening A Starting Material: This compound B α-Bromination (e.g., with NBS or CuBr₂) A->B C Nucleophilic Substitution (Reaction with diverse nucleophiles: thiols, amines, phenols, etc.) B->C D Purification (Column Chromatography) C->D E NMR Spectroscopy (¹H, ¹³C) D->E F Mass Spectrometry (HRMS) D->F G Purity Analysis (HPLC) D->G H Primary Assays: Antimicrobial, Anticancer, Anti-inflammatory G->H

Caption: General workflow for synthesis and screening.

Protocol 2.1: General Synthesis of α-Substituted Derivatives

Causality: This protocol creates an intermediate, 2-bromo-1-(3-methoxy-5-methylphenyl)ethanone, which is a versatile electrophile. The bromine atom is a good leaving group, readily displaced by a wide range of nucleophiles (R-XH), allowing for the rapid generation of a diverse library of derivatives.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (initiator)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Appropriate nucleophile (e.g., thiophenol, morpholine, 4-hydroxybenzaldehyde)

  • Triethylamine (Et₃N) or other non-nucleophilic base

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Standard glassware for organic synthesis

Procedure:

  • α-Bromination:

    • Dissolve this compound (1 eq) in CCl₄.

    • Add NBS (1.1 eq) and a catalytic amount of benzoyl peroxide.

    • Reflux the mixture and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure to obtain the crude 2-bromo-1-(3-methoxy-5-methylphenyl)ethanone. Use this crude product directly in the next step.

  • Nucleophilic Substitution:

    • Dissolve the crude bromo-ketone (1 eq) in DCM or THF.

    • Add the desired nucleophile (1.2 eq) and triethylamine (1.5 eq).

    • Stir the reaction at room temperature, monitoring by TLC. The reaction may require gentle heating for less reactive nucleophiles.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel to yield the final derivative.

  • Characterization:

    • Confirm the structure of the purified compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

    • Assess purity (ideally >95%) using High-Performance Liquid Chromatography (HPLC).

Protocols for Biological Evaluation

The following protocols are standardized primary screening assays to determine the potential bioactivity of the newly synthesized derivatives.

Trustworthiness: Each protocol incorporates essential controls. A positive control (a known active compound) validates that the assay is working correctly, while a negative control (vehicle, typically DMSO) establishes the baseline response.

Protocol 3.1: Antimicrobial Susceptibility Testing (Broth Microdilution)

Causality: This assay determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. It is the gold standard for quantifying antimicrobial potency.

Materials:

  • Synthesized compounds dissolved in Dimethyl sulfoxide (DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)[2][10]

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)[3][10]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Positive controls: Ciprofloxacin or Ampicillin for bacteria, Fluconazole for fungi[10]

  • Resazurin sodium salt solution (viability indicator)

Procedure:

  • Prepare a 2-fold serial dilution of each test compound in the appropriate broth directly in a 96-well plate. Final concentrations should typically range from 256 µg/mL to 0.5 µg/mL.

  • Prepare a microbial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Add the microbial inoculum to all wells containing the test compounds, positive controls, and negative (vehicle) controls.

  • Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • After incubation, add resazurin solution to each well and incubate for an additional 2-4 hours. A color change from blue to pink indicates microbial growth.

  • The MIC is defined as the lowest compound concentration in which the well remains blue.

Data Presentation:

Compound ID S. aureus MIC (µg/mL) E. coli MIC (µg/mL) C. albicans MIC (µg/mL)
Derivative 1 16 64 >256
Derivative 2 8 32 128
Ciprofloxacin 1 0.5 N/A

| Fluconazole | N/A | N/A | 4 |

Protocol 3.2: In Vitro Anticancer Cytotoxicity (MTT Assay)

Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This allows for the quantification of cell viability and determination of a compound's cytotoxic potential (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast, A549 lung, PC3 prostate)[4]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., acidified isopropanol or DMSO)

  • Positive control: Doxorubicin

  • Sterile 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • The next day, treat the cells with serial dilutions of the test compounds (e.g., from 100 µM to 0.1 µM). Include wells for vehicle control (DMSO) and a positive control (Doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.

  • Remove the treatment media and add fresh media containing MTT solution to each well. Incubate for 3-4 hours until purple formazan crystals are visible.

  • Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Data Presentation:

Compound ID MCF-7 IC₅₀ (µM) A549 IC₅₀ (µM) PC3 IC₅₀ (µM)
Derivative 3 12.5 25.1 18.7
Derivative 4 5.2 9.8 7.3

| Doxorubicin | 0.8 | 1.1 | 1.5 |

Mechanistic Insights: A Hypothetical Pathway

Many anti-inflammatory and anticancer agents function by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Acetophenone derivatives could potentially act at several nodes in this pathway. A plausible hypothesis is that they inhibit IKK (IκB kinase), preventing the phosphorylation and subsequent degradation of IκBα. This would keep NF-κB sequestered in the cytoplasm, preventing it from translocating to the nucleus and activating the transcription of pro-inflammatory and pro-survival genes.

Caption: Hypothetical inhibition of the NF-κB pathway.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The protocols outlined in this guide provide a robust framework for the synthesis and systematic evaluation of its derivatives against key biological targets. Positive results from these primary screens should be followed by more advanced studies, including:

  • Secondary Screening: Elucidating the precise mechanism of action (e.g., enzyme inhibition assays, apoptosis assays).

  • Lead Optimization: Performing structure-activity relationship (SAR) studies to improve potency and selectivity.

  • In Vivo Studies: Evaluating the efficacy and safety of lead compounds in animal models of disease.

By leveraging the established potential of the acetophenone class and applying rigorous, validated screening protocols, researchers can efficiently explore the therapeutic landscape of these new derivatives.

References

Application Note: High-Purity Isolation of 1-(3-Methoxy-5-methylphenyl)ethanone via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(3-Methoxy-5-methylphenyl)ethanone, a substituted aromatic ketone, is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is paramount for the success of subsequent reactions and the integrity of the final products. This application note provides a detailed, field-proven protocol for the purification of this compound from a crude reaction mixture using normal-phase flash column chromatography. The methodology is designed for researchers, scientists, and drug development professionals seeking a reliable and efficient purification strategy.

The core principle of this purification is the differential partitioning of the target compound and its impurities between a polar stationary phase (silica gel) and a non-polar mobile phase.[1] By optimizing the mobile phase composition, a high degree of separation can be achieved, yielding the desired product with excellent purity.

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 43113-94-6[2]
Molecular Formula C₁₀H₁₂O₂[2]
Molecular Weight 164.20 g/mol [3]
Appearance Expected to be a solid or oilN/A
Polarity Moderately PolarInferred from structure

Experimental Workflow

workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Final Product TLC TLC Method Development Column_Packing Column Packing TLC->Column_Packing Optimal Mobile Phase Crude_Prep Crude Sample Preparation Sample_Loading Sample Loading Crude_Prep->Sample_Loading Column_Packing->Sample_Loading Elution Elution & Fraction Collection Sample_Loading->Elution TLC_Analysis TLC Analysis of Fractions Elution->TLC_Analysis Pooling Pooling of Pure Fractions TLC_Analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Final_Product Pure Product Evaporation->Final_Product

Caption: Workflow for the purification of this compound.

PART 1: Thin-Layer Chromatography (TLC) for Mobile Phase Optimization

Rationale: Before committing to a large-scale column purification, it is essential to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC).[4] TLC is a rapid and inexpensive technique to screen different solvent systems. The goal is to find a mobile phase that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound, ensuring good separation from impurities.

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • Capillary tubes for spotting

  • Solvents: Hexane (or petroleum ether) and Ethyl Acetate (EtOAc)

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate or 2,4-dinitrophenylhydrazine)

Procedure:

  • Prepare the Crude Sample: Dissolve a small amount of the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the TLC Plate: Using a capillary tube, carefully spot the dissolved crude sample onto the baseline of a TLC plate.[1]

  • Develop the TLC Plate: Prepare a series of developing chambers with different ratios of Hexane:EtOAc (e.g., 9:1, 8:2, 7:3). Place the spotted TLC plate in a chamber and allow the mobile phase to ascend the plate until it is about 1 cm from the top.

  • Visualize the Spots:

    • UV Light: Remove the plate and visualize the spots under a UV lamp (254 nm). Aromatic compounds like the target molecule will appear as dark spots.[5][6]

    • Chemical Staining: If necessary, use a chemical stain to visualize the spots. For ketones, a 2,4-dinitrophenylhydrazine (DNP) stain is highly selective and will produce yellow to orange spots.[1][7] Alternatively, a potassium permanganate stain can be used as a general visualizing agent.[7]

  • Determine the Optimal Mobile Phase: The ideal mobile phase will result in the target compound having an Rf value between 0.2 and 0.4, with good separation from any impurities.

PART 2: Flash Column Chromatography Protocol

Rationale: Flash column chromatography is a rapid and efficient method for preparative scale purification.[8] By applying air pressure, the mobile phase is forced through the column more quickly than in traditional gravity chromatography, leading to a faster and often better separation.

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Sand (acid-washed)

  • Cotton or glass wool

  • Optimal mobile phase (determined by TLC)

  • Collection tubes

  • Air pump or bulb for pressurization

Procedure:

  • Column Preparation:

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand on top of the plug.

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to pack under gravity, then gently tap the column to ensure even packing.

    • Add another thin layer of sand on top of the packed silica gel.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a less polar solvent like dichloromethane.

    • Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.

    • Drain the solvent until the sample is absorbed onto the silica gel.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure to the top of the column to begin the elution process.

    • Collect the eluent in a series of numbered fractions. The size of the fractions will depend on the column size and the expected separation.

  • Monitoring the Separation:

    • Periodically analyze the collected fractions by TLC to determine which fractions contain the purified product.

    • Spot the crude mixture, the target compound (if a standard is available), and several fractions on a single TLC plate for comparison.

  • Product Isolation:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.

    • Determine the yield and assess the purity of the final product using analytical techniques such as NMR spectroscopy or GC-MS.

Safety and Handling

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all organic solvents with care, as they are flammable and can be harmful if inhaled or absorbed through the skin.

  • Silica gel is a fine powder and should be handled in a way that minimizes dust inhalation.

Troubleshooting

IssuePossible CauseSolution
Poor Separation Inappropriate mobile phase polarity.Re-optimize the mobile phase using TLC. A less polar mobile phase will increase retention, while a more polar one will decrease it.
Cracked Column Bed Improper packing or running the column dry.Ensure the silica gel is packed as a uniform slurry and never let the solvent level drop below the top of the stationary phase.
Band Tailing Sample is too polar for the mobile phase or overloading the column.Add a small amount of a slightly more polar solvent to the mobile phase. Ensure the amount of crude material is appropriate for the column size.

References

Application Notes and Protocols for the Reduction of 1-(3-Methoxy-5-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The reduction of ketones to secondary alcohols is a foundational transformation in organic synthesis, pivotal in the construction of a vast array of biologically active molecules and pharmaceutical intermediates. 1-(3-Methoxy-5-methylphenyl)ethanone is a prochiral ketone whose reduction product, 1-(3-methoxy-5-methylphenyl)ethanol, serves as a valuable chiral building block. This secondary alcohol is a versatile precursor for various organic compounds, finding applications in the synthesis of fine chemicals and potential pharmaceutical agents.[1][2] This document provides detailed experimental procedures for the reduction of this compound, focusing on two widely employed and reliable methods: sodium borohydride reduction and catalytic hydrogenation. The protocols are designed for researchers, scientists, and drug development professionals, offering in-depth insights into the experimental choices and underlying chemical principles.

Scientific Principles of Ketone Reduction

The conversion of a ketone to a secondary alcohol involves the addition of a hydride ion (H⁻) or its equivalent to the electrophilic carbonyl carbon. This nucleophilic addition breaks the carbon-oxygen π-bond, forming a new carbon-hydrogen bond and an alkoxide intermediate. Subsequent protonation of the alkoxide yields the final secondary alcohol. The choice of reducing agent is critical and depends on the substrate's functional group tolerance and the desired stereoselectivity.

Sodium Borohydride (NaBH₄) Reduction:

Sodium borohydride is a mild and selective reducing agent, ideal for the reduction of aldehydes and ketones.[3][4] It is valued for its ease of handling and compatibility with protic solvents like methanol and ethanol. The mechanism involves the transfer of a hydride ion from the borohydride complex to the carbonyl carbon.[3][5]

Catalytic Hydrogenation:

Catalytic hydrogenation is a powerful and often highly stereoselective reduction method. It involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst, such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum oxide (PtO₂). The reaction occurs on the surface of the catalyst, where both the hydrogen and the ketone are adsorbed, facilitating the addition of hydrogen atoms across the carbonyl double bond. This method is particularly advantageous for large-scale synthesis due to its high efficiency and the generation of water as the only byproduct.[6]

Experimental Protocols

Method 1: Reduction with Sodium Borohydride

This protocol details the reduction of this compound using sodium borohydride in an alcoholic solvent. The procedure is based on well-established methods for the reduction of acetophenone derivatives.[7][8]

Materials and Reagents:

ReagentMolecular FormulaMolecular Weight ( g/mol )Quantity (mmol)Quantity (g or mL)
This compoundC₁₀H₁₂O₂180.20101.80 g
Sodium Borohydride (NaBH₄)NaBH₄37.83150.57 g
Methanol (MeOH)CH₃OH32.04-50 mL
Deionized Water (H₂O)H₂O18.02-As needed
3 M Hydrochloric Acid (HCl)HCl36.46-~10 mL
Diethyl Ether (Et₂O)C₄H₁₀O74.12-100 mL
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04-~5 g

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.80 g (10 mmol) of this compound in 50 mL of methanol.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes to cool it to 0-5 °C. The reaction is exothermic, and maintaining a low temperature helps to control the reaction rate and minimize side reactions.[7]

  • Addition of Reducing Agent: Slowly add 0.57 g (15 mmol) of sodium borohydride to the stirred solution in small portions over 15-20 minutes. The slow addition is crucial to control the evolution of hydrogen gas that can occur from the reaction of NaBH₄ with the protic solvent.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by comparing the spot of the reaction mixture with that of the starting material.

  • Quenching the Reaction: Once the reaction is complete (as indicated by TLC), carefully quench the excess sodium borohydride by slowly adding 3 M hydrochloric acid dropwise until the effervescence ceases. This step also protonates the resulting alkoxide to form the alcohol.[7]

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: To the remaining aqueous layer, add 50 mL of diethyl ether and transfer the mixture to a separatory funnel. Shake the funnel vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer twice more with 25 mL portions of diethyl ether.[7]

  • Washing and Drying: Combine the organic extracts and wash them with 50 mL of brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.[7]

  • Isolation of Product: Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude 1-(3-methoxy-5-methylphenyl)ethanol.

  • Purification (Optional): The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure secondary alcohol.

Workflow Diagram:

NaBH4_Reduction_Workflow start Dissolve Ketone in Methanol cool Cool to 0-5 °C start->cool add_nabh4 Add NaBH₄ (portion-wise) cool->add_nabh4 react Stir at RT (1-2 h) add_nabh4->react quench Quench with HCl react->quench evaporate Remove Methanol quench->evaporate extract Extract with Et₂O evaporate->extract dry Dry with Na₂SO₄ extract->dry isolate Isolate Product dry->isolate

Caption: Workflow for the sodium borohydride reduction.

Method 2: Catalytic Hydrogenation

This protocol describes the reduction of this compound via catalytic hydrogenation using Raney Nickel as the catalyst. This method is highly efficient and scalable.[6]

Materials and Reagents:

ReagentMolecular FormulaMolecular Weight ( g/mol )Quantity (mmol)Quantity (g or mL)
This compoundC₁₀H₁₂O₂180.20509.01 g
Raney Nickel (50% slurry in water)Ni58.69-~1 g (catalytic)
Ethanol (EtOH)C₂H₅OH46.07-100 mL
Hydrogen Gas (H₂)H₂2.02-5-10 bar

Step-by-Step Procedure:

  • Catalyst Preparation: In a hydrogenation vessel, carefully wash the Raney Nickel slurry (~1 g) with ethanol three times to remove the water.

  • Reaction Setup: To the washed catalyst in the hydrogenation vessel, add a solution of 9.01 g (50 mmol) of this compound in 100 mL of ethanol.

  • Hydrogenation: Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen gas to 5-10 bar.

  • Reaction Conditions: Heat the reaction mixture to 50-70 °C and stir vigorously to ensure good contact between the catalyst, substrate, and hydrogen gas.

  • Reaction Monitoring: The progress of the reaction can be monitored by observing the uptake of hydrogen gas. The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas. Purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be kept wet with a solvent (e.g., ethanol or water) at all times and disposed of properly.

  • Isolation of Product: Remove the ethanol from the filtrate using a rotary evaporator to yield the crude 1-(3-methoxy-5-methylphenyl)ethanol.

  • Purification (Optional): The crude product can be purified by distillation under reduced pressure or by column chromatography as described in Method 1.

Workflow Diagram:

Catalytic_Hydrogenation_Workflow start Wash Raney Ni with Ethanol add_reactants Add Ketone Solution in Ethanol start->add_reactants hydrogenate Pressurize with H₂ (5-10 bar, 50-70 °C) add_reactants->hydrogenate monitor Monitor H₂ Uptake (4-6 h) hydrogenate->monitor cool_vent Cool and Vent H₂ monitor->cool_vent filter Filter Catalyst cool_vent->filter evaporate Remove Ethanol filter->evaporate isolate Isolate Product evaporate->isolate

Caption: Workflow for the catalytic hydrogenation.

Characterization of 1-(3-Methoxy-5-methylphenyl)ethanol

The successful synthesis of 1-(3-Methoxy-5-methylphenyl)ethanol can be confirmed through various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools to confirm the structure of the product. The disappearance of the ketone carbonyl signal in the ¹³C NMR spectrum and the appearance of a new signal for the carbinol proton (CH-OH) in the ¹H NMR spectrum are key indicators of a successful reduction.

  • Infrared (IR) Spectroscopy: The IR spectrum of the product will show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of an alcohol, and the disappearance of the strong C=O stretching band of the ketone starting material (typically around 1680 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the product, which should correspond to C₁₀H₁₄O₂ (182.22 g/mol ).

Reaction Mechanism

Sodium Borohydride Reduction Mechanism:

NaBH4_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation ketone This compound alkoxide Alkoxide Intermediate ketone->alkoxide H⁻ transfer nabh4 NaBH₄ nabh4->ketone alkoxide2 Alkoxide Intermediate product 1-(3-Methoxy-5-methylphenyl)ethanol alkoxide2->product Proton transfer solvent MeOH (Solvent) solvent->alkoxide2

Caption: Mechanism of ketone reduction by NaBH₄.

Conclusion

The reduction of this compound to 1-(3-methoxy-5-methylphenyl)ethanol can be effectively achieved using either sodium borohydride or catalytic hydrogenation. The choice of method will depend on the scale of the reaction, available equipment, and desired purity of the final product. The protocols provided herein are robust and can be adapted to similar ketone reductions. Proper monitoring and characterization are essential to ensure the successful synthesis of the target alcohol.

References

Application Notes & Protocols: Leveraging 1-(3-Methoxy-5-methylphenyl)ethanone as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the strategic selection of starting materials is paramount. Certain molecular frameworks, often termed "privileged scaffolds," appear recurrently in a multitude of bioactive compounds, demonstrating a predisposition for interacting with biological targets. The acetophenone core is one such scaffold, providing a robust and synthetically tractable platform for the elaboration of diverse chemical entities. This guide focuses on a specific, strategically substituted acetophenone derivative: 1-(3-Methoxy-5-methylphenyl)ethanone .

While not widely reported as a bioactive agent in its own right, the true value of this molecule lies in its potential as a versatile building block. The specific arrangement of its functional groups—an activatable acetyl moiety, an electron-donating methoxy group, and a lipophilic methyl group—offers a unique combination of steric and electronic properties. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the strategic applications and experimental protocols for utilizing this compound in the synthesis of novel compounds with therapeutic potential.

Section 1: Core Characteristics and Handling

A thorough understanding of the starting material is the foundation of any successful synthetic campaign. The key physicochemical properties of this compound are summarized below.

Physicochemical Data
PropertyValueSource
CAS Number 43113-94-6[1][2]
Molecular Formula C₁₀H₁₂O₂[3]
Molecular Weight 164.20 g/mol [3][4]
Appearance Varies (typically a solid or oil)-
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH, Acetone)-
Storage and Safety
  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container to prevent moisture absorption and degradation.

  • Handling: Handle in a fume hood wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. While specific toxicity data for this compound is limited, related acetophenones can cause skin and eye irritation.[4]

Section 2: The Strategic Value of the Scaffold

The utility of this compound in medicinal chemistry is not accidental; it is a direct result of the interplay between its constituent functional groups. Each moiety presents a handle for specific chemical transformations, allowing for the systematic construction of complex molecules.

  • The Acetyl Group (C(=O)CH₃): This is the primary reactive center. The α-protons are acidic and can be deprotonated to form an enolate, enabling a wide range of C-C bond-forming reactions. The carbonyl group itself is electrophilic and susceptible to nucleophilic attack, and it can be readily converted into other functional groups such as hydrazones, oximes, or alcohols.

  • The Methoxy Group (-OCH₃): As an electron-donating group, it influences the reactivity of the aromatic ring. In drug design, it can act as a hydrogen bond acceptor. Furthermore, it serves as a metabolic precursor to a hydroxyl group via O-demethylation, a common metabolic pathway that can be crucial for a compound's biological activity and pharmacokinetic profile. The importance of hydroxyl and methoxy groups is well-documented in compounds with antioxidant and antiproliferative activities.[5]

  • The Methyl Group (-CH₃): This lipophilic group can significantly enhance binding affinity by occupying hydrophobic pockets within a target protein. It can also serve as a "metabolic blocker" by preventing oxidation at that position on the aromatic ring, thereby potentially increasing the compound's half-life.

Caption: Key functional moieties of this compound.

Section 3: Core Synthetic Protocols

The following protocols are designed to be robust and serve as foundational starting points for library synthesis. They leverage the key reactive sites of the title compound to generate intermediates that are themselves valuable precursors to a wide range of heterocyclic systems.

Protocol 3.1: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation

Rationale: Chalcones (1,3-diaryl-2-propen-1-ones) are key precursors for the synthesis of flavonoids, pyrazolines, and other heterocyclic systems known to possess a wide array of biological activities, including anticancer and antimicrobial properties. This protocol describes a base-catalyzed condensation reaction.

Workflow Diagram:

G A 1. Dissolve Reactants - this compound - Substituted Benzaldehyde - Ethanol B 2. Cool Reaction - Ice bath (0-5 °C) A->B C 3. Add Base - Dropwise addition of aq. NaOH B->C D 4. Reaction Monitoring - Stir at RT for 12-24h - Monitor by TLC C->D E 5. Work-up - Pour into ice-water - Acidify with HCl D->E F 6. Isolation & Purification - Filter precipitate - Wash with water - Recrystallize from Ethanol E->F G 7. Characterization - NMR, IR, Mass Spec F->G

Caption: Workflow for Claisen-Schmidt condensation.

Step-by-Step Protocol:

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound and 1.05 equivalents of a selected substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde) in ethanol (approx. 20 mL).

  • Reaction Setup: Place the flask in an ice-water bath and stir the solution for 15 minutes to cool it to 0-5 °C.

  • Base Addition: Prepare a 40% (w/v) aqueous solution of sodium hydroxide. Add this solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the temperature does not rise above 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. The formation of a precipitate is often observed.

  • Monitoring: Monitor the reaction's completion by Thin Layer Chromatography (TLC), eluting with a hexane:ethyl acetate mixture (e.g., 7:3 v/v). Visualize under UV light.

  • Work-up: Once the starting material is consumed, pour the reaction mixture into a beaker containing 100 mL of crushed ice and water. Stir for 15 minutes.

  • Precipitation: Slowly acidify the mixture with dilute hydrochloric acid (2N HCl) until it is neutral to litmus paper. This will precipitate the chalcone product.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts.

  • Purification: Recrystallize the crude product from hot ethanol to yield the pure chalcone derivative.

  • Validation: Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Protocol 3.2: Synthesis of an α-Halogenated Intermediate

Rationale: α-Halo ketones are highly valuable synthetic intermediates. The halogen acts as a good leaving group, facilitating nucleophilic substitution reactions. They are cornerstone reactants in the Hantzsch thiazole synthesis and for creating a variety of other nitrogen- and sulfur-containing heterocycles.

Step-by-Step Protocol:

  • Reagent Preparation: Dissolve 1.0 equivalent of this compound in glacial acetic acid (approx. 15 mL) in a 50 mL flask equipped with a dropping funnel and a gas trap.

  • Bromination: Prepare a solution of 1.0 equivalent of bromine (Br₂) in a small amount of glacial acetic acid. Add this solution dropwise to the ketone solution at room temperature with vigorous stirring. Caution: Bromine is highly corrosive and toxic. Perform this step in a well-ventilated fume hood.

  • Reaction Progression: Stir the reaction at room temperature for 2-4 hours. The deep red-brown color of the bromine should fade as it is consumed.

  • Monitoring: Follow the disappearance of the starting material by TLC (hexane:ethyl acetate, 8:2 v/v).

  • Work-up: Carefully pour the reaction mixture into 100 mL of ice-cold water. The α-bromo ketone product will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration and wash it with copious amounts of cold water to remove acetic acid and any remaining HBr.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel if it is an oil.

  • Validation: Confirm the structure via ¹H NMR (noting the characteristic shift of the α-protons, now a singlet integrating to 2H, typically around 4.4-4.8 ppm) and mass spectrometry.

Protocol 3.3: Formation of a Hydrazone for Molecular Hybridization

Rationale: The hydrazone linkage is a synthetically accessible and stable linker used in molecular hybridization, a strategy that combines two or more pharmacophores into a single molecule. This can lead to compounds with improved affinity, dual-target activity, or modified pharmacokinetic properties. The use of hydrazone linkers is a known strategy in developing potent anticancer agents.[6]

Workflow Diagram:

G cluster_0 Pharmacophore A cluster_1 Pharmacophore B A 1-(3-Methoxy-5- methylphenyl)ethanone C Condensation Reaction (Acidic Catalyst, Reflux) A->C B Hydrazide Derivative (e.g., Isoniazid) B->C D Hybrid Molecule (with Hydrazone Linker) C->D

Caption: Conceptual workflow for molecular hybridization via a hydrazone linker.

Step-by-Step Protocol:

  • Reagent Preparation: In a 50 mL round-bottom flask, combine 1.0 equivalent of this compound and 1.0 equivalent of a desired hydrazide derivative (e.g., isonicotinohydrazide) in absolute ethanol (20 mL).

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.

  • Reaction: Equip the flask with a condenser and heat the mixture to reflux for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC until the starting ketone is no longer visible.

  • Isolation: Cool the reaction mixture to room temperature. The product will often crystallize out of the solution. If not, reduce the solvent volume under reduced pressure to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol and dry under vacuum. Recrystallization can be performed if necessary.

  • Validation: Characterize the product by ¹H NMR (observing the disappearance of the acetyl methyl singlet and the appearance of a new imine-like proton signal) and mass spectrometry to confirm the formation of the hydrazone linkage.

Section 4: Conclusion

This compound represents a strategically designed building block for medicinal chemistry applications. Its true power is unlocked not through its intrinsic biological activity, but through its synthetic versatility. The protocols outlined in this guide demonstrate how its distinct functional groups can be independently and selectively manipulated to construct complex molecular architectures such as chalcones, α-halo ketones, and hydrazone-linked hybrids. These intermediates are gateways to diverse libraries of heterocyclic compounds, providing a rich foundation for hit identification and lead optimization campaigns in drug discovery. By understanding and applying these principles, researchers can effectively leverage this scaffold to accelerate the development of novel therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Methoxy-5-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of 1-(3-Methoxy-5-methylphenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The information herein is grounded in established principles of organic chemistry, particularly electrophilic aromatic substitution, and supplemented with practical, field-proven insights.

I. Troubleshooting Guide: Common Issues & Solutions

The synthesis of this compound, typically achieved via Friedel-Crafts acylation of 3,5-dimethylanisole, is a robust reaction. However, achieving high yields requires careful attention to experimental parameters. This section addresses the most frequently encountered challenges in a question-and-answer format.

Problem 1: Low or No Product Yield

Q1: My reaction has run to completion, but I've isolated very little of the desired product. What are the most common causes?

A1: Low yields in this Friedel-Crafts acylation can often be traced back to a few critical factors. The most common culprits are catalyst deactivation, suboptimal reaction conditions, or issues with reagent quality.[1]

  • Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2] Any water in your solvent, reagents, or glassware will hydrolyze the AlCl₃, rendering it inactive.

  • Insufficient Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount (or even a slight excess) of the Lewis acid.[3][4] This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the AlCl₃, effectively removing it from the catalytic cycle.[2][3]

  • Suboptimal Temperature: While some acylations proceed at room temperature, this specific transformation may require gentle heating to overcome the activation energy. Conversely, excessively high temperatures can promote side reactions and decomposition.[1]

  • Poor Reagent Quality: The purity of your starting material (3,5-dimethylanisole) and the acylating agent (e.g., acetyl chloride or acetic anhydride) is paramount. Impurities can introduce competing reactions or inhibit the catalyst.

Solution Workflow:

dot digraph "Troubleshooting_Low_Yield" { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} dot Caption: Decision tree for troubleshooting low yield.

Problem 2: Formation of Multiple Products & Impurities

Q2: My NMR spectrum shows multiple aromatic products. What are the likely side reactions?

A2: While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation, side products can still form, especially under non-optimized conditions.[1]

  • Isomer Formation: The primary directing groups on 3,5-dimethylanisole are the methoxy group (strong ortho-, para-director) and the two methyl groups (weak ortho-, para-directors). Acylation is sterically and electronically favored at the C4 position (para to the methoxy group). However, small amounts of other isomers could potentially form if the reaction is forced under harsh conditions.

  • Demethylation: Strong Lewis acids like AlCl₃ can catalyze the cleavage of the methyl group from the methoxy ether, particularly at elevated temperatures, leading to a phenolic impurity.[5] This is a significant concern with activated anisole derivatives.

  • Di-acylation: Although the acyl group is deactivating, making a second acylation less favorable, it is not impossible with a highly activated starting material like 3,5-dimethylanisole if excess acylating agent and harsh conditions are used.[1][4]

Solutions:

  • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the acylating agent, but avoid large excesses.

  • Maintain Low Temperature: Begin the reaction at a low temperature (e.g., 0-5 °C) during the addition of reagents to control the initial exothermic reaction, then allow it to warm to room temperature or heat gently if necessary.

  • Consider a Milder Lewis Acid: For highly activated systems, milder Lewis acids like zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) can be effective and may reduce the risk of side reactions like demethylation.[5][6]

II. Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this reaction?

A1: This synthesis proceeds via an electrophilic aromatic substitution (EAS) mechanism.[3][7] The key steps are:

  • Generation of the Electrophile: The Lewis acid (e.g., AlCl₃) coordinates to the acylating agent (e.g., acetyl chloride), generating a highly reactive, resonance-stabilized acylium ion (CH₃CO⁺).[8][9]

  • Nucleophilic Attack: The electron-rich aromatic ring of 3,5-dimethylanisole acts as a nucleophile, attacking the electrophilic acylium ion. This forms a carbocation intermediate known as an arenium ion or sigma complex.[8]

  • Re-aromatization: A weak base, such as AlCl₄⁻, removes a proton from the carbon where the acyl group was added, restoring the aromaticity of the ring and yielding the final ketone product.[3][10]

dot digraph "Friedel_Crafts_Acylation_Mechanism" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} dot Caption: General mechanism of Friedel-Crafts acylation.

Q2: How should I properly set up and run the reaction to ensure anhydrous conditions?

A2: Meticulous attention to excluding moisture is critical for success.[2][11]

Experimental Protocol: General Procedure for Friedel-Crafts Acylation

  • Glassware Preparation: All glassware (round-bottom flask, addition funnel, condenser) must be thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and assembled while hot under a stream of dry nitrogen or argon. Allow to cool to room temperature under a positive pressure of inert gas.

  • Reagent Charging:

    • Charge the oven-dried flask with anhydrous aluminum chloride (AlCl₃, 1.1 eq.) and an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

    • Cool the suspension to 0°C using an ice-water bath.

  • Substrate Addition:

    • In a separate, dry flask, dissolve the 3,5-dimethylanisole (1.0 eq.) and acetyl chloride (1.05 eq.) in the anhydrous solvent.

    • Transfer this solution to the addition funnel.

  • Reaction Execution:

    • Add the substrate/acylating agent solution dropwise to the stirred AlCl₃ suspension at 0°C over 30-60 minutes. A gas trap (e.g., a bubbler) is necessary to vent the HCl gas that evolves.

    • After the addition is complete, allow the reaction to stir at 0°C for an additional hour, then remove the ice bath and let it stir at room temperature. Monitor the reaction progress by TLC or GC-MS.

  • Workup:

    • Once the reaction is complete, cool the flask back down in an ice bath.

    • Very slowly and carefully quench the reaction by pouring the mixture onto crushed ice, often containing concentrated HCl to help break up the aluminum complexes.[12]

    • Separate the organic layer, extract the aqueous layer with the reaction solvent, combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

Q3: What is the best way to purify the final product?

A3: The crude product is typically a solid or oil that can be purified by recrystallization or column chromatography.

Purification MethodKey Parameters & Considerations
Recrystallization Solvent Choice: A common and effective solvent system is a mixture of ethanol and water, or hexane and ethyl acetate. The goal is to find a solvent (or solvent pair) in which the product is soluble when hot but sparingly soluble when cold.
Column Chromatography Stationary Phase: Silica gel is standard. Mobile Phase: A non-polar/polar solvent system is used. A gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 15-20% ethyl acetate) is typically effective for separating the product from less polar starting materials and non-polar byproducts.

III. References

  • Friedel–Crafts Acylation - Sigma-Aldrich. --INVALID-LINK--

  • Friedel–Crafts reaction - Wikipedia. --INVALID-LINK--

  • Friedel-Crafts Acylation - Chemistry Steps. --INVALID-LINK--

  • Troubleshooting low yield in Friedel-Crafts acylation reactions - Benchchem. --INVALID-LINK--

  • Reaction Mechanism of Friedel−Crafts Acylation - Physics Wallah. --INVALID-LINK--

  • Friedel Crafts Reaction - sathee jee. --INVALID-LINK--

  • Friedal-Crafts Acylation and Alkylation - LabXchange. --INVALID-LINK--

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. --INVALID-LINK--

  • Friedel-Crafts Acylation - Organic Chemistry Portal. --INVALID-LINK--

  • Troubleshooting low yields in Friedel-Crafts acylation with 4-Nitrobenzoyl chloride - Benchchem. --INVALID-LINK--

  • Friedel-Crafts Alkylation and Acylation Reactions ChemTalk . --INVALID-LINK--

  • Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. --INVALID-LINK--

  • What can be done to increase the yield of a reaction even if the reaction does not go to completion? - Quora. --INVALID-LINK--

  • Friedel–Crafts acylation of 1,3-dimethoxybenzene and acetyl chloride - ResearchGate. --INVALID-LINK--

  • 1-(3-Methoxy-5-nitrophenyl)ethanone synthesis - ChemicalBook. --INVALID-LINK--

  • Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information . --INVALID-LINK--

  • Friedel–Crafts acylation of substituted anisole - Chemistry Stack Exchange. --INVALID-LINK--

  • Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) . --INVALID-LINK--

  • Friedel-Crafts Acylation of Anisole - Course Hero. --INVALID-LINK--

  • 13 Friedel-Crafts Acylation . --INVALID-LINK--

  • The Friedel-Crafts Acylation of Anisole Under Various Reaction Conditions - ResearchGate. --INVALID-LINK--

  • Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene . --INVALID-LINK--

  • 1-(2-Methoxy-5-methylphenyl)ethanone - ChemScene. --INVALID-LINK--

  • 1-(3-Methoxyphenyl)ethan-1-one - LGC Standards. --INVALID-LINK--

  • The synthetic method of 1-(3-Phenoxyphenyl)ethanone - Google Patents. --INVALID-LINK--

  • 1-(2-hydroxy-3-methoxy-phenyl)ethanone synthesis - ChemicalBook. --INVALID-LINK--

  • 1-(4-Methoxy-3-methylphenyl)ethan-1-one - PubChem. --INVALID-LINK--

  • Synthesis routes of 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone - Benchchem. --INVALID-LINK--

  • Welcome To Hyma Synthesis Pvt. Ltd . --INVALID-LINK--

  • 1-(3-Methylphenyl)ethanone - Optional[Vapor Phase IR] - Spectrum - SpectraBase. --INVALID-LINK--

References

Technical Support Center: Synthesis of 3'-Methoxy-5'-methylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Organic Synthesis Division

Welcome to the technical support guide for the synthesis of 3'-Methoxy-5'-methylacetophenone. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during its synthesis. We will delve into the common pitfalls, focusing on the prevalent Friedel-Crafts acylation pathway, and provide expert-driven troubleshooting strategies to optimize your results.

The primary challenge in synthesizing 3'-Methoxy-5'-methylacetophenone via electrophilic aromatic substitution of 3-methylanisole is managing regioselectivity. The inherent directing effects of the methoxy and methyl substituents favor the formation of multiple isomers, making the isolation of the desired product a significant hurdle. This guide provides a framework for understanding and mitigating these side reactions.

Core Reaction Pathway: Friedel-Crafts Acylation

The most common laboratory approach involves the Friedel-Crafts acylation of 3-methylanisole. An acylium ion, typically generated from acetyl chloride or acetic anhydride with a Lewis acid catalyst, acts as the electrophile.

Friedel-Crafts Acylation cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Desired Product Reactant1 3-Methylanisole Intermediate Acylium Ion + Activated Ring Reactant1->Intermediate Activation Reactant2 Acetyl Chloride / AlCl₃ Reactant2->Intermediate Electrophile Generation Product 3'-Methoxy-5'-methylacetophenone Intermediate->Product Electrophilic Aromatic Substitution

Caption: General workflow for the Friedel-Crafts acylation of 3-methylanisole.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Question 1: My reaction yield is very low, or the starting material remains largely unreacted. What is the likely cause?

Answer: This issue almost always points to the deactivation of the Lewis acid catalyst, typically AlCl₃ or FeCl₃.

  • Causality: Friedel-Crafts reactions require strictly anhydrous (water-free) conditions.[1] Lewis acids like aluminum chloride react vigorously with water, which hydrolyzes the catalyst and renders it inactive. The acylating agent (acetyl chloride or acetic anhydride) is also susceptible to hydrolysis.

  • Troubleshooting Steps:

    • Ensure Dry Glassware: Oven-dry all glassware at >120°C for several hours and cool under a stream of dry nitrogen or in a desiccator immediately before use.

    • Use Anhydrous Reagents: Use freshly opened bottles of anhydrous solvents. If the solvent is from a previously opened bottle, consider distilling it over a suitable drying agent (e.g., CaH₂ for chlorinated solvents). Ensure the Lewis acid is a free-flowing powder and not clumped, which indicates hydration.

    • Maintain an Inert Atmosphere: Assemble the reaction under a positive pressure of an inert gas like nitrogen or argon to prevent atmospheric moisture from entering the system.

    • Catalyst Stoichiometry: Friedel-Crafts acylation requires at least one full equivalent of the Lewis acid catalyst because the product ketone coordinates strongly with the catalyst, effectively removing it from the reaction cycle.[1] Using only catalytic amounts will result in a low conversion.

Question 2: My final product is an impure mixture of isomers. How can I improve the regioselectivity for the desired 3'-Methoxy-5'-methylacetophenone?

Answer: This is the most critical challenge for this specific synthesis. The formation of multiple isomers is expected due to the directing effects of the substituents on the 3-methylanisole ring. The desired product is electronically disfavored, making its isolation as the major product highly challenging via this method.

  • Mechanistic Insight:

    • The methoxy (-OCH₃) group is a powerful ortho, para-director.

    • The methyl (-CH₃) group is a weaker ortho, para-director.

    • The combined effect strongly directs the incoming acyl group to positions C2, C4, and C6, all of which are ortho or para to at least one of the activating groups.

    • Your desired product requires acylation at C5, which is meta to both groups.

Isomer Formation Regiochemical Outcomes of Acylation cluster_products Potential Isomeric Products Start 3-Methylanisole P_desired 3'-Methoxy-5'-methylacetophenone (meta, meta) - Minor Start->P_desired + Acylium Ion P_major1 4-acetyl-3-methylanisole (para to OMe) - Major Start->P_major1 + Acylium Ion P_major2 2-acetyl-3-methylanisole (ortho to OMe) - Significant Start->P_major2 + Acylium Ion P_major3 6-acetyl-3-methylanisole (ortho to OMe) - Significant Start->P_major3 + Acylium Ion

Caption: Predicted isomeric products from the Friedel-Crafts acylation of 3-methylanisole.

  • Troubleshooting & Optimization:

    • Lower the Temperature: Running the reaction at lower temperatures (e.g., 0°C to -20°C) can sometimes increase selectivity by favoring the kinetically controlled product, though this may not be sufficient to make the meta-product dominant.[1]

    • Choice of Lewis Acid: While AlCl₃ is common, milder Lewis acids like ZnCl₂ or FeCl₃ can sometimes alter isomer distribution.[2][3] Newer methods using solid acid catalysts or metal triflates might offer different selectivity profiles.[4][5]

    • Purification: Expect that the primary solution will be purification. Flash column chromatography on silica gel is essential. Use a solvent system with low polarity (e.g., hexane/ethyl acetate or hexane/dichloromethane gradients) to carefully separate the isomers. Monitor fractions closely with Thin Layer Chromatography (TLC).

    • Consider an Alternative Strategy: If a high yield of the pure C5-acylated product is required, a multi-step synthesis involving a directing group that can be later removed or modified may be necessary. Direct acylation is not an efficient route.

Question 3: I am observing a significant byproduct that appears to be phenolic. What is causing this?

Answer: You are likely observing demethylation of the methoxy group.

  • Causality: Strong Lewis acids, particularly excess AlCl₃, can act as Lewis bases towards the ether oxygen, leading to the cleavage of the methyl group to form a phenol.[3] This side reaction is more pronounced at elevated temperatures. The resulting phenol is also an activated aromatic ring and can undergo acylation, further complicating the product mixture.

  • Troubleshooting Steps:

    • Strict Temperature Control: Do not allow the reaction temperature to exceed room temperature if using AlCl₃. Perform the addition of reagents at 0°C or below.

    • Use a Milder Catalyst: Switch from AlCl₃ to a less aggressive Lewis acid such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂).[3] These are less prone to causing ether cleavage.

    • Minimize Reaction Time: Monitor the reaction by TLC. Once the starting material is consumed, proceed with the workup immediately to avoid prolonged exposure to the strong Lewis acid.

Question 4: My workup is difficult, forming a thick emulsion or tar that won't separate.

Answer: This is a classic issue related to the quenching of the aluminum chloride-ketone complex.

  • Causality: At the end of the reaction, the product ketone is complexed to the AlCl₃. When water is added, highly exothermic hydrolysis occurs, forming insoluble aluminum hydroxides and oxychlorides, which create a thick, often gelatinous, emulsion.[1]

  • Troubleshooting Steps:

    • Proper Quenching Protocol: The most effective method is to slowly and carefully pour the entire reaction mixture onto a vigorously stirred slurry of crushed ice and concentrated hydrochloric acid.[1]

    • Acidic Workup: The acid is crucial. It protonates the aluminum hydroxides, forming water-soluble aluminum salts (like [Al(H₂O)₆]³⁺), which prevents the formation of the emulsion and allows for a clean separation between the aqueous and organic layers.

    • Sufficient Volume: Use a large excess of ice/acid to effectively dissipate the heat generated during the quench.

Recommended Protocol: Synthesis via Friedel-Crafts Acylation with FeCl₃

This protocol uses ferric chloride (FeCl₃) as a milder alternative to AlCl₃ to minimize demethylation while still promoting the reaction. Be aware that a mixture of isomers is still expected and will require careful purification.

Materials:

  • 3-Methylanisole

  • Acetyl Chloride

  • Anhydrous Ferric Chloride (FeCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Crushed Ice

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble an oven-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath.

  • Charge Reagents: To the flask, add anhydrous FeCl₃ (1.1 equivalents) and anhydrous DCM. Begin stirring under a positive nitrogen atmosphere.

  • Add Substrate: In the dropping funnel, prepare a solution of 3-methylanisole (1.0 equivalent) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred FeCl₃ suspension over 15 minutes.

  • Add Acylating Agent: After substrate addition, add acetyl chloride (1.05 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature remains between 0-5°C.

  • Reaction: After the addition is complete, let the reaction stir at 0°C for 1 hour, then allow it to warm to room temperature. Monitor the progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup (Quench): In a separate large beaker, prepare a mixture of crushed ice (large excess) and concentrated HCl. While stirring vigorously, slowly pour the reaction mixture into the ice/HCl slurry.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane to separate the isomers.

Data Summary: Expected Outcomes

The following table summarizes the anticipated results based on the choice of catalyst. Yields are approximate and highly dependent on reaction conditions and purification efficiency.

CatalystTypical Temp.Desired Product YieldMajor Isomer FormationDemethylation Risk
AlCl₃ 0°C to 25°CLow (<15%)High (C4 and C6 isomers are dominant)High
FeCl₃ 0°C to 25°CLow (<20%)High (C4 and C6 isomers are dominant)Moderate
ZnCl₂ 25°C to 50°CVery LowHighLow

References

Technical Support Center: Purification of 1-(3-Methoxy-5-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(3-Methoxy-5-methylphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this key aromatic ketone intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles to ensure you achieve the desired purity for your downstream applications.

Understanding the Purification Challenges

This compound, often synthesized via Friedel-Crafts acylation of 3-methylanisole, presents a unique set of purification challenges. The primary hurdles stem from the formation of structurally similar impurities, mainly regioisomers, and the removal of unreacted starting materials and reaction byproducts. The physical properties of the target molecule, a pale-yellow to yellow-brown liquid at room temperature, also influence the choice of purification strategy.

Common Impurities to Consider:

  • Regioisomers: The Friedel-Crafts acylation of 3-methylanisole can lead to the formation of several isomeric products due to the directing effects of the methoxy and methyl groups. The primary regioisomeric impurity is often 1-(2-methoxy-4-methylphenyl)ethanone, which can be difficult to separate due to similar polarities.

  • Unreacted Starting Materials: Residual 3-methylanisole and acetyl chloride (or acetic anhydride) may remain in the crude product.

  • Lewis Acid Catalyst Residues: Incomplete quenching of the Lewis acid (e.g., AlCl₃) can lead to the presence of aluminum salts.[1]

  • Solvent Residues: Solvents used in the reaction and work-up (e.g., dichloromethane, ethyl acetate) may be present in the crude product.

This guide will focus on the three primary purification techniques: Recrystallization , Column Chromatography , and Distillation .

Troubleshooting Guides & FAQs

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. While this compound is a liquid at room temperature, it can sometimes be solidified at low temperatures or purified through a derivative that is a solid. For closely related hydroxyacetophenones, recrystallization from aqueous ethanol has been reported to be effective.[2]

Question: My this compound is an oil. Can I still use recrystallization?

Answer: Direct recrystallization of an oil is not feasible. However, you have a few options:

  • Low-Temperature Crystallization: Attempt to induce crystallization by dissolving the oil in a minimal amount of a suitable solvent and slowly cooling it to a very low temperature (e.g., in a dry ice/acetone bath). This is often a trial-and-error process.

  • Derivative Formation: You can convert the ketone into a solid derivative (e.g., an oxime or a semicarbazone), recrystallize the derivative, and then hydrolyze it back to the pure ketone. This is a more involved but often very effective method.

Question: I'm seeing an oil "crash out" of my recrystallization solvent instead of forming crystals. What's going wrong?

Answer: This phenomenon, known as "oiling out," typically occurs when the solute is insoluble in the solvent at the boiling point or when the solution is supersaturated to a high degree upon cooling.

Troubleshooting "Oiling Out":

  • Increase Solvent Volume: Your solution may be too concentrated. Add more of the hot solvent to fully dissolve the compound.

  • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This gives the molecules more time to arrange into a crystal lattice.

  • Solvent System Modification: You may need to use a co-solvent system. For instance, if you are using a highly non-polar solvent, adding a small amount of a more polar solvent (or vice-versa) can improve the solubility characteristics. For acetophenone derivatives, mixtures of ethanol and water are often a good starting point.[2]

  • Seed Crystals: If you have a small amount of pure, solid material, adding a seed crystal to the cooled solution can initiate crystallization.

Column Chromatography

Flash column chromatography is the most common and versatile method for purifying this compound. It allows for the separation of compounds based on their differential adsorption to a stationary phase.

Question: What is a good starting solvent system for the column chromatography of this compound?

Answer: A mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate is a standard choice for aromatic ketones.[3] A good starting point for thin-layer chromatography (TLC) analysis to determine the optimal eluent composition would be a 9:1 to 4:1 mixture of hexanes:ethyl acetate. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired product.

Question: My product is co-eluting with an impurity. How can I improve the separation?

Answer: Co-elution is a common challenge. Here are several strategies to improve resolution:

StrategyRationale
Decrease Eluent Polarity A less polar mobile phase will increase the retention time of all compounds, potentially allowing for better separation of components with small polarity differences.
Gradient Elution Start with a less polar solvent system and gradually increase the polarity. This can help to first elute non-polar impurities and then sharpen the band of your target compound.
Change Solvent System If a hexane/ethyl acetate system is not providing adequate separation, consider switching to a different solvent system with different selectivity, such as dichloromethane/methanol or toluene/ethyl acetate.
Use a Longer Column A longer column provides more surface area for interaction, which can improve the separation of closely eluting compounds.
Finer Silica Gel Using silica gel with a smaller particle size (e.g., 230-400 mesh) can increase the theoretical plates of your column and enhance resolution.

Experimental Workflow: Column Chromatography

cluster_prep Preparation cluster_elution Elution cluster_analysis Analysis prep_tlc 1. TLC Analysis (e.g., 8:2 Hexanes:EtOAc) prep_column 2. Pack Column (Silica Gel Slurry) prep_tlc->prep_column Determine Eluent prep_sample 3. Load Sample (Concentrated on Silica) prep_column->prep_sample elute_impurities 4. Elute Non-polar Impurities (Low Polarity Mobile Phase) prep_sample->elute_impurities elute_product 5. Elute Product (Increase Polarity if Needed) elute_impurities->elute_product analysis_fractions 6. Collect & Analyze Fractions (TLC) elute_product->analysis_fractions analysis_combine 7. Combine Pure Fractions analysis_fractions->analysis_combine analysis_evaporate 8. Evaporate Solvent analysis_combine->analysis_evaporate

Caption: Workflow for Column Chromatography Purification.

Distillation

While less common for routine laboratory purification due to the potential for thermal degradation, vacuum distillation can be a viable option for purifying larger quantities of this compound, especially for removing non-volatile impurities.

Question: At what temperature and pressure should I distill this compound?

Question: My product seems to be decomposing during distillation, even under vacuum. What can I do?

Answer: Thermal instability is a significant concern with many organic molecules.

  • Use a Lower Pressure: Employ a better vacuum pump to lower the boiling point further.

  • Fractional Distillation: If you are trying to separate compounds with close boiling points, a fractional distillation column (e.g., a Vigreux column) can improve separation efficiency at a lower temperature.

  • Short-Path Distillation: For very sensitive compounds, a short-path distillation apparatus minimizes the distance the vapor has to travel, reducing the time the compound spends at high temperatures.

Purity Assessment

How do I know if my purified this compound is pure?

A combination of analytical techniques should be used to confirm the purity and identity of your final product.

TechniqueInformation Provided
Thin-Layer Chromatography (TLC) A quick and easy way to assess the number of components in a sample and to monitor the progress of a column chromatography separation. A single spot on the TLC plate is indicative of high purity.
High-Performance Liquid Chromatography (HPLC) Provides a quantitative measure of purity. A single, sharp peak in the chromatogram suggests a pure compound. Reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile and water is a common method for analyzing acetophenone derivatives.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds and provides their mass-to-charge ratio, which can confirm the molecular weight of your product and identify volatile impurities.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR are powerful tools for structural elucidation. The absence of impurity peaks in the NMR spectrum is a strong indicator of purity. The expected ¹H NMR spectrum for this compound would show characteristic signals for the aromatic protons, the methoxy group, the methyl group, and the acetyl group.[5][6]

Troubleshooting Purity Analysis:

cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution problem Multiple Peaks in HPLC/GC or Extra Signals in NMR cause_isomer Regioisomeric Impurity problem->cause_isomer cause_starting_material Unreacted Starting Material problem->cause_starting_material cause_solvent Residual Solvent problem->cause_solvent solution_repurify Re-purify using a different method or optimized conditions cause_isomer->solution_repurify cause_starting_material->solution_repurify solution_drying Dry under high vacuum cause_solvent->solution_drying

Caption: Troubleshooting Impurities in Purity Analysis.

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general method for the purification of this compound on a laboratory scale.

1. Preparation of the Column: a. Select a glass column of appropriate size for the amount of crude material. b. Place a small plug of cotton or glass wool at the bottom of the column. c. Add a layer of sand (approximately 1 cm). d. Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate). e. Carefully pour the slurry into the column, avoiding air bubbles. f. Allow the silica gel to settle, and then add another layer of sand on top. g. Drain the excess solvent until the solvent level is just at the top of the sand.

2. Sample Loading: a. Dissolve the crude this compound in a minimal amount of dichloromethane. b. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. c. Carefully add the dry sample onto the top of the column.

3. Elution and Fraction Collection: a. Carefully add the eluent to the top of the column. b. Apply gentle pressure (e.g., with a pump or house air) to begin eluting the sample. c. Collect fractions in test tubes. d. Monitor the elution of the product by TLC. e. If the product is not eluting, gradually increase the polarity of the mobile phase (e.g., to 9:1, then 8:2 hexanes:ethyl acetate).

4. Product Isolation: a. Combine the fractions that contain the pure product (as determined by TLC). b. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

References

Technical Support Center: Purification of Crude 1-(3-Methoxy-5-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 1-(3-Methoxy-5-methylphenyl)ethanone (CAS No. 43113-94-6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this key aromatic ketone in high purity.

Introduction

This compound is a substituted acetophenone with applications in organic synthesis and as a building block for more complex molecules. Its synthesis, commonly achieved through a Friedel-Crafts acylation of 3,5-dimethylanisole, can result in a crude product containing various impurities. This guide will address common challenges encountered during its purification and provide robust protocols to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of your crude product is largely dependent on the synthetic route employed. For a typical Friedel-Crafts acylation of 3,5-dimethylanisole with an acetylating agent (e.g., acetyl chloride or acetic anhydride), you can expect the following impurities:

  • Unreacted Starting Materials: 3,5-dimethylanisole and residual acylating agent or its hydrolyzed form (acetic acid).

  • Regioisomers: While the electronic directing effects of the methoxy and methyl groups strongly favor acylation at the C4 position, trace amounts of other isomers may be present.

  • Diacylated Products: Although the acetyl group is deactivating, the highly activated nature of the 3,5-dimethylanisole ring may lead to the formation of diacetylated by-products under certain conditions.

  • Demethylated By-products: Strong Lewis acids, such as aluminum chloride, can catalyze the demethylation of the methoxy group, leading to phenolic impurities.[1]

  • Solvent and Reagent Residues: Residual solvents from the reaction and workup, as well as by-products from the quenching of the catalyst, may also be present.

Q2: My crude product is an oil, but I expect a solid. What could be the issue?

A2: "Oiling out" instead of crystallizing is a common issue, especially with low-melting solids or when significant impurities are present. The high concentration of impurities can depress the melting point of the desired compound. Rapid cooling or the choice of an inappropriate solvent can also contribute to this problem. A preliminary purification step, such as passing the crude material through a short silica gel plug, might be necessary to remove baseline impurities before attempting recrystallization.

Q3: I am observing a broad melting point range for my purified product. What does this indicate?

A3: A broad melting point range is a classic indicator of an impure compound. Even small amounts of impurities can disrupt the crystal lattice of the solid, leading to melting over a range of temperatures rather than at a sharp point. Further purification is recommended to achieve a sharp melting point consistent with the pure compound.

Q4: Can I use distillation to purify this compound?

A4: While distillation is a viable purification technique for liquid ketones, its applicability here depends on the boiling points of the impurities. Given that the likely starting material, 3,5-dimethylanisole, has a boiling point of 193 °C, which may be close to that of the product, fractional distillation would be required and may not be the most efficient method for achieving high purity. Recrystallization or column chromatography are generally more effective for removing the types of impurities expected from this synthesis.

Troubleshooting Experimental Issues

Problem Potential Cause Troubleshooting Steps
"Oiling out" during recrystallization High impurity concentration depressing the melting point. Inappropriate solvent choice. Cooling the solution too quickly.1. Attempt to induce crystallization by scratching the inside of the flask or adding a seed crystal. 2. Re-dissolve the oil in a minimal amount of hot solvent and try a slower cooling process. 3. Consider a different recrystallization solvent or a mixed-solvent system (e.g., ethanol-water, dichloromethane-hexanes). 4. Perform a preliminary purification by column chromatography to remove the bulk of the impurities.
Low recovery after recrystallization The compound is too soluble in the chosen cold solvent. Too much solvent was used for dissolution. Premature crystallization during hot filtration.1. Ensure you are using the minimum amount of hot solvent required to dissolve the crude product. 2. After filtration, cool the filtrate in an ice bath to maximize crystal precipitation. 3. If the compound is still too soluble, select a solvent in which it has lower solubility at room temperature. 4. To prevent premature crystallization, pre-heat the filtration apparatus (funnel and receiving flask).
Poor separation in column chromatography Incorrect mobile phase polarity. Co-elution of impurities with the product. Column overloading.1. Optimize the mobile phase using Thin Layer Chromatography (TLC) first. A good solvent system will give your product an Rf value of approximately 0.3-0.4. 2. Try a different solvent system with different selectivities (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol). 3. Ensure the amount of crude material loaded is not more than 5-10% of the mass of the silica gel. 4. Employ gradient elution to improve the separation of closely eluting compounds.
Product degradation during purification Methoxy-substituted acetophenones can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures. The silica gel used in chromatography can be slightly acidic.1. Avoid prolonged exposure to strong acids or bases during workup and purification. 2. If using column chromatography and acidic degradation is suspected, consider using neutral or deactivated silica gel. 3. Keep purification temperatures as low as is practical.

Experimental Protocols

Physicochemical Properties of this compound
PropertyValueSource
CAS Number 43113-94-6[2][3]
Molecular Formula C₁₀H₁₂O₂[2][3]
Molecular Weight 164.20 g/mol [2][3]
Appearance (Expected) SolidInferred from related compounds
Melting Point Not explicitly reported. Isomers have melting points ranging from 45-52°C.[4][5][6]
Boiling Point Not explicitly reported. Isomers have boiling points around 112-114°C at reduced pressure.[4]
Protocol 1: Recrystallization from a Single Solvent

This protocol is suitable for crude material that is mostly the desired product with minor impurities.

Workflow Diagram:

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Place crude solid in Erlenmeyer flask B Add minimal hot solvent to dissolve A->B Heat & Stir C Filter hot solution to remove insoluble impurities B->C If needed D Cool slowly to room temperature B->D C->D E Cool in ice bath to maximize yield D->E Slow cooling F Collect crystals by vacuum filtration E->F G Wash with small amount of cold solvent F->G H Dry crystals under vacuum G->H

Caption: Single-solvent recrystallization workflow.

Step-by-Step Procedure:

  • Solvent Selection: Perform a solvent screen to identify a suitable solvent. Good candidates for acetophenone derivatives include ethanol, methanol, isopropanol, and ethyl acetate. The ideal solvent will dissolve the crude product when hot but not at room temperature.[7][8]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture with stirring (e.g., on a hot plate). Continue adding the hot solvent dropwise until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Column Chromatography

This method is ideal for purifying crude material with a significant amount of impurities or for separating closely related compounds.

Workflow Diagram:

Chromatography_Workflow A Prepare silica gel slurry and pack column C Load sample onto the column A->C B Dissolve crude product in minimal solvent B->C D Elute with optimized mobile phase C->D E Collect fractions D->E F Monitor fractions by TLC E->F Analysis G Combine pure fractions F->G H Remove solvent under reduced pressure G->H

Caption: Column chromatography purification workflow.

Step-by-Step Procedure:

  • Mobile Phase Selection: Using Thin Layer Chromatography (TLC), determine an appropriate mobile phase. A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is common. Adjust the ratio to achieve an Rf value of ~0.3 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent that will be adsorbed by the silica. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and begin to collect fractions. Maintain a constant flow rate.

  • Fraction Monitoring: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combining Fractions: Combine the fractions that contain only the pure this compound.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

References

Technical Support Center: Optimizing Friedel-Crafts Acylation of 3,5-Dimethylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Friedel-Crafts acylation of 3,5-dimethylanisole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial carbon-carbon bond-forming reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve high-yield, high-selectivity outcomes.

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the synthesis of valuable aryl ketone intermediates.[1][2] However, acylating a polysubstituted, activated ring like 3,5-dimethylanisole presents unique challenges in controlling regioselectivity due to the competing directing effects of the methoxy and methyl substituents. This guide provides a systematic approach to navigating these challenges.

Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses specific issues you may encounter during your experiments.

Question 1: Why is my reaction yield consistently low?

Low yields in Friedel-Crafts acylation are common and can usually be traced back to a few key factors.[3] Let's diagnose the most frequent culprits.

  • Catalyst Inactivity: The most common issue is the deactivation of the Lewis acid catalyst, typically aluminum chloride (AlCl₃), by moisture.[3][4] AlCl₃ is extremely hygroscopic and reacts violently with water, rendering it catalytically inactive.[4][5]

    • Solution: Ensure all glassware is rigorously oven- or flame-dried before use.[5] Use anhydrous solvents and freshly opened containers of the Lewis acid. The catalyst should be a fine, free-flowing powder; if it is clumpy, it has likely been compromised by moisture.[4]

  • Insufficient Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation often requires stoichiometric or even excess amounts of the Lewis acid.[3][6] This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the catalyst, effectively removing it from the reaction cycle.[2][6]

    • Solution: Begin with at least 1.1 to 1.5 equivalents of AlCl₃ relative to the limiting reagent (acylating agent or anisole). For particularly challenging reactions, increasing the stoichiometry to 2.5 equivalents may be beneficial.[7]

  • Sub-optimal Reaction Temperature: Temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also promote side reactions and decomposition of starting materials or products.[3][8]

    • Solution: Start the reaction at a low temperature (0 °C) to control the initial exothermic complexation of the acyl chloride and Lewis acid.[9][10] After the addition of the 3,5-dimethylanisole, allow the reaction to slowly warm to room temperature. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) can be applied, but progress should be monitored closely by TLC or GC to avoid byproduct formation.

  • Poor Reagent Quality: Impurities in the 3,5-dimethylanisole or the acylating agent can interfere with the reaction.

    • Solution: Use high-purity reagents. If necessary, distill the 3,5-dimethylanisole and the acyl chloride before use.

LowYieldTroubleshooting start Low Reaction Yield q1 Are you using strictly anhydrous conditions? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Moisture is a key inhibitor q2 What is your Lewis Acid stoichiometry? a1_yes->q2 sol1 SOLUTION: - Flame-dry all glassware. - Use anhydrous solvents. - Use fresh Lewis acid. a1_no->sol1 sol1->q2 a2_cat Catalytic (<1 eq) q2->a2_cat Product deactivates catalyst a2_stoich Stoichiometric (≥1.1 eq) q2->a2_stoich sol2 SOLUTION: - Increase Lewis acid to 1.1 - 1.5 equivalents. - The ketone product complexes with the catalyst. a2_cat->sol2 q3 Have you optimized the reaction temperature? a2_stoich->q3 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no Temperature controls rate vs. side reactions end_node Yield Improved a3_yes->end_node sol3 SOLUTION: - Start reaction at 0 °C. - Allow to warm to RT. - Gently heat if necessary, monitoring by TLC/GC. a3_no->sol3 sol3->end_node

Fig 1. A decision tree for troubleshooting low reaction yields.

Question 2: I'm observing a mixture of isomers. How can I improve the regioselectivity?

Regioselectivity is dictated by the electronic and steric properties of the substrate. The methoxy group (-OCH₃) is a powerful ortho-, para-directing activator, while the two methyl groups (-CH₃) are weaker ortho-, para-directing activators.[11]

  • Electronic Factors: The methoxy group strongly activates the positions ortho to it (C2 and C6) and para to it (C4) via resonance donation. The methyl groups activate their respective ortho and para positions. The C4 position is activated by both the methoxy group (para) and the two methyl groups (ortho), making it the most electronically favorable site for electrophilic attack. The C2 and C6 positions are also strongly activated by the methoxy group (ortho).

  • Steric Hindrance: Acylation at the C2 or C6 positions is sterically hindered by the adjacent methyl groups. The C4 position is significantly less hindered. Therefore, the reaction is expected to strongly favor acylation at the C4 position, leading to 4-acyl-3,5-dimethylanisole.

  • Solvent Effects: The choice of solvent can influence the regioselectivity. In some cases, non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) can favor the kinetically controlled product, while more polar solvents like nitrobenzene can lead to the thermodynamically more stable product.[12] For 3,5-dimethylanisole, where the C4 product is both electronically and sterically favored, this effect may be less pronounced, but it is a variable worth considering if mixtures are obtained.

  • Catalyst and Temperature: The size of the Lewis acid-acylating agent complex can influence steric sensitivity. Lower temperatures generally lead to higher selectivity.

Fig 2. Directing effects on 3,5-dimethylanisole acylation.

Question 3: My workup is complicated by a persistent emulsion. How can I achieve a clean phase separation?

Emulsion formation during the aqueous workup is a frequent problem, caused by the hydrolysis of aluminum salts.[4][5]

  • Quenching Procedure: The key is to perform a careful and controlled quench. Instead of adding water to the reaction mixture, the reaction mixture should be poured slowly and with vigorous stirring into a separate beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[9] The acid helps to keep the aluminum salts dissolved in the aqueous phase.

  • Breaking the Emulsion: If an emulsion still forms, the addition of a saturated aqueous solution of sodium chloride (brine) can help to break it.[4] Brine increases the ionic strength of the aqueous layer, which helps to force the organic components out of the aqueous phase and promotes separation.

  • Filtration: Sometimes, a fine particulate of aluminum oxides can form at the interface. Filtering the entire biphasic mixture through a pad of Celite can help to remove these solids and facilitate separation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Friedel-Crafts acylation?

The reaction proceeds through a well-established three-step mechanism:[13][14]

  • Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) coordinates to the halogen of the acyl chloride, which facilitates the cleavage of the carbon-halogen bond to form a resonance-stabilized acylium ion. This is the key electrophile.[15][16]

  • Electrophilic Attack: The π-electrons of the aromatic ring (3,5-dimethylanisole) act as a nucleophile, attacking the electrophilic carbon of the acylium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily breaking the aromaticity of the ring.[11]

  • Deprotonation: A weak base, typically AlCl₄⁻, removes a proton from the carbon atom that was attacked, restoring the aromatic π-system and yielding the final aryl ketone product.[2][6]

FC_Mechanism Friedel-Crafts Acylation Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation AcylCl R-CO-Cl Acylium [R-C≡O]⁺ (Acylium Ion) + AlCl₄⁻ AcylCl->Acylium + AlCl₃ AlCl3 AlCl₃ Anisole 3,5-Dimethylanisole Acylium->Anisole Electrophile attacks ring Sigma Sigma Complex (Arenium Ion) Anisole->Sigma + [R-C≡O]⁺ Product Acylated Product (Aryl Ketone) Sigma->Product + AlCl₄⁻ CatalystRegen HCl + AlCl₃

Fig 3. Simplified mechanism of Friedel-Crafts acylation.

Q2: Which solvents are most suitable for this reaction?

The ideal solvent should be inert to the strong Lewis acid and the reaction intermediates. Halogenated hydrocarbons are commonly used.

  • Dichloromethane (DCM): Often the solvent of choice due to its low boiling point, making it easy to remove post-reaction.[10][11]

  • 1,2-Dichloroethane (DCE): Its higher boiling point allows for reactions to be run at elevated temperatures if necessary.[8]

  • Carbon Disulfide (CS₂): A non-polar solvent that can sometimes influence regioselectivity. However, it is highly flammable and toxic.[12]

  • Nitrobenzene: A polar solvent that can be used, but it is also a deactivating solvent and can be difficult to remove.[12]

Q3: Can I use a carboxylic acid directly instead of an acyl chloride?

Direct acylation with carboxylic acids is possible but generally requires harsher conditions or different catalytic systems because carboxylic acids are less reactive acylating agents.[1][17] This approach often requires strong Brønsted acids like triflic acid or polyphosphoric acid, or the use of solid acid catalysts like zeolites at high temperatures.[18][19] For routine laboratory synthesis, the acyl chloride/AlCl₃ system is typically more reliable.

Data Summary Tables

Table 1: Influence of Lewis Acid Catalyst on Acylation

Lewis AcidTypical Stoichiometry (eq.)Relative ReactivityComments
AlCl₃1.1 - 2.5Very HighMost common, but highly sensitive to moisture.[6][15]
FeCl₃1.1 - 2.0HighA good, less expensive alternative to AlCl₃.[11][15]
ZnCl₂1.5 - 3.0ModerateMilder catalyst, useful for highly activated substrates.[20][21]
TiCl₄1.1 - 2.0HighCan sometimes offer different selectivity.[20]
Triflic Acid (TfOH)Catalytic to StoichiometricVery HighA Brønsted acid catalyst, effective for less reactive substrates.[18]

Table 2: Common Solvents for Friedel-Crafts Acylation

SolventPolarityBoiling Point (°C)Key Characteristics
Dichloromethane (DCM)Polar Aprotic39.6Good general-purpose solvent, easy to remove.
1,2-Dichloroethane (DCE)Polar Aprotic83.5Allows for higher reaction temperatures.
Carbon Disulfide (CS₂)Non-polar46.3Can influence regioselectivity; highly flammable.[12]
NitrobenzenePolar Aprotic210.9High boiling point, can dissolve catalyst complexes; deactivating.[12]

Optimized Experimental Protocol: Acylation of 3,5-Dimethylanisole with Acetyl Chloride

This protocol is a representative procedure designed for high yield and selectivity.

Materials:

  • 3,5-Dimethylanisole (1.0 eq)

  • Acetyl Chloride (1.1 eq)

  • Aluminum Chloride (AlCl₃), anhydrous (1.3 eq)

  • Dichloromethane (DCM), anhydrous

  • Concentrated Hydrochloric Acid (HCl)

  • Crushed Ice

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Maintain the system under a positive pressure of dry nitrogen.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.3 eq) followed by anhydrous DCM to create a stirrable suspension.

  • Cooling: Cool the suspension to 0 °C in an ice-water bath.

  • Acylating Agent Addition: Dissolve acetyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Substrate Addition: After the acetyl chloride addition is complete, dissolve 3,5-dimethylanisole (1.0 eq) in anhydrous DCM and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture over 30 minutes at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring the reaction progress by TLC (e.g., using 9:1 Hexanes:Ethyl Acetate).

  • Quenching: In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl (approx. 50 mL of ice and 15 mL of HCl per 10 mmol of AlCl₃). While stirring the ice/acid mixture vigorously, slowly and carefully pour the reaction mixture into it.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (caution: potential for gas evolution), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield the desired 4-acetyl-3,5-dimethylanisole.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC of Aromatic Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for troubleshooting High-Performance Liquid Chromatography (HPLC) peak tailing, with a specific focus on the analysis of aromatic ketones. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common and complex issues that lead to asymmetrical peaks, thereby ensuring the accuracy and reliability of your chromatographic results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for quantifying aromatic ketones?

Peak tailing is a form of peak asymmetry where the back half of the chromatographic peak is broader than the front half.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[2] Tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value greater than 1 indicates tailing.[3] For many assays, a tailing factor above 1.5 or 2.0 is considered unacceptable.[3][4]

Peak tailing is problematic because it can lead to:

  • Reduced Resolution: Tailing peaks can merge with adjacent peaks, making accurate integration and quantification difficult.[2]

  • Inaccurate Quantification: Asymmetric peaks result in unreliable peak area calculations, which can compromise the accuracy of your results.[4]

  • Decreased Sensitivity: Broader, tailing peaks are shorter in height, which can make it difficult to detect low-level impurities.

Q2: Are aromatic ketones particularly prone to peak tailing?

While not all aromatic ketones will exhibit peak tailing, their chemical structure presents several potential sources of secondary interactions with the stationary phase, which is a primary cause of this issue.[3] These include:

  • Hydrogen Bonding: The carbonyl group (C=O) in the ketone can act as a hydrogen bond acceptor, interacting with surface silanol groups (Si-OH) on silica-based columns.[5]

  • π-π Interactions: The presence of an aromatic ring allows for potential π-π stacking interactions with certain stationary phases, such as those with phenyl ligands.[6] While this can be used to enhance selectivity, under certain conditions, it may contribute to peak asymmetry.

  • Metal Chelation: Some aromatic ketones, particularly those with specific structural arrangements like β-diketones, can chelate with trace metal ions present in the silica matrix of the column or from the HPLC system itself, leading to significant peak tailing.[7][8]

Q3: My neutral aromatic ketone is showing peak tailing. I thought only basic compounds had this problem?

While peak tailing is most famously associated with basic compounds interacting with acidic silanol groups, neutral compounds can also be affected.[9][10] For neutral aromatic ketones, tailing can be caused by:

  • Hydrogen Bonding with Silanols: Even at a low pH where silanol groups are protonated (not ionized), they can still participate in hydrogen bonding with the ketone's carbonyl group.[11]

  • Multiple Retention Mechanisms: Peak tailing can occur when there is more than one mechanism of retention for the analyte.[2][3] For an aromatic ketone, this could be a combination of primary hydrophobic interaction and secondary hydrogen bonding or π-π interactions.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing, for any type of compound.[12]

In-Depth Troubleshooting Guides

Systematic Approach to Diagnosing Peak Tailing

When faced with a tailing peak for your aromatic ketone, a systematic approach is crucial to efficiently identify the root cause. The following workflow will guide you through the process, starting with the most common and easily resolved issues.

Caption: A systematic workflow for troubleshooting peak tailing in the HPLC analysis of aromatic ketones.

Chemical Causes and Solutions

Peak tailing often originates from unwanted secondary interactions between the aromatic ketone and the stationary phase.[3] Understanding these interactions is key to resolving the issue.

Even though aromatic ketones are generally neutral, the lone pair of electrons on the carbonyl oxygen can act as a hydrogen bond acceptor, interacting with the acidic silanol groups (Si-OH) on the surface of silica-based stationary phases.[5] This secondary retention mechanism can lead to significant peak tailing.[11]

  • Mechanism: A portion of the analyte molecules are slightly delayed in their passage through the column due to hydrogen bonding with available silanol groups, resulting in a "tail" of molecules eluting after the main peak. Silanols are considered more acidic than alcohols, leading to stronger hydrogen bonds.

  • Solutions:

    • Use a High-Purity, End-Capped Column: Modern "Type B" silica columns have very low metal content and are highly end-capped, meaning most of the surface silanol groups are chemically bonded with a small, inert group (like trimethylsilyl), making them unavailable for interaction.[9] This is the most effective way to reduce silanol-induced tailing.

    • Mobile Phase Modifier: While acetonitrile is a common organic modifier, it does not form strong hydrogen bonds with silanols, leaving them free to interact with your analyte.[11] Methanol, on the other hand, is a proton-donating solvent and can compete with the analyte for hydrogen bonding sites on the silica surface, thereby reducing peak tailing.[13]

    • Mobile Phase pH (for ionizable ketones): While most aromatic ketones are neutral, if your molecule contains an acidic or basic functional group, the mobile phase pH will be critical. For basic compounds, a low pH (around 2.5-3) will protonate the silanol groups, reducing their ability to interact ionically.[14] For acidic compounds, a pH well below the pKa will keep them in their less polar, neutral form, which is generally better retained in reversed-phase chromatography.[15] For neutral aromatic ketones, pH has a minimal effect on retention.[16]

The aromatic ring in your ketone can engage in π-π stacking interactions with stationary phases that also contain aromatic functionalities, such as phenyl-hexyl phases.[6] These interactions can be a powerful tool for achieving unique selectivity, but they can also be a source of peak tailing if the interaction is too strong or kinetically slow.

  • Mechanism: The electron clouds of the aromatic ring on the analyte and the stationary phase interact, creating an additional retention mechanism.

  • Solutions:

    • Change the Stationary Phase: If you are using a phenyl-based column and observing tailing, switching to a traditional C18 or C8 column will eliminate the potential for π-π interactions.

    • Change the Organic Modifier: Acetonitrile, with its nitrile (C≡N) bond, has π electrons that can compete with the analyte for π-π interactions with a phenyl stationary phase.[13] This can disrupt the secondary retention mechanism and improve peak shape. Methanol, lacking π electrons, tends to enhance these interactions.[17]

Trace amounts of metal ions (like iron and aluminum) can be present in the silica matrix of the column packing or can leach from stainless steel components of the HPLC system.[9] Certain aromatic ketones, particularly those with a β-diketone structure, can act as chelating agents, binding to these metal ions.[7]

  • Mechanism: The chelation of the analyte to metal ions creates a very strong interaction, leading to significant retention and severe peak tailing.

  • Solutions:

    • Use High-Purity "Metal-Free" Columns: Many modern columns are manufactured with high-purity silica and hardware designed to minimize metal content.

    • Use an Inert HPLC System: If possible, use an HPLC system with PEEK or other polymer-based tubing and components to reduce metal leaching.[8]

    • Mobile Phase Additives: In some cases, adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase can help to sequester metal ions and prevent them from interacting with the analyte.[18] However, this should be done with caution as it can affect the chromatography of other components and may not be compatible with all detectors (e.g., mass spectrometry).

Physical and Instrumental Causes and Solutions

Sometimes, peak tailing is not due to chemical interactions but rather to physical issues within the HPLC system. A key indicator of a physical problem is that all peaks in the chromatogram will exhibit tailing, not just the aromatic ketone.[19]

Problem Cause Solution
Extracolumn Volume Excessive volume between the injector and the detector, often from using tubing with a large internal diameter or from poorly made connections.[1]Use shorter lengths of tubing with a smaller internal diameter (e.g., 0.005 inches). Ensure all fittings are properly seated to eliminate dead volume.[11]
Column Void or Channeling A void can form at the head of the column due to physical shock or dissolution of the silica bed. This creates an uneven flow path.[3]Replace the column. To prevent this, always ramp up the flow rate slowly and operate within the column's recommended pH and pressure limits. Using a guard column can help protect the analytical column.
Blocked Frit Particulate matter from the sample or mobile phase can clog the inlet frit of the column, leading to distorted flow and peak tailing.If permitted by the manufacturer, try back-flushing the column. If this doesn't work, the frit may need to be replaced, or the entire column. Always filter samples and mobile phases to prevent this.
Column Overload Injecting too high a concentration of the analyte can saturate the stationary phase, leading to a non-linear distribution and peak tailing.[12]Dilute the sample or reduce the injection volume.[12]
Experimental Protocols

Protocol 1: Diagnosing Column Overload

  • Prepare your aromatic ketone sample at its current concentration.

  • Create a 10-fold dilution of the sample using the mobile phase as the diluent.

  • Inject the original, concentrated sample and record the chromatogram and tailing factor.

  • Inject the 10-fold diluted sample and record the chromatogram and tailing factor.

  • Analysis: If the tailing factor is significantly improved (closer to 1.0) in the diluted sample, column overload is a likely contributor to the peak tailing.

Protocol 2: Assessing the Impact of the Organic Modifier

  • Prepare two mobile phases:

    • Mobile Phase A: Your current mobile phase, likely containing acetonitrile.

    • Mobile Phase B: An identical mobile phase, but with the acetonitrile replaced by an equivalent or adjusted concentration of methanol.

  • Equilibrate the column with Mobile Phase A and inject your sample. Record the chromatogram.

  • Thoroughly flush the system and equilibrate the column with Mobile Phase B.

  • Inject your sample again and record the chromatogram.

  • Analysis:

    • If you are using a standard C18 column and the peak shape improves with methanol, it suggests that hydrogen bonding with silanols is a significant factor.

    • If you are using a phenyl column and the peak shape improves with acetonitrile, it suggests that π-π interactions are contributing to the tailing.[13][17]

References

Technical Support Center: Preventing Byproduct Formation in Acetophenone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Acetophenone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of common byproducts during the synthesis of acetophenone. We will delve into the mechanistic origins of these impurities and provide actionable, field-proven protocols to enhance the purity and yield of your target molecule.

Frequently Asked Questions (FAQs)

Friedel-Crafts Acylation Route

The Friedel-Crafts acylation of benzene with an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) is a cornerstone method for synthesizing acetophenone.[1][2][3][4] However, this reaction is not without its challenges.

Q1: I am observing polysubstitution products in my reaction. How can I prevent the formation of di-acylated benzene?

A1: While polysubstitution is a more significant issue in Friedel-Crafts alkylation, it is generally minimal in acylation.[5][6][7][8] The acyl group (-COCH₃) is electron-withdrawing, which deactivates the aromatic ring, making the initial product, acetophenone, less reactive than the starting benzene.[5][6][7] This inherent deactivation typically prevents further acylation.

However, under certain conditions, trace amounts of di-acylated byproducts can form. Here’s how to mitigate this:

  • Stoichiometry Control: Strictly maintain a 1:1 molar ratio between benzene and the acylating agent.[6] An excess of the acylating agent can drive the reaction towards polysubstitution, especially at elevated temperatures.

  • Catalyst Loading: Use a stoichiometric amount (or a slight excess, ~1.1 equivalents) of the Lewis acid catalyst. The catalyst forms a complex with the acetophenone product, which further deactivates the ring and protects it from subsequent acylation.[6]

  • Reaction Temperature: Conduct the reaction at a controlled, lower temperature (e.g., 0-10°C) during the addition of reagents to minimize side reactions.[9]

Q2: My final product is a mixture of ortho, meta, and para isomers. How can I improve regioselectivity?

A2: When using a substituted benzene as a starting material, the directing effects of the substituent will determine the position of the incoming acyl group. For instance, with toluene, you can expect a mixture of ortho and para isomers.[9] To enhance the selectivity for a specific isomer:

  • Temperature Control: Lower reaction temperatures generally favor the formation of the para isomer due to steric hindrance.[9]

  • Solvent Choice: The polarity of the solvent can influence the isomer ratio. Less polar solvents may also favor the para product.[9]

Q3: The reaction mixture has turned dark, and I have a low yield of acetophenone. What is causing this?

A3: Dark coloration or charring often indicates decomposition of starting materials or the product. This can be caused by:

  • Elevated Temperatures: Friedel-Crafts reactions can be exothermic. Uncontrolled temperature increases can lead to degradation. Employ an ice bath to maintain a consistent temperature, especially during the addition of reagents.[9]

  • Incompatible Functional Groups: Friedel-Crafts reactions are not compatible with certain functional groups on the aromatic ring, such as amino (-NH₂) or hydroxyl (-OH) groups, as they can react with the Lewis acid catalyst.[8]

Oxidation of Ethylbenzene Route

The oxidation of ethylbenzene is a significant industrial route for acetophenone production.[10][11][12][13] This process, however, can lead to several oxygenated byproducts.

Q1: My main byproduct is 1-phenylethanol. How can I increase the selectivity for acetophenone?

A1: 1-Phenylethanol is a common intermediate in the oxidation of ethylbenzene to acetophenone.[14][15] Its presence indicates incomplete oxidation. To drive the reaction towards the desired ketone:

  • Catalyst Selection: The choice of catalyst is critical. Catalyst systems based on cobalt, manganese, and copper have been shown to be effective.[11][16]

  • Reaction Time and Temperature: Optimizing the reaction time and temperature can promote the further oxidation of 1-phenylethanol to acetophenone.[15][17] Continuous flow processes have demonstrated high selectivity by carefully controlling these parameters.[16][17]

Q2: I am detecting benzoic acid in my product mixture. What is the cause, and how can I avoid it?

A2: Benzoic acid is the product of over-oxidation of acetophenone.[18] To prevent its formation:

  • Control Reaction Conditions: Avoid prolonged reaction times and excessively high temperatures.[16]

  • Selective Catalysts: Certain catalyst systems are designed to be more selective for acetophenone and minimize over-oxidation.[18]

Troubleshooting Guides

Issue 1: Formation of Di-acylated Byproducts in Friedel-Crafts Acylation

Symptoms:

  • TLC analysis shows an additional spot with a different Rf value than acetophenone.

  • NMR or GC-MS analysis of the crude product confirms the presence of di-acylated species.

Troubleshooting Workflow:

start Di-acylation Detected check_stoichiometry Verify 1:1 Stoichiometry (Benzene:Acylating Agent) start->check_stoichiometry adjust_stoichiometry Adjust Stoichiometry check_stoichiometry->adjust_stoichiometry Incorrect check_temp Review Reaction Temperature check_stoichiometry->check_temp Correct adjust_stoichiometry->check_temp lower_temp Lower Reaction Temperature (e.g., 0-10°C) check_temp->lower_temp Too High check_catalyst Check Catalyst Loading check_temp->check_catalyst Optimal lower_temp->check_catalyst adjust_catalyst Use ~1.1 eq. of Lewis Acid check_catalyst->adjust_catalyst Incorrect purify Purify via Distillation or Chromatography check_catalyst->purify Correct adjust_catalyst->purify end Pure Acetophenone purify->end

Caption: Workflow for troubleshooting di-acylation.

Issue 2: Over-oxidation to Benzoic Acid in Ethylbenzene Oxidation

Symptoms:

  • Acidic pH of the crude product mixture.

  • Presence of a crystalline solid (benzoic acid) upon workup.

  • GC-MS or NMR confirms the presence of benzoic acid.

Troubleshooting Workflow:

start Benzoic Acid Detected check_time Review Reaction Time start->check_time reduce_time Reduce Reaction Time check_time->reduce_time Too Long check_temp Review Reaction Temperature check_time->check_temp Optimal reduce_time->check_temp lower_temp Lower Reaction Temperature check_temp->lower_temp Too High check_catalyst Evaluate Catalyst Selectivity check_temp->check_catalyst Optimal lower_temp->check_catalyst change_catalyst Screen More Selective Catalysts check_catalyst->change_catalyst Low Selectivity purify Purify Product check_catalyst->purify High Selectivity change_catalyst->purify end Pure Acetophenone purify->end cluster_0 Primary Acylation cluster_1 Deactivation & Prevention of Polyacylation Benzene Benzene (Reactive) Acetophenone Acetophenone (Product) Benzene->Acetophenone + CH₃CO⁺ Acylium CH₃CO⁺ (Electrophile) Acetophenone_complex Acetophenone-AlCl₃ Complex (Deactivated) Acetophenone->Acetophenone_complex + AlCl₃ No_reaction No Further Reaction Acetophenone_complex->No_reaction

References

Technical Support Center: Characterization of Substituted Acetophenones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of substituted acetophenones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this important class of compounds. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and resolve experimental issues effectively.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone technique for the structural elucidation of organic molecules. However, substituted acetophenones can present unique challenges, often leading to spectral misinterpretation.

FAQ 1: My 1H NMR spectrum shows more peaks than expected, or the integrations are confusing. What could be the cause?

This is a frequently encountered issue, often attributable to keto-enol tautomerism.[1][2][3]

Answer: Acetophenones bearing α-hydrogens can exist in equilibrium between their keto and enol forms.[2][3] This equilibrium is often slow on the NMR timescale, resulting in distinct sets of peaks for each tautomer.[4][5] The position of this equilibrium is highly sensitive to the solvent, temperature, and the nature of the substituents on the aromatic ring.[1][5]

Troubleshooting Steps:

  • Solvent Study: Acquire spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, Benzene-d₆). A change in the ratio of the two sets of signals upon solvent change is a strong indicator of tautomerism.[2][6] For instance, polar, protic solvents may favor the keto form, while non-polar solvents can shift the equilibrium towards the enol form, which can be stabilized by intramolecular hydrogen bonding.[2][5]

  • Variable Temperature (VT) NMR: Acquiring spectra at elevated temperatures can sometimes coalesce the signals of the tautomers if the rate of interconversion increases significantly.

  • D₂O Exchange: To confirm the presence of an enolic hydroxyl proton, add a drop of D₂O to your NMR tube, shake vigorously, and re-acquire the spectrum. The enol -OH peak should disappear or significantly diminish due to proton-deuterium exchange.[6]

FAQ 2: The chemical shifts in the aromatic region of my ortho-substituted acetophenone are unusual, and I'm observing through-space couplings. How do I interpret this?

This phenomenon is often due to the "ortho effect" and steric hindrance, which lock the acetyl group in a specific conformation.

Answer: When a substituent is present at the ortho position, steric hindrance can restrict the free rotation of the acetyl group.[7] This can lead to a preferred conformation (s-cis or s-trans) where the acetyl group is either pointing towards or away from the ortho substituent.[7][8] This fixed conformation can cause:

  • Anisotropic Effects: The aromatic protons experience different magnetic environments, leading to unexpected shielding or deshielding effects.

  • Through-Space Couplings: If a fluorine atom is the ortho substituent, you may observe through-space 1H-¹⁹F or ¹³C-¹⁹F spin-spin couplings, which are dependent on the distance between the interacting nuclei.[8]

Troubleshooting Workflow:

start Unusual Aromatic Shifts or Unexpected Couplings in ortho-Substituted Acetophenone check_conformation Consider Restricted Rotation (s-cis vs. s-trans) start->check_conformation check_2d Acquire 2D NMR (NOESY/ROESY) check_conformation->check_2d Experimental Verification analyze_couplings Analyze Through-Space Couplings (e.g., H-F, C-F) check_conformation->analyze_couplings If Applicable (e.g., F-substituent) lit_search Consult Literature for Similar Substitution Patterns check_conformation->lit_search Theoretical Support confirm Confirm Structure check_2d->confirm analyze_couplings->confirm lit_search->confirm

Caption: Troubleshooting workflow for unusual NMR spectra of ortho-substituted acetophenones.

Section 2: Mass Spectrometry (MS)

Mass spectrometry is vital for determining the molecular weight and confirming the structure of substituted acetophenones through fragmentation analysis.

FAQ 3: What are the expected major fragments for a substituted acetophenone in Electron Ionization (EI) Mass Spectrometry?

Understanding the characteristic fragmentation patterns is key to interpreting the mass spectrum correctly.

Answer: The most prominent fragmentation pathway for acetophenones is α-cleavage (alpha-cleavage), which involves the breaking of the bond between the carbonyl carbon and the methyl group.[9][10] This results in the formation of a highly stable substituted benzoyl cation.

Key Fragmentation Pathways:

  • Molecular Ion (M⁺•): The peak corresponding to the intact molecule after losing one electron. Its m/z value gives the molecular weight of the compound.[9]

  • α-Cleavage ([M-CH₃]⁺): This is often the base peak in the spectrum. It involves the loss of a methyl radical (•CH₃, 15 Da) to form a resonance-stabilized acylium ion (substituted benzoyl cation).[9][10]

  • Loss of CO ([M-CH₃-CO]⁺): The acylium ion can further lose a neutral carbon monoxide molecule (CO, 28 Da) to form a substituted phenyl cation.

  • Substituent-Specific Fragmentations: The nature of the substituents on the aromatic ring will introduce additional fragmentation pathways. For example, a tert-butyl group can be lost as a tert-butyl radical.[10]

Fragment Description Typical m/z Change Commonality
[M]⁺•Molecular IonN/AHigh
[M-CH₃]⁺α-Cleavage (Loss of methyl)-15Very High (Often Base Peak)
[M-substituent]⁺Loss of a substituent radicalVariesDependent on substituent stability
[C₆H₅]⁺Phenyl cation (from unsubstituted acetophenone)77Common

Table 1: Common Mass Spectrometry Fragments of Acetophenones.

Section 3: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assessing the purity of substituted acetophenones and separating isomers.

FAQ 4: I am struggling to separate positional isomers of a substituted acetophenone. They are co-eluting. What should I do?

Poor resolution of isomers is a common chromatographic challenge that can be overcome by systematically optimizing the method parameters.[11]

Answer: Positional isomers often have very similar polarities, making them difficult to separate. The key is to enhance the selectivity of your chromatographic system.

Troubleshooting Steps:

  • Optimize Mobile Phase Composition:

    • Decrease Organic Modifier Percentage: Reduce the concentration of acetonitrile or methanol. This will increase retention times and provide more opportunity for the column to differentiate between the isomers.[11]

    • Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice versa. The different solvent properties can alter the selectivity.

    • Adjust pH: If your substituents have ionizable groups, adjusting the pH of the aqueous portion of the mobile phase can significantly impact retention and selectivity. A typical starting point for hydroxyacetophenone isomers is a pH of 2.5.[11]

  • Evaluate Different Stationary Phases:

    • If a standard C18 column is not providing adequate separation, consider a column with a different stationary phase, such as a Phenyl-Hexyl or a C30 column, which offer different retention mechanisms (e.g., π-π interactions).

  • Reduce Flow Rate: Lowering the flow rate can increase the efficiency of the separation, leading to sharper peaks and better resolution.

  • Increase Column Temperature: In some cases, increasing the column temperature can improve peak shape and resolution, although it may also decrease retention times.[11]

start Poor Isomer Resolution (Rs < 1.5) mobile_phase Step 1: Optimize Mobile Phase start->mobile_phase sub_mobile1 Decrease % Organic mobile_phase->sub_mobile1 sub_mobile2 Change Organic Solvent (ACN <-> MeOH) mobile_phase->sub_mobile2 sub_mobile3 Adjust pH mobile_phase->sub_mobile3 column Step 2: Change Stationary Phase sub_column1 Try Phenyl-Hexyl Column column->sub_column1 sub_column2 Try C30 Column column->sub_column2 conditions Step 3: Adjust Other Conditions sub_conditions1 Decrease Flow Rate conditions->sub_conditions1 sub_conditions2 Adjust Temperature conditions->sub_conditions2 sub_mobile1->column sub_mobile2->column sub_mobile3->column sub_column1->conditions sub_column2->conditions

Caption: A systematic approach to improving HPLC resolution of acetophenone isomers.

Section 4: Sample Stability and Purity

The integrity of your analytical results depends on the stability and purity of your sample.

FAQ 5: I'm seeing new peaks appear in my HPLC chromatogram over time, and the sample color is changing. What is happening?

This is a classic sign of sample degradation.

Answer: Acetophenone derivatives can be susceptible to degradation, particularly through photodegradation and oxidation.[12][13] The appearance of new peaks in your chromatogram, often accompanied by a decrease in the main peak's area and a change in sample color (e.g., turning yellow), indicates the formation of degradation products.[12]

Preventative Measures and Solutions:

  • Proper Storage: Store substituted acetophenones in amber vials to protect them from light.[12] For long-term storage, keep them in a cool, dark place, and consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[12]

  • Use Freshly Prepared Solutions: Whenever possible, prepare solutions for analysis immediately before use.

  • Forced Degradation Studies: To identify the nature of the degradants, you can perform a forced degradation study by subjecting your compound to stress conditions (e.g., acidic, basic, oxidative, photolytic).[12] This can help in identifying the degradation products and developing a stability-indicating method.

  • Check Starting Material Purity: Impurities in the starting materials or reagents used in the synthesis can also appear in your final product analysis.[14] Always ensure the purity of your starting materials.

References

Technical Support Center: Stability and Degradation of 1-(3-Methoxy-5-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1-(3-Methoxy-5-methylphenyl)ethanone. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and degradation of this compound. Our aim is to equip you with the knowledge to anticipate potential challenges, design robust experiments, and ensure the integrity of your results.

Introduction

This compound is an aromatic ketone with potential applications in pharmaceutical synthesis and materials science. Understanding its stability profile is crucial for its proper handling, storage, and the development of reliable analytical methods.[1] This guide will delve into the key factors influencing its stability and provide practical strategies for mitigating degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on its chemical structure, this compound is susceptible to three main degradation pathways:

  • Photodegradation: Aromatic ketones are known to absorb UV radiation, which can lead to photochemical reactions and subsequent degradation.[2] Exposure to light, especially UV light, can induce the formation of reactive species, resulting in the breakdown of the molecule.

  • Hydrolysis: The ether linkage (methoxy group) is susceptible to cleavage under strong acidic conditions.[3][4][5] This can lead to the formation of a phenolic derivative. The ketone functional group is generally stable to hydrolysis under neutral conditions but can be affected by extreme pH.

  • Oxidation: The aromatic ring and the methoxy group can be susceptible to oxidative degradation, particularly in the presence of strong oxidizing agents, heat, or light.[6] This can lead to the formation of various oxidized byproducts.

Q2: I've noticed a change in the color of my this compound sample over time. What could be the cause?

A2: A color change, such as the development of a yellow or brownish tint from a previously colorless or pale-yellow liquid, is a common indicator of degradation. This is often due to the formation of conjugated degradation products arising from oxidative or photolytic pathways. It is recommended to perform an analytical assessment (e.g., by HPLC) to identify any new impurities.

Q3: What are the recommended storage conditions for long-term stability?

A3: To ensure the long-term stability of this compound, we recommend the following storage conditions:

  • Protection from light: Store in amber glass vials or in a dark place to prevent photodegradation.

  • Controlled temperature: Storage at refrigerated temperatures (2-8 °C) is advisable to slow down potential thermal degradation.

  • Inert atmosphere: For highly sensitive applications or long-term storage, consider purging the container with an inert gas like nitrogen or argon to minimize oxidative degradation.

  • Tightly sealed container: To prevent exposure to moisture and atmospheric oxygen.

Q4: What are the likely degradation products of this compound?

A4: While specific degradation products would need to be confirmed through a forced degradation study, based on the compound's structure, the following are plausible:

  • 1-(3-Hydroxy-5-methylphenyl)ethanone: Formed via the acidic cleavage of the methoxy group.[7]

  • Benzoic acid derivatives: Resulting from oxidative cleavage of the acetyl group.

  • Phenolic compounds: Arising from oxidative degradation of the aromatic ring.

  • Photodegradation products: Complex mixtures of products can be formed upon exposure to UV light.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound.

Symptom Possible Cause Troubleshooting Steps & Solutions
Appearance of new peaks in HPLC chromatogram of a stored sample. Degradation of the compound.1. Identify the degradation pathway: Conduct a forced degradation study (see Experimental Protocols) under acidic, basic, oxidative, thermal, and photolytic conditions to identify the specific stress factor causing the degradation. 2. Optimize storage conditions: Based on the forced degradation results, adjust storage conditions accordingly (e.g., protect from light, store at a lower temperature, use an inert atmosphere).
Inconsistent analytical results (e.g., varying potency). Sample instability during analysis or storage.1. Evaluate sample preparation: Ensure the diluent used for analysis is inert and does not promote degradation. Prepare samples fresh for each analysis if instability is suspected. 2. Check for in-process degradation: If the compound is part of a formulation, investigate potential interactions with excipients.
Low yield or unexpected byproducts in a chemical reaction. Degradation of the starting material or product under reaction conditions.1. Assess reaction conditions: Evaluate the pH, temperature, and exposure to light and air during the reaction. 2. Protect the reaction mixture: If sensitivity is identified, conduct the reaction under an inert atmosphere and/or protected from light. 3. Purification challenges: Be aware that degradation products may have similar polarities to the desired product, complicating purification. Develop a robust analytical method to distinguish between them.

Experimental Protocols

Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[8][9][10]

1. Stock Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Keep the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Keep the solution at room temperature for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 70°C for 48 hours.

    • Also, place a solution of the compound (in a suitable solvent) in an oven at 70°C for 48 hours.

    • At various time points, prepare solutions of the solid sample or dilute the stored solution for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (in a quartz cuvette) to a calibrated light source that provides both UV and visible light (e.g., as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Analyze both samples by HPLC at various time points.

3. HPLC Analysis:

  • Analyze the stressed samples using a suitable HPLC method (see below for a starting point). The goal is to separate the parent compound from all degradation products.

HPLC Method for Stability Indicating Analysis

This is a general starting point for developing a stability-indicating HPLC method. Optimization will be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

    • Start with a higher percentage of the aqueous phase and gradually increase the organic phase.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm).

  • Column Temperature: 30°C.

Visualizations

cluster_0 This compound cluster_1 Degradation Pathways cluster_2 Potential Degradation Products Parent This compound Hydrolysis Acid Hydrolysis (H+) Parent->Hydrolysis Cleavage of Methoxy Group Oxidation Oxidation ([O]) Parent->Oxidation Oxidation of Ring/Side Chain Photodegradation Photodegradation (hν) Parent->Photodegradation UV Absorption Phenol 1-(3-Hydroxy-5-methylphenyl)ethanone Hydrolysis->Phenol Acid Benzoic Acid Derivative Oxidation->Acid Photo Various Photoproducts Photodegradation->Photo

Caption: Predicted degradation pathways for this compound.

cluster_workflow Forced Degradation Workflow Start Prepare Stock Solution (1 mg/mL) Stress Apply Stress Conditions Start->Stress Acid Acidic (0.1 N HCl, 60°C) Stress->Acid Base Basic (0.1 N NaOH, RT) Stress->Base Oxidative Oxidative (3% H2O2, RT) Stress->Oxidative Thermal Thermal (70°C) Stress->Thermal Photo Photolytic (ICH Q1B) Stress->Photo Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Data Identify Degradants & Develop Stability-Indicating Method Analysis->Data

Caption: Workflow for a forced degradation study.

References

Validation & Comparative

1H NMR analysis of 1-(3-Methoxy-5-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the ¹H NMR Analysis of 1-(3-Methoxy-5-methylphenyl)ethanone: A Comparative Approach

In the landscape of organic chemistry, the precise structural elucidation of molecules is paramount for ensuring the purity, efficacy, and safety of chemical entities. For researchers, scientists, and professionals in drug development, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an indispensable tool. This guide provides a comprehensive analysis of this compound, a substituted aromatic ketone, using ¹H NMR spectroscopy. We will delve into the theoretical underpinnings of the technique, offer a detailed interpretation of the compound's spectrum, compare NMR with alternative analytical methods, and provide a robust experimental protocol.

The Foundational Principles of ¹H NMR Spectroscopy

At its core, ¹H NMR spectroscopy exploits the magnetic properties of proton nuclei. When placed in a strong external magnetic field, these nuclei can exist in different spin states with distinct energy levels. The absorption of radiofrequency radiation causes transitions between these states, and the frequency at which this occurs—the resonance frequency—is highly sensitive to the local electronic environment of the proton.[1] This sensitivity is the key to its power in structure determination.

Three fundamental pillars of information are extracted from a ¹H NMR spectrum:

  • Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the electronic environment of the protons. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield them, causing an upfield shift (to lower ppm values).[2] Aromatic protons typically resonate in the 6.5-8.4 ppm region.[3]

  • Integration: The area under each signal is directly proportional to the number of protons giving rise to that signal. This provides a ratio of the different types of protons in the molecule.[1]

  • Spin-Spin Splitting (Multiplicity): The splitting of a signal into multiple lines (e.g., a singlet, doublet, triplet) is caused by the influence of non-equivalent protons on adjacent carbon atoms.[1][4] The pattern of splitting provides crucial information about the connectivity of atoms. In aromatic systems, the coupling constant (J), the distance between the split lines, can help distinguish between ortho (7–10 Hz), meta (2–3 Hz), and para (0–1 Hz) relationships.[5]

Structural Analysis of this compound

The structure of this compound presents several distinct proton environments, each expected to produce a unique signal in the ¹H NMR spectrum.

Predicted ¹H NMR Spectral Features:

The substituents on the aromatic ring—an acetyl group, a methoxy group, and a methyl group—exert predictable electronic effects that influence the chemical shifts of the aromatic protons.

  • The acetyl group (-COCH₃) is an electron-withdrawing group, which will deshield the aromatic protons, particularly those ortho and para to it.

  • The methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating, shielding the aromatic protons and shifting them upfield.

Based on these principles, we can predict the signals for each unique set of protons:

Assignment Proton Type Predicted Chemical Shift (δ, ppm) Integration Predicted Multiplicity Coupling (J, Hz)
H-aAcetyl (-COCH₃)~2.63HSinglet (s)N/A
H-bMethoxy (-OCH₃)~3.83HSinglet (s)N/A
H-cAromatic Methyl (-CH₃)~2.43HSinglet (s)N/A
H-d, H-fAromatic (ortho to acetyl)~7.0 - 7.22HSinglet or finely split multipletSmall meta (m) coupling
H-eAromatic (para to acetyl)~6.8 - 7.01HSinglet or finely split multipletSmall meta (m) coupling

Detailed Interpretation:

  • Acetyl Protons (H-a): The three protons of the acetyl group are expected to appear as a sharp singlet around 2.6 ppm.[6] This downfield shift, compared to a typical alkyl proton, is due to the deshielding effect of the adjacent carbonyl group. The absence of neighboring protons results in a singlet.

  • Methoxy Protons (H-b): The protons of the methoxy group will also appear as a singlet, typically in the range of 3.8-3.9 ppm, due to the deshielding from the attached oxygen atom.

  • Aromatic Methyl Protons (H-c): These protons will resonate as a singlet around 2.4 ppm, a characteristic region for methyl groups attached to an aromatic ring.

  • Aromatic Protons (H-d, H-e, H-f): The three aromatic protons are chemically distinct. H-d and H-f are ortho to the acetyl group and meta to the other substituents. H-e is situated between the methoxy and methyl groups. Due to the substitution pattern, the primary coupling will be meta-coupling, which is typically small (2-3 Hz).[5] As a result, these protons may appear as sharp singlets or very finely split multiplets that are difficult to resolve at lower field strengths. The signals for H-d and H-f are expected to be slightly downfield from H-e due to their proximity to the electron-withdrawing acetyl group.

A Comparative Look: Alternative Analytical Techniques

While ¹H NMR is a powerhouse for structural elucidation, a comprehensive analysis often involves complementary techniques. Each method provides a unique piece of the molecular puzzle.

Technique Information Provided Advantages Limitations vs. ¹H NMR
¹³C NMR Spectroscopy Number and type of unique carbon environments.Provides a direct count of non-equivalent carbons; complements ¹H NMR data for a complete structural picture.[7][8]Lower sensitivity requiring more sample or longer acquisition times; does not directly show H-C connectivity without more advanced experiments.[9]
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity; provides the exact molecular formula (with high-resolution MS); fragmentation can reveal structural motifs.[10]Does not provide detailed information on atom connectivity or stereochemistry; isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast and simple; excellent for identifying key groups like carbonyls (C=O), ethers (C-O), and aromatic rings.Provides limited information about the overall molecular skeleton; spectra can be complex for large molecules.
HPLC/GC with Detection Separation, quantification, and purity assessment.Excellent for separating components in a mixture and determining their purity and concentration.[11]Primarily a separation technique; structural information is dependent on the coupled detector (e.g., MS or UV) and comparison to standards.

For this compound, ¹³C NMR would confirm the presence of the expected number of carbon atoms, while IR spectroscopy would clearly show a strong absorption for the ketone's carbonyl group. Mass spectrometry would confirm the molecular weight of 164.20 g/mol .

Experimental Workflow and Protocol

Achieving a high-quality ¹H NMR spectrum is contingent upon meticulous sample preparation and proper instrument setup.

Diagram: ¹H NMR Analysis Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_report Final Elucidation prep1 Weigh 5-25 mg of This compound prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Filter solution through a plug into an NMR tube prep2->prep3 acq1 Insert sample into NMR spectrometer prep3->acq1 acq2 Lock and Shim the instrument acq1->acq2 acq3 Acquire ¹H NMR spectrum acq2->acq3 proc1 Fourier Transform & Phase Correction acq3->proc1 proc2 Calibrate chemical shift (e.g., to TMS or residual solvent) proc1->proc2 proc3 Integrate signals proc2->proc3 proc4 Analyze chemical shifts, integrals, and splitting patterns proc3->proc4 report1 Assign signals to specific protons proc4->report1 report2 Confirm structure report1->report2

Caption: Workflow for the ¹H NMR analysis of a chemical compound.

Step-by-Step Experimental Protocol

1. Materials Required:

  • This compound (5-25 mg)[12][13]

  • High-quality 5 mm NMR tube

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, 0.6-0.7 mL)[9][14]

  • Pasteur pipette and glass wool

  • Small vial for dissolving the sample

2. Sample Preparation Procedure:

  • Weighing: Accurately weigh between 5-25 mg of the solid this compound into a clean, dry vial.[13]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.[14] Gently swirl the vial to ensure the sample is completely dissolved. The use of a deuterated solvent is crucial as it is "invisible" in the ¹H NMR spectrum and is used by the spectrometer to "lock" the magnetic field.[12][14]

  • Filtration: Place a small plug of glass wool into the constriction of a Pasteur pipette. This will serve as a filter to remove any particulate matter, which can degrade the quality (resolution) of the NMR spectrum.[9][13]

  • Transfer: Using the pipette, transfer the solution from the vial into the NMR tube. The final liquid height in the tube should be approximately 4-5 cm.[9]

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

3. Data Acquisition:

  • Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the instrument.

  • Locking and Shimming: The spectrometer will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is then performed, which is an automated process to optimize the homogeneity of the magnetic field across the sample, resulting in sharp, well-resolved peaks.[14]

  • Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, pulse width) and initiate the experiment. For a sample of this concentration, a high-quality spectrum can typically be obtained in a few minutes.[9]

4. Data Processing:

  • The raw data (Free Induction Decay, FID) is converted into a spectrum via a Fourier Transform.

  • The spectrum is then phase-corrected to ensure all peaks are upright and have a flat baseline.

  • The chemical shift axis is calibrated, typically to the residual non-deuterated solvent peak (e.g., 7.26 ppm for CHCl₃) or an internal standard like Tetramethylsilane (TMS).

  • The signals are integrated to determine the relative proton counts.

By following this comprehensive guide, researchers can confidently perform and interpret the ¹H NMR analysis of this compound, ensuring accurate structural verification and paving the way for its successful application in their scientific endeavors.

References

A Senior Application Scientist's Guide to the 13C NMR Spectrum of 1-(3-Methoxy-5-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, the structural elucidation of novel or modified compounds is a foundational pillar of discovery. Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy remains one of the most powerful tools in this endeavor, providing a detailed electronic map of a molecule's carbon framework. This guide provides an in-depth interpretation of the 13C NMR spectrum for 1-(3-Methoxy-5-methylphenyl)ethanone, a polysubstituted aromatic ketone.

This document moves beyond a simple peak listing. Here, we will dissect the spectrum by comparing it to simpler, structurally related analogues. This comparative methodology not only validates our peak assignments but also provides a deeper, intuitive understanding of how different functional groups—specifically the acetyl, methoxy, and methyl moieties—collaboratively influence the chemical environment of the benzene ring.

Structural Analysis and Predicted 13C NMR Spectrum

The first step in any spectral interpretation is a thorough analysis of the target molecule's structure to identify unique carbon environments. This compound possesses a plane of symmetry that is perpendicular to the aromatic ring, but the substitution pattern (meta- to each other) ensures that all ten carbons are chemically distinct.

Due to the unavailability of a public, experimentally verified spectrum for this specific compound, we will utilize established substituent effect principles to predict the chemical shifts. The acetyl group is an electron-withdrawing group (EWG), while the methoxy and methyl groups are electron-donating groups (EDGs). Their combined influence dictates the final chemical shifts of the aromatic carbons.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C=O~198Typical range for an aromatic ketone carbonyl.
C1 (ipso-acetyl)~139Aromatic carbon attached to the EWG acetyl group.
C2~122Shielded by meta-EDG (methoxy) and ortho-EWG (acetyl).
C3 (ipso-methoxy)~160Aromatic carbon attached to the strongly donating methoxy group.
C4~114Shielded by ortho-EDG (methoxy) and para-EDG (methyl).
C5 (ipso-methyl)~140Aromatic carbon attached to the methyl group.
C6~125deshielded by para-EWG (acetyl) and ortho-EDG (methyl).
-COCH3~27Typical range for an acetyl methyl group.
-OCH3~55Typical range for a methoxy carbon.
Ar-CH3~21Typical range for an aromatic methyl group.

The Power of Comparative Analysis

To understand the electronic interplay of the substituents, we will compare our target molecule's predicted spectrum with the experimentally determined spectra of three key compounds: Acetophenone (the parent structure), 3'-Methylacetophenone, and 3'-Methoxyacetophenone.

Baseline: Comparison with Acetophenone

Acetophenone provides the foundational chemical shifts for the acetylated benzene ring. The introduction of the methoxy and methyl groups in our target molecule causes significant deviations from these baseline values.

Table 2: Comparison of this compound with Acetophenone

Carbon AtomAcetophenone (δ, ppm)[1]This compound (Predicted δ, ppm)Δδ (ppm)
C=O198.1~198~0
C1137.1~139+1.9
C2/C6128.2~122 / ~125-6.2 / -3.2
C3/C5128.5~160 / ~140+31.5 / +11.5
C4133.0~114-19.0
-COCH326.5~27+0.5

The most dramatic effects are seen on the aromatic carbons. C3 and C5, bearing the electron-donating groups, are significantly deshielded (a known effect for ipso-carbons of EDGs), while C4, positioned ortho to the methoxy and para to the methyl group, is strongly shielded.

Isolating Substituent Effects

By comparing our target with singly-substituted acetophenones, we can deconstruct the cumulative electronic effects. The additivity of substituent effects is a core principle in predicting NMR spectra for polysubstituted aromatic systems.[2][3]

Table 3: Deconstructing Substituent Effects on Aromatic Carbons

Carbon Atom3'-Methylacetophenone (δ, ppm)[4]3'-Methoxyacetophenone (δ, ppm)[5]This compound (Predicted δ, ppm)
C1137.2138.5~139
C2128.8120.8~122
C3138.3159.7~160
C4133.8114.2~114
C5125.7129.5~140
C6128.3120.8~125

This comparison is illuminating:

  • C3 (ipso-methoxy): The chemical shift of ~160 ppm is almost entirely dictated by the methoxy group, as seen in the value of 159.7 ppm for 3'-Methoxyacetophenone.

  • C5 (ipso-methyl): The predicted shift of ~140 ppm is a significant increase from the 138.3 ppm in 3'-Methylacetophenone, indicating a deshielding influence from the meta-methoxy group.

  • C4: The strong shielding effect of the ortho-methoxy group (114.2 ppm in 3'-Methoxyacetophenone) dominates this position, resulting in a predicted upfield shift to ~114 ppm.

Visualizing the Interpretation Workflow

A systematic approach is crucial for accurate spectral interpretation. The following workflow outlines the logical steps from structural analysis to final peak assignment, incorporating comparative data.

G cluster_0 Initial Analysis cluster_1 Prediction & Assignment cluster_2 Comparative Validation A 1. Analyze Structure (this compound) B 2. Identify Unique Carbons (10 distinct signals) A->B C 3. Predict Chemical Shifts (Based on substituent effects) B->C D 4. Initial Assignment (Carbonyl, Aromatic, Aliphatic) C->D E 5. Gather Spectra of Analogues (Acetophenone, 3-Me-Acetophenone, etc.) D->E F 6. Compare Shifts & Analyze Δδ (Isolate substituent effects) E->F G 7. Refine & Confirm Assignments F->G H H G->H Final Spectrum Interpreted

Caption: Workflow for 13C NMR spectral interpretation using comparative analysis.

Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum

Trustworthy data is the bedrock of scientific integrity. The following protocol outlines a self-validating method for acquiring a standard, proton-decoupled 13C NMR spectrum.

Objective: To obtain a high-resolution, proton-decoupled 13C NMR spectrum of this compound.

Materials:

  • This compound (~20-50 mg)

  • Deuterated chloroform (CDCl3) with 0.03% Tetramethylsilane (TMS)

  • 5 mm NMR tube

  • Pasteur pipette

  • Vortex mixer

Methodology:

  • Sample Preparation: a. Weigh approximately 20-50 mg of the solid sample directly into a clean, dry 5 mm NMR tube. b. Using a Pasteur pipette, add approximately 0.6-0.7 mL of CDCl3 with TMS. The solvent should fill the tube to a height of about 4-5 cm. c. Securely cap the NMR tube and vortex gently until the sample is completely dissolved. Ensure no solid particles remain.

  • Instrument Setup (Example: 500 MHz Spectrometer): a. Insert the sample into the spectrometer. b. Lock the spectrometer on the deuterium signal of the CDCl3 solvent. c. Shim the magnetic field to achieve optimal homogeneity. A good shim will result in a sharp, symmetrical solvent peak. d. Set the sample temperature, typically to 298 K (25 °C).

  • Acquisition Parameters (Proton-Decoupled 1D Carbon Experiment): a. Pulse Program: Use a standard inverse-gated decoupling sequence (e.g., zgig on Bruker systems) to ensure quantitative intensities, or a standard decoupling sequence (e.g., zgpg30) for faster acquisition. b. Spectral Width: Set a spectral width of approximately 240 ppm (e.g., from -10 to 230 ppm) to encompass all expected signals. c. Transmitter Frequency Offset: Center the frequency in the middle of the expected spectrum (~110 ppm). d. Acquisition Time (AQ): Set to at least 1.0-1.5 seconds to ensure good digital resolution. e. Relaxation Delay (D1): Set to 2-5 seconds. A longer delay is crucial for ensuring the full relaxation of quaternary carbons (like C=O and ipso-carbons), which have long relaxation times. This is a key step for data trustworthiness. f. Number of Scans (NS): Due to the low natural abundance of 13C, a significant number of scans is required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio. g. Receiver Gain (RG): Set automatically by the instrument software.

  • Data Processing: a. Apply an exponential multiplication window function (line broadening, LB) of 1-2 Hz to improve the signal-to-noise ratio. b. Perform a Fourier Transform (FT). c. Phase the spectrum manually to ensure all peaks have a pure absorption line shape. d. Calibrate the spectrum by setting the TMS peak to 0.0 ppm. If TMS is not present, the CDCl3 solvent peak can be referenced to 77.16 ppm. e. Perform baseline correction to ensure a flat baseline across the spectrum. f. Integrate the peaks (note: in standard decoupled 13C NMR, peak integrals are not directly proportional to the number of carbons).

Visualizing Substituent Chemical Shift (SCS) Effects

The influence of the acetyl, methoxy, and methyl groups on the benzene ring can be visualized as a perturbation of the electron density, which directly impacts the 13C chemical shifts.

G cluster_0 Benzene (Reference) cluster_1 Acetophenone cluster_2 1-(3-MeO-5-Me-phenyl)ethanone B 128.5 ppm A1 C1 ~137 B->A1 -C(O)CH3 Effect A2 C2/6 ~128 B->A2 -C(O)CH3 Effect A3 C3/5 ~129 B->A3 -C(O)CH3 Effect A4 C4 ~133 B->A4 -C(O)CH3 Effect T1 C1 ~139 A1->T1 T2 C2 ~122 A2->T2 T6 C6 ~125 A2->T6 T3 C3 ~160 A3->T3 T5 C5 ~140 A3->T5 T4 C4 ~114 A4->T4

Caption: Substituent effects on aromatic 13C shifts relative to benzene.

References

Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(3-Methoxy-5-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of chemical entities is a cornerstone of discovery and quality control. Mass spectrometry (MS) stands as an indispensable analytical technique, offering a unique molecular "fingerprint" through the controlled fragmentation of a parent molecule. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1-(3-Methoxy-5-methylphenyl)ethanone.

As a Senior Application Scientist, my objective is not merely to present data but to illuminate the underlying chemical logic. We will dissect the fragmentation pathways of our target compound by comparing it against structurally simpler, well-documented analogs: the parent compound Acetophenone, 3'-Methylacetophenone, and 3'-Methoxyacetophenone. This comparative approach allows us to understand how individual functional groups—specifically the methoxy and methyl substituents on the phenyl ring—influence ion stability and fragmentation routes. The insights provided are derived from established principles of mass spectrometry and validated against spectral data from authoritative databases.

The Foundation: Fragmentation in Aromatic Ketones

Electron Ionization (EI) mass spectrometry involves bombarding a molecule with high-energy electrons (typically 70 eV).[1] This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M+•). The excess energy imparted during ionization causes this molecular ion to fragment in predictable ways, governed by the stability of the resulting fragment ions and neutral losses.[1]

For ketones, the most dominant initial fragmentation pathway is α-cleavage , which involves the breaking of a carbon-carbon bond adjacent to the carbonyl group.[2] This cleavage results in the formation of a highly stable acylium ion, which often represents the most abundant peak in the spectrum (the base peak).

Predicted Fragmentation of this compound

Let's begin by postulating the primary fragmentation pathways for our target molecule, this compound (C₁₀H₁₂O₂, Molecular Weight: 164.20 g/mol ).

  • Molecular Ion (M+•): The initial ionization will produce the molecular ion peak at a mass-to-charge ratio (m/z) of 164.

  • Primary α-Cleavage (Loss of •CH₃): The most favorable fragmentation is the cleavage of the bond between the carbonyl carbon and the acetyl methyl group. This results in the loss of a methyl radical (•CH₃, 15 Da), forming a very stable, resonance-stabilized acylium ion at m/z 149 . This fragment is predicted to be the base peak of the spectrum.

  • Secondary α-Cleavage (Loss of Substituted Phenyl Radical): A less favorable α-cleavage can occur on the other side of the carbonyl group, leading to the formation of the acetyl cation (CH₃CO⁺) at m/z 43 and the loss of a 3-methoxy-5-methylphenyl radical.

  • Subsequent Fragmentation (Loss of CO): The prominent acylium ion at m/z 149 can undergo a subsequent neutral loss of carbon monoxide (CO, 28 Da). This is a characteristic fragmentation for acylium ions and would produce a substituted phenyl cation at m/z 121 .

The predicted fragmentation cascade is visualized below.

G cluster_main Primary Fragmentation cluster_alpha α-Cleavage Pathways cluster_secondary Secondary Fragmentation M This compound [M]+• m/z 164 F149 Acylium Ion [M-CH3]+ m/z 149 (Base Peak) M->F149 - •CH3 F43 Acetyl Cation [CH3CO]+ m/z 43 M->F43 - •(C8H9O) F121 Substituted Phenyl Cation [M-CH3-CO]+ m/z 121 F149->F121 - CO

Caption: Predicted EI fragmentation pathway for this compound.

Comparative Fragmentation Analysis: Isolating Substituent Effects

To validate our predictions and understand the role of the methoxy and methyl groups, we will now compare the expected fragmentation of our target molecule with known data for simpler analogs.

Compound Acetophenone [3][4]3'-Methylacetophenone [5][6][7]3'-Methoxyacetophenone [8][9]This compound (Predicted)
Structure C₆H₅COCH₃CH₃C₆H₄COCH₃CH₃OC₆H₄COCH₃CH₃O(CH₃)C₆H₃COCH₃
MW 120134150164
[M]+• (m/z) 120134150164
[M-CH₃]+ (m/z) 105 (Base Peak) 119 (Base Peak) 135 (Base Peak) 149 (Predicted Base Peak)
[M-CH₃-CO]+ (m/z) 7791107121
[CH₃CO]+ (m/z) 43434343

Analysis of Comparative Data:

  • Dominance of α-Cleavage: In all four compounds, the loss of a methyl radical (•CH₃) to form a stable acylium ion is the dominant fragmentation pathway, consistently producing the base peak.[3][10] This underscores the powerful directing effect of the carbonyl group in ketones. The mass of this base peak is a direct indicator of the mass of the substituted benzoyl portion of the molecule, shifting predictably: 105 → 119 (+14 for CH₂) → 135 (+16 for O) → 149 (+14 for CH₂).

  • Substituent Effect on Phenyl Cation: The subsequent loss of CO from the acylium ion generates a phenyl cation. The mass of this ion (m/z 77 for acetophenone) is shifted according to the substituents present on the ring.[4] For 3'-Methylacetophenone, this fragment appears at m/z 91 (a tropylium ion, C₇H₇⁺, is a common rearrangement for toluene-like fragments).[5][6] For 3'-Methoxyacetophenone, it is observed at m/z 107. Following this established pattern, the corresponding fragment for our target molecule is confidently predicted at m/z 121.

  • Low Abundance Fragments: The acetyl cation at m/z 43 is consistently observed across all analogs, confirming the presence of the methyl ketone moiety. Its relative abundance is typically lower than the benzoyl-type fragments due to the superior stability of the resonance-stabilized aromatic acylium ions.

Experimental Protocol: GC-MS Analysis

To empirically validate these predictions, a standard Gas Chromatography-Mass Spectrometry (GC-MS) protocol would be employed. The choice of GC-MS is deliberate; it provides separation of the analyte from any potential impurities prior to mass analysis, ensuring a clean spectrum attributable only to the compound of interest.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source (e.g., a single quadrupole or ion trap analyzer).

Methodology:

  • Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Separation:

    • Injection: Inject 1 µL of the sample solution into the GC inlet, typically set to 250°C, using a split mode (e.g., 50:1) to prevent column overloading.

    • Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes. This temperature program ensures good peak shape and elution.

  • MS Detection:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 400. This range comfortably covers the molecular ion and all expected fragments.

    • Data Acquisition: Acquire data in full scan mode.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum from the apex of the peak.

    • Analyze the fragmentation pattern, identifying the molecular ion, base peak, and other significant fragment ions.

    • Compare the experimental spectrum to the predicted pattern and, if available, to library spectra (e.g., NIST, Wiley).

G cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_analysis Data Analysis Prep Dissolve Sample in Solvent Inject GC Injection (250°C) Prep->Inject GC GC Column Separation Inject->GC Ion EI Ion Source (70 eV) GC->Ion MS Mass Analyzer (m/z 40-400) Ion->MS Data Acquire & Interpret Mass Spectrum MS->Data

References

A Researcher's Guide to the Spectroscopic Comparison of Acetophenone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic chemistry and drug development, acetophenone and its derivatives represent a class of compounds that are both structurally simple and functionally versatile. They serve as building blocks for a vast array of pharmaceuticals, fragrances, and specialty polymers. The precise characterization of these molecules is paramount, ensuring purity, verifying structure, and monitoring reactions. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of a molecule's identity and electronic environment.

This guide offers an in-depth comparison of how common spectroscopic methods—UV-Visible, Infrared, Nuclear Magnetic Resonance, and Mass Spectrometry—are employed to analyze and differentiate acetophenone derivatives. We will explore the causal relationships between molecular structure and spectral output, supported by experimental data and protocols, to provide researchers with a practical and authoritative resource.

The Influence of Structure on Electronic Transitions: UV-Visible Spectroscopy

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For acetophenone derivatives, the key chromophore is the conjugated system formed by the benzene ring and the carbonyl group. The absorption maxima (λmax) are sensitive to substituents on the aromatic ring, which can alter the energy of these electronic transitions.

Electron-donating groups (EDGs) like methoxy (-OCH₃) or hydroxyl (-OH) introduce non-bonding electrons that can participate in resonance with the π-system. This delocalization lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift to longer wavelengths. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) intensify the polarization of the conjugated system, also leading to a red shift, often more pronounced than with EDGs.[1][2][3]

Table 1: Comparative UV-Vis Spectral Data of Acetophenone Derivatives in Ethanol

CompoundSubstituent (Position)λmax (nm)Effect
AcetophenoneNone~240, ~280Baseline
4'-Methoxyacetophenone-OCH₃ (para)~271Bathochromic Shift
4'-Hydroxyacetophenone-OH (para)~275Bathochromic Shift
4'-Nitroacetophenone-NO₂ (para)~260Bathochromic Shift

Note: Exact λmax values can vary slightly depending on the solvent.[4]

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution (typically 10-100 µM) of the acetophenone derivative in a UV-transparent solvent, such as ethanol or cyclohexane.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[5] Fill one cuvette with the pure solvent (the blank) and another with the sample solution.

  • Data Acquisition: Record the absorption spectrum over a range of 200-400 nm.[4]

  • Analysis: Identify the wavelength of maximum absorbance (λmax) and note any shifts compared to the parent acetophenone molecule.

Probing Molecular Vibrations: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides invaluable information about the functional groups present in a molecule by measuring the absorption of IR radiation at specific frequencies, which correspond to the vibrational modes of bonds.[6] For acetophenone derivatives, the most diagnostic absorption is the strong, sharp peak from the carbonyl (C=O) group stretch.

The position of the C=O stretching frequency is highly sensitive to its electronic environment.[7][8] Conjugation with the aromatic ring delocalizes the π-electrons of the carbonyl bond, weakening it slightly and lowering its vibrational frequency to around 1685-1690 cm⁻¹ compared to a non-conjugated ketone (e.g., acetone at ~1715 cm⁻¹).[9]

  • Electron-Donating Groups (EDGs) at the para position, such as -OCH₃, enhance resonance, further weakening the C=O bond and shifting its absorption to a lower wavenumber (e.g., ~1675 cm⁻¹).

  • Electron-Withdrawing Groups (EWGs) , like -NO₂, have an inductive effect that tends to increase the C=O bond order, shifting the frequency to a higher wavenumber (e.g., ~1700 cm⁻¹).[7]

Other key vibrational bands include aromatic C=C stretching (1450-1600 cm⁻¹), aromatic C-H stretching (>3000 cm⁻¹), and aliphatic C-H stretching from the methyl group (~2960 cm⁻¹).[9]

Table 2: Key IR Absorption Frequencies (cm⁻¹) for Acetophenone Derivatives (KBr Pellet)

CompoundC=O StretchAromatic C=C StretchOther Key Bands
Acetophenone~1685~1600, 1580, 1450~3060 (Aromatic C-H), ~2960 (Aliphatic C-H)
4'-Methoxyacetophenone~1675~1600, 1575, 1510~1260 (C-O Stretch)
4'-Hydroxyacetophenone~1676~1600, 1580, 1510~3300-3400 (Broad, O-H Stretch)
4'-Nitroacetophenone~1700~1600, 1585, 1400~1520 & 1350 (Asymm. & Symm. NO₂ Stretch)

Data compiled from various sources, including the SDBS database.[10][11][12][13]

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Technique)
  • Sample Preparation: Grind a small amount (~1-2 mg) of the solid acetophenone derivative with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Instrumentation: Place the pellet in the sample holder of a Fourier Transform Infrared (FT-IR) spectrometer.[5]

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.[4][5] An air background spectrum should be recorded and subtracted.[5]

Mapping the Skeleton: Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule. It provides detailed information about the chemical environment of ¹H (proton) and ¹³C nuclei.

¹H NMR Spectroscopy

In acetophenone, the protons are in two main regions: the aromatic region (7.4–8.0 ppm) and the aliphatic region, which contains a sharp singlet for the methyl group protons (~2.6 ppm).[14][15] The electron-withdrawing carbonyl group deshields the adjacent ortho protons, causing them to resonate further downfield (~7.9 ppm) compared to the meta and para protons (~7.4-7.6 ppm).[14][16]

Substituents on the ring significantly alter this pattern:

  • EDGs (-OCH₃, -OH): These groups shield the aromatic protons, particularly the ortho and para positions relative to the substituent, shifting their signals upfield (to lower ppm values). For a para-substituted derivative like 4'-methoxyacetophenone, the aromatic region simplifies into two distinct doublets.[17]

  • EWGs (-NO₂): These groups deshield the aromatic protons, shifting them further downfield (to higher ppm values).[18]

Table 3: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Compound-COCH₃ (s, 3H)Aromatic Protons (m, 5H unless noted)Other Protons
Acetophenone~2.61~7.45-7.59 (m, 3H), ~7.96 (m, 2H)-
4'-Methoxyacetophenone~2.55~6.94 (d, 2H), ~7.95 (d, 2H)~3.88 (s, 3H, -OCH₃)
4'-Hydroxyacetophenone~2.60~6.98 (d, 2H), ~7.92 (d, 2H)~8.69 (s, 1H, -OH)
4'-Nitroacetophenone~2.70~8.10 (d, 2H), ~8.30 (d, 2H)-

Data compiled from various sources, including PubChem and the SDBS database.[5][10][15][17][18][19][20]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbon of acetophenone is highly deshielded and appears far downfield at ~198 ppm.[15] The methyl carbon is found around ~26 ppm. Aromatic carbons resonate between ~128-137 ppm.[14][15] Substituents cause predictable shifts in the aromatic carbon signals, providing further structural confirmation.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the acetophenone derivative in ~0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[5]

  • Data Acquisition: Typical ¹H NMR experiments involve a sufficient number of scans to obtain a good signal-to-noise ratio, with a relaxation delay of 1-5 seconds.[5]

  • Analysis: Process the data (Fourier transform, phase, and baseline correction) and integrate the ¹H signals. Correlate the chemical shifts, integration values, and splitting patterns to the molecular structure.

Determining Molecular Weight and Fragmentation: Mass Spectrometry

Mass Spectrometry (MS) is a destructive technique that provides the molecular weight and structural information based on the fragmentation pattern of a molecule after ionization.

For acetophenone, the molecular ion (M⁺˙) peak is observed at a mass-to-charge ratio (m/z) of 120. The most prominent fragmentation pathway is α-cleavage, the breaking of the bond between the carbonyl carbon and the methyl group.[21][22] This results in the loss of a methyl radical (·CH₃, 15 Da) to form the highly stable benzoyl cation (C₆H₅CO⁺) at m/z 105, which is often the base peak.[21][22] Further fragmentation of the benzoyl cation can lead to the loss of carbon monoxide (CO, 28 Da) to form the phenyl cation (C₆H₅⁺) at m/z 77.[22]

Substituents on the aromatic ring will alter the mass of the molecular ion and its key fragments. For example, in 4-nitroacetophenone, the molecular ion will be at m/z 165, and the corresponding acylium ion will be at m/z 150.[23]

Table 4: Key Mass Spectrometry Fragments (m/z) for Acetophenone Derivatives

CompoundMolecular Ion [M]⁺˙[M-CH₃]⁺[M-CH₃-CO]⁺
Acetophenone12010577
4'-Methoxyacetophenone150135107
4'-Hydroxyacetophenone13612193
4'-Nitroacetophenone165150122

Fragment m/z values are based on the most abundant isotopes.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct insertion probe for solids or gas chromatography (GC-MS) for volatile compounds.

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate a molecular ion and fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection & Analysis: Detect the ions and generate a mass spectrum. Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizing the Analytical Workflow

A systematic approach is crucial for the unambiguous identification of an acetophenone derivative. The following workflow illustrates how different spectroscopic techniques are integrated.

G cluster_0 Initial Analysis cluster_1 Structural Elucidation cluster_2 Confirmation Unknown Unknown Acetophenone Derivative MS Mass Spectrometry (MS) Unknown->MS Determine Mol. Weight & Fragmentation IR Infrared (IR) Spectroscopy Unknown->IR Identify Functional Groups (e.g., C=O, OH, NO2) NMR NMR Spectroscopy (1H, 13C, etc.) MS->NMR IR->NMR Propose Initial Structure UV UV-Vis Spectroscopy NMR->UV Refine & Confirm Connectivity Structure Confirmed Structure NMR->Structure Final Confirmation UV->Structure Correlate with Electronic Environment

Caption: Integrated workflow for the spectroscopic identification of acetophenone derivatives.

The Power of Substituent Effects on Spectra

The electronic nature of a substituent group on the benzene ring dictates the distribution of electron density throughout the molecule. This, in turn, influences how the molecule interacts with electromagnetic radiation across different spectroscopic techniques.

G cluster_0 Substituent Effect cluster_1 Spectroscopic Consequence EDG Electron Donating Group (EDG) e.g., -OH, -OCH3 UV_Vis UV-Vis: Bathochromic Shift (Longer λ) EDG->UV_Vis Delocalizes π-electrons IR IR: C=O Freq. Shift EDG->IR Lowers C=O Freq. NMR NMR: Proton Shielding/Deshielding EDG->NMR Shields Protons (Upfield Shift) EWG Electron Withdrawing Group (EWG) e.g., -NO2 EWG->UV_Vis Polarizes π-system EWG->IR Increases C=O Freq. EWG->NMR Deshields Protons (Downfield Shift)

Caption: Relationship between substituent electronic effects and resulting spectral shifts.

Conclusion

The spectroscopic analysis of acetophenone derivatives is a clear demonstration of structure-property relationships in organic chemistry. Each technique provides a unique piece of the puzzle: MS gives the molecular weight, IR identifies key functional groups, UV-Vis probes the conjugated electronic system, and NMR reveals the precise atomic connectivity. By understanding how substituents systematically alter the output of each of these techniques, researchers can confidently identify known compounds, elucidate the structure of new derivatives, and ensure the quality and purity of materials crucial to the advancement of science and medicine.

References

A Comparative Guide to Purity Validation of 1-(3-Methoxy-5-methylphenyl)ethanone: Elemental Analysis vs. Orthogonal Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, the rigorous validation of a compound's purity is a foundational pillar of scientific integrity and reproducible research. For a key intermediate like 1-(3-Methoxy-5-methylphenyl)ethanone, a precursor in various synthetic pathways, establishing a definitive purity profile is non-negotiable. This guide provides an in-depth comparison of elemental analysis against modern spectroscopic and chromatographic techniques for this purpose. As a Senior Application Scientist, my objective is to move beyond mere procedural descriptions to elucidate the causality behind analytical choices, empowering you to select the most appropriate validation strategy for your research and development needs.

The Analyte: this compound

This compound (C₁₀H₁₂O₂) is an aromatic ketone with a molecular weight of 164.20 g/mol . Its synthesis often involves the Friedel-Crafts acylation of 3,5-dimethylanisole. This reaction, while generally efficient, is not without potential side reactions that can introduce impurities. Understanding these potential impurities is critical to designing a robust purity validation strategy.

Theoretical Elemental Composition:

  • Carbon (C): 73.15%

  • Hydrogen (H): 7.37%

  • Oxygen (O): 19.49%

Potential Synthesis-Related Impurities:

  • Regioisomers: Acylation at other positions on the aromatic ring, though sterically and electronically disfavored, can occur.

  • Diacylated Products: The highly activated nature of the 3,5-dimethylanisole ring can sometimes lead to the addition of a second acetyl group.

  • Unreacted Starting Materials: Residual 3,5-dimethylanisole.

  • Residual Solvents and Reagents: From the reaction and purification process.

  • Inorganic Salts: Remnants from the catalyst (e.g., AlCl₃) and aqueous workup.

Core Analytical Techniques: A Head-to-Head Comparison

The validation of this compound's purity necessitates a multi-faceted approach. Here, we compare the utility of elemental analysis with two powerful orthogonal techniques: quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC).

Elemental Analysis (CHNS/O)

Elemental analysis is a fundamental technique that determines the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample through combustion analysis. Oxygen is typically determined by pyrolysis. For a compound like this compound, which contains only C, H, and O, this method provides a direct measure of its elemental composition.

The Causality Behind Its Use: The primary strength of elemental analysis lies in its ability to provide an absolute measure of the elemental composition of the bulk sample. A significant deviation from the theoretical percentages of Carbon (73.15%) and Hydrogen (7.37%) is a strong indicator of impurity. Crucially, elemental analysis is uniquely positioned to detect impurities that are "invisible" to other common techniques. For instance, inorganic salts from the synthesis workup or residual solvents that lack protons would not be detected by ¹H NMR but would alter the C and H percentages.

Trustworthiness Through Self-Validation: The protocol's trustworthiness is established by running certified standards (e.g., acetanilide) to ensure the instrument is calibrated and functioning correctly. The generally accepted tolerance for high-purity compounds is a deviation of less than ±0.4% from the calculated values for each element.[1][2]

Experimental Protocol: Elemental Analysis
  • Sample Preparation:

    • Ensure the sample is homogenous and completely dry, as moisture will significantly impact the hydrogen and oxygen values. This can be achieved by drying the sample under a high vacuum for several hours.

    • Accurately weigh 1-3 mg of the this compound into a pre-cleaned tin or silver capsule using a microbalance.[3]

    • Securely seal the capsule to ensure no sample is lost and to contain it during introduction into the analyzer.

  • Instrumentation and Analysis:

    • Utilize a calibrated CHNS/O elemental analyzer.

    • The sample is dropped into a high-temperature furnace (around 1000°C) with a constant flow of helium carrier gas and a dosed amount of pure oxygen.[4]

    • Combustion converts carbon to CO₂, hydrogen to H₂O, and sulfur (if present) to SO₂. Nitrogen is converted to N₂ gas.

    • The combustion gases are passed through a reduction tube containing copper to remove excess oxygen and reduce nitrogen oxides to N₂.

    • The resulting gas mixture (CO₂, H₂O, N₂, SO₂) is then separated, typically by gas chromatography, and quantified by a thermal conductivity detector.[4]

    • For oxygen analysis, the sample is pyrolyzed in a furnace, and the resulting oxygen-containing gases are converted to carbon monoxide, which is then measured.

  • Data Analysis:

    • The instrument's software calculates the mass of each element from the detector signals and the initial sample weight.

    • The results are reported as a weight percentage (%C, %H, %N, %S, %O).

    • Compare the experimental percentages to the theoretical values for C₁₀H₁₂O₂.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a powerful primary analytical method for purity determination. It leverages the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

The Causality Behind Its Use: Unlike elemental analysis, which provides bulk elemental composition, qNMR can identify and quantify specific organic impurities, including isomers and unreacted starting materials, provided they have unique signals in the NMR spectrum. For this compound, qNMR can distinguish the desired product from potential regioisomeric byproducts through differences in their aromatic proton signals. It offers structural confirmation and purity assessment in a single experiment.

Trustworthiness Through Self-Validation: The method's validity is ensured by using a certified internal standard of known purity and concentration. By comparing the integral of a specific proton signal from the analyte to a signal from the internal standard, a highly accurate purity value can be calculated.

Experimental Protocol: Quantitative ¹H NMR
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and a suitable, certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean vial. The internal standard should have a simple spectrum with at least one signal that does not overlap with any analyte signals.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in which both the analyte and standard are fully soluble.

    • Ensure complete dissolution by vortexing or brief sonication.

    • Transfer an exact volume of the solution into a high-precision NMR tube.

  • Instrumentation and Data Acquisition:

    • Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Crucially, use acquisition parameters that ensure full relaxation of all protons, which is essential for accurate integration. This typically involves a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of any proton being quantified. A 90° pulse angle is also used.[5]

    • A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with careful phasing and baseline correction.

    • Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.

    • The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of purity analysis in the pharmaceutical industry, offering high-resolution separation of components in a mixture.

The Causality Behind Its Use: HPLC excels at separating and quantifying closely related organic impurities, such as regioisomers and diacylated products, which may be difficult to resolve by NMR. Its high sensitivity makes it ideal for detecting trace-level impurities that might be missed by other methods. A well-developed HPLC method can provide a detailed "fingerprint" of the impurity profile of a synthetic batch.[6]

Trustworthiness Through Self-Validation: The method is validated according to ICH guidelines, which include assessing specificity, linearity, accuracy, precision, and limits of detection and quantitation. System suitability tests are performed before each run to ensure the chromatographic system is performing adequately.

Experimental Protocol: HPLC Purity Analysis
  • Sample and Mobile Phase Preparation:

    • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

    • Prepare a working solution by diluting the stock solution to an appropriate concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • The mobile phase will typically be a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). A gradient elution may be necessary to resolve all impurities.

  • Instrumentation and Chromatographic Conditions:

    • Use an HPLC system equipped with a UV detector.

    • Column: A C18 reverse-phase column is a common starting point for aromatic ketones.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B) is often effective.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

    • Column Temperature: Maintained at a constant temperature (e.g., 30 °C) to ensure reproducible retention times.

  • Data Analysis:

    • The purity is typically determined by area percent, assuming that all components have a similar response factor at the chosen wavelength.

    • Purity (%) = (Area of main peak / Total area of all peaks) * 100

    • For more accurate quantification, especially if impurity standards are available, a calibration curve can be used.

Data Presentation and Comparison

To illustrate the comparative strengths of these techniques, consider a hypothetical batch of this compound with the following impurity profile:

  • This compound: 98.5%

  • Regioisomer: 0.8%

  • Diacylated Product: 0.3%

  • Residual NaCl: 0.4%

Parameter Elemental Analysis (CHNS/O) Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC)
Principle Combustion and quantification of resulting gasesNuclear magnetic resonance signal integration relative to a standardDifferential partitioning between a mobile and stationary phase
Information Provided Elemental composition (%C, %H, %O)Structural confirmation, identification, and quantification of specific organic impuritiesSeparation and quantification of organic impurities
Hypothetical Result (% Purity) ~98.1% (Lower due to NaCl, which alters C and H percentages)98.5% (NaCl is not detected)99.6% (by area %, as NaCl is not detected and may not elute)
Strengths - Detects inorganic impurities - Absolute measure of elemental composition- Well-established and robust method- Simultaneous structural confirmation and quantification - Highly accurate for organic impurities- Can identify unknown impurities with sufficient concentration- High sensitivity for trace organic impurities [6]- Excellent resolving power for isomers- Widely used and accepted in regulatory environments
Limitations - Does not identify specific organic impurities or isomers - Insensitive to impurities with similar elemental composition- Requires a relatively pure sample for meaningful results- Insensitive to inorganic impurities and non-protonated compounds - Can have lower sensitivity than HPLC- Signal overlap can complicate quantification- May not detect non-UV active or non-volatile impurities - Purity by area % assumes equal response factors, which can be inaccurate- Method development can be time-consuming

Visualizing the Validation Workflow

The choice of analytical technique is often guided by the specific question being asked at a particular stage of drug development. The following workflow illustrates a logical approach to purity validation.

PurityValidationWorkflow Purity Validation Workflow for this compound cluster_synthesis Synthesis & Initial Characterization cluster_validation Purity Validation cluster_assessment Final Assessment Synthesis Synthesis of C10H12O2 (Friedel-Crafts Acylation) Initial_NMR_MS Initial Confirmation (¹H NMR, ¹³C NMR, MS) Synthesis->Initial_NMR_MS Crude Product EA Elemental Analysis (%C, %H, %O) Initial_NMR_MS->EA Confirms Elemental Composition Detects Inorganic Impurities HPLC HPLC Analysis (Impurity Profile, % Area) Initial_NMR_MS->HPLC Separates & Quantifies Organic Impurities/Isomers qNMR Quantitative NMR (Absolute Purity, Isomer Quantification) Initial_NMR_MS->qNMR Quantifies Organic Impurities Confirms Structure FinalPurity Final Purity Statement (>98.5%) EA->FinalPurity HPLC->FinalPurity qNMR->FinalPurity

Caption: A logical workflow for the comprehensive purity validation of a synthesized compound.

Conclusion: An Integrated Approach for Authoritative Results

For the comprehensive validation of this compound purity, no single technique is sufficient. Elemental analysis serves as an indispensable tool for confirming the fundamental elemental composition and detecting inorganic impurities that other methods miss. However, it cannot provide the detailed impurity profile required by modern standards.

A robust and trustworthy purity assessment should, therefore, integrate elemental analysis with high-resolution orthogonal techniques. HPLC is the method of choice for creating a detailed impurity profile and detecting trace organic components, while qNMR offers the distinct advantage of providing an absolute purity value for the main component alongside structural confirmation. By combining these methods, researchers can build a self-validating system that provides an authoritative and comprehensive picture of their compound's purity, ensuring the reliability and reproducibility of their scientific findings.

References

A Comparative Guide to Catalysts for Acetophenone Synthesis: From Traditional Methods to Green Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of Acetophenone and the Central Role of Catalysis

Acetophenone, the simplest aromatic ketone, is a cornerstone of the chemical industry. Its characteristic sweet, pungent odor has made it a staple in the fragrance industry for soaps, detergents, and perfumes. Beyond its olfactory appeal, acetophenone serves as a vital intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and resins.[1][2] The industrial production of this valuable chemical heavily relies on catalytic processes to ensure efficiency, selectivity, and economic viability. This guide provides a comparative analysis of the primary catalytic routes for acetophenone synthesis, offering insights into catalyst performance, mechanistic pathways, and detailed experimental protocols to aid researchers and professionals in drug development and chemical synthesis.

Two principal pathways dominate the industrial synthesis of acetophenone: the Friedel-Crafts acylation of benzene and the oxidation of ethylbenzene.[3] More recently, biocatalytic routes have emerged as a promising green alternative. This guide will delve into each of these methods, critically comparing the catalysts employed and providing the necessary data to inform catalyst selection and process optimization.

Friedel-Crafts Acylation: A Classic Route with Modern Catalytic Innovations

The Friedel-Crafts acylation of benzene with an acylating agent like acetyl chloride or acetic anhydride is a long-established and versatile method for synthesizing acetophenone.[4][5] The reaction is a classic example of electrophilic aromatic substitution, where a catalyst is crucial for generating the highly reactive acylium ion electrophile.[6][7]

Comparative Analysis of Catalysts for Friedel-Crafts Acylation

The choice of catalyst in Friedel-Crafts acylation significantly impacts reaction efficiency, selectivity, and environmental footprint. Traditionally, homogeneous Lewis acids have been the catalysts of choice, but heterogeneous solid acids are gaining prominence due to their environmental and practical advantages.

Catalyst TypeCatalyst ExampleAcylating AgentSolventTemperature (°C)Benzene Conversion (%)Acetophenone Yield (%)Selectivity (ortho:para for toluene)Reference(s)
Homogeneous Lewis Acids AlCl₃Acetyl ChlorideDichloromethane0 to rtHighModerate to HighVaries[8]
FeCl₃Acetyl ChlorideNeatRefluxModerateLowLow ortho selectivity[8]
ZnCl₂Acetic AnhydrideNeat120LowLowLow ortho selectivity[8]
Heterogeneous Solid Acids H-ZSM-5Acetyl ChlorideVapor Phase18060.2Low1:7.5[8]
H-MordeniteAcetyl ChlorideVapor Phase25045.1Low1:9.2[8]

Note: "High," "Moderate," and "Low" are qualitative descriptors used where precise quantitative data was not available in the cited sources. The data presented is a synthesis of information from multiple sources, and reaction conditions may not be directly comparable.

Causality Behind Catalyst Performance:

  • Homogeneous Lewis Acids (e.g., AlCl₃): Aluminum chloride is a powerful Lewis acid that efficiently generates the acylium ion from acetyl chloride, leading to high conversion rates.[6][7] However, it is typically required in stoichiometric amounts because it forms a complex with the product ketone, which is a moderate Lewis base.[9] This necessitates a hydrolytic workup to release the product and generates significant aqueous waste. Furthermore, the handling of anhydrous AlCl₃ requires stringent moisture-free conditions.[10]

  • Heterogeneous Solid Acids (e.g., Zeolites): Zeolites like H-ZSM-5 and H-Mordenite offer significant advantages in terms of catalyst recovery, reusability, and reduced waste generation.[8] Their acidic sites can catalyze the acylation reaction. However, they often require higher reaction temperatures and may exhibit lower activity compared to traditional Lewis acids.[8] The regioselectivity in the acylation of substituted benzenes like toluene is also a critical factor, with the para product often being thermodynamically favored.[8]

Experimental Protocol: Friedel-Crafts Acylation using Aluminum Chloride

This protocol details the synthesis of acetophenone from benzene and acetyl chloride using the traditional aluminum chloride catalyst.

Materials:

  • Anhydrous Benzene

  • Acetyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Dilute Hydrochloric Acid (HCl) solution

  • Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (1.3 molar equivalents) and anhydrous dichloromethane.

  • Reactant Addition: Cool the flask in an ice bath. Add a solution of acetyl chloride (1 molar equivalent) in anhydrous benzene (excess) to the dropping funnel and add it dropwise to the stirred suspension of AlCl₃ over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. Then, heat the mixture to reflux (around 40°C for dichloromethane) for another 30-60 minutes to ensure the reaction goes to completion.[11]

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench it by the careful addition of crushed ice, followed by dilute hydrochloric acid to hydrolyze the aluminum chloride complex and dissolve any remaining aluminum salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude acetophenone can be purified by vacuum distillation.

Workflow Diagram:

Friedel_Crafts_Workflow A Reaction Setup: - Flame-dried flask - AlCl₃ and CH₂Cl₂ B Reactant Addition: - Dropwise addition of  acetyl chloride in benzene - Ice bath A->B Cooling C Reaction: - Stir at RT - Reflux B->C Stirring & Heating D Work-up: - Quench with ice and HCl C->D Cooling E Extraction: - Separate organic layer - Wash with H₂O, NaHCO₃, brine D->E Phase Separation F Purification: - Dry with MgSO₄ - Filter and evaporate - Vacuum distillation E->F Drying G Acetophenone F->G Isolation

Caption: Experimental workflow for the synthesis of acetophenone via Friedel-Crafts acylation.

Mechanistic Insights: The Role of the Lewis Acid Catalyst

The mechanism of Friedel-Crafts acylation involves the generation of a powerful electrophile, the acylium ion, through the interaction of the acylating agent with the Lewis acid catalyst.

Mechanism Diagram:

Friedel_Crafts_Mechanism cluster_step1 Step 1: Formation of the Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation and Catalyst Regeneration AcCl CH₃COCl Complex CH₃COCl-AlCl₃ Complex AcCl->Complex + AlCl₃ AlCl3 AlCl₃ Acylium CH₃CO⁺ (Acylium Ion) Complex->Acylium Cleavage AlCl4 AlCl₄⁻ Benzene Benzene Ring Sigma Arenium Ion (Sigma Complex) Benzene->Sigma + CH₃CO⁺ Product_Complex Acetophenone-AlCl₃ Complex Sigma->Product_Complex + AlCl₄⁻ AlCl3_regen AlCl₃ (regenerated) Product_Complex->AlCl3_regen Work-up (H₂O) Acetophenone_final Acetophenone Product_Complex->Acetophenone_final Work-up (H₂O) HCl HCl

Caption: Mechanism of Friedel-Crafts acylation for acetophenone synthesis.

Oxidation of Ethylbenzene: A More Atom-Economical Approach

The oxidation of ethylbenzene to acetophenone presents a more atom-economical alternative to Friedel-Crafts acylation, as it avoids the use of stoichiometric reagents.[12] This method is of significant industrial importance.[12] The development of efficient and selective catalysts is crucial to minimize the formation of byproducts such as 1-phenylethanol and benzoic acid.[13]

Comparative Analysis of Catalysts for Ethylbenzene Oxidation

A variety of homogeneous and heterogeneous catalysts have been developed for the selective oxidation of ethylbenzene.

Catalyst TypeCatalyst ExampleOxidantSolventTemperature (°C)Ethylbenzene Conversion (%)Acetophenone Selectivity (%)Reference(s)
Homogeneous Cobalt(II) acetate/CoBr₂Air/O₂Acetic Acid80~96~74[3]
Cobalt(II) stearateAirNone120-High
Heterogeneous CuO(15 wt %)-FDU-12TBHPAcetonitrile8093.1290[14][15]
Co₂Fe-LDHO₂None12097.694.9[16]
Mn-supported SiO₂/Al₂O₃TBHPscCO₂1009198[17]
Co/rGOO₂None12084.196.2[1]

Causality Behind Catalyst Performance:

  • Homogeneous Cobalt Catalysts: Cobalt salts are effective catalysts for the autoxidation of ethylbenzene. The cobalt(II)/cobalt(III) redox cycle plays a key role in the decomposition of hydroperoxides, which are key intermediates in the radical chain mechanism.[18] The addition of bromide co-catalysts can enhance the reaction rate.[13] However, the separation of the homogeneous catalyst from the product mixture can be challenging.

  • Heterogeneous Catalysts: Supported metal oxides and layered double hydroxides (LDHs) offer the advantages of easy separation and reusability.[19][20] The choice of support material can significantly influence the catalytic activity and selectivity by affecting the dispersion of the active metal species and the adsorption of reactants.[12] For instance, mesoporous supports like FDU-12 provide a high surface area for the dispersion of CuO nanoparticles, leading to high catalytic activity.[14][15] The use of green oxidants like molecular oxygen and environmentally benign solvents like supercritical CO₂ further enhances the sustainability of these systems.[12][17]

Experimental Protocol: Heterogeneous Catalytic Oxidation of Ethylbenzene

This protocol describes the oxidation of ethylbenzene to acetophenone using a CuO-loaded mesoporous FDU-12 catalyst.[14]

Materials:

  • Ethylbenzene

  • tert-Butyl hydroperoxide (TBHP, 70% in H₂O)

  • CuO(15 wt %)-FDU-12 catalyst

  • Acetonitrile

  • Internal standard (e.g., dodecane) for GC analysis

Procedure:

  • Reaction Setup: In a 100 mL double-necked round-bottomed flask equipped with a magnetic stirrer and a condenser, add ethylbenzene (5 mmol) and acetonitrile (20 mL).

  • Reactant Addition: Stir the mixture for approximately 10 minutes. Then, add the CuO(15 wt %)-FDU-12 catalyst (0.1 g) followed by tert-butyl hydroperoxide (15 mmol).

  • Reaction: Heat the reaction mixture in an oil bath at 80°C with vigorous stirring for 6 hours.

  • Analysis: After the reaction, cool the mixture to room temperature. Take an aliquot of the reaction mixture, filter to remove the catalyst, and analyze by gas chromatography (GC) to determine the conversion of ethylbenzene and the selectivity to acetophenone.

  • Catalyst Recycling: The catalyst can be recovered by filtration, washed with a suitable solvent (e.g., acetone), dried, and reused for subsequent reactions.

Workflow Diagram:

Ethylbenzene_Oxidation_Workflow A Reaction Setup: - Flask with condenser - Ethylbenzene and acetonitrile B Reactant Addition: - Add CuO/FDU-12 catalyst - Add TBHP A->B Stirring C Reaction: - Heat at 80°C for 6h B->C Heating D Analysis: - Cool and filter - GC analysis C->D Cooling E Catalyst Recycling: - Filter, wash, and dry C->E After reaction F Acetophenone D->F Product

Caption: Experimental workflow for the heterogeneous catalytic oxidation of ethylbenzene.

Mechanistic Insights: Radical Chain Reaction

The cobalt-catalyzed oxidation of ethylbenzene is generally believed to proceed through a free-radical chain mechanism involving the formation and decomposition of ethylbenzene hydroperoxide.

Mechanism Diagram:

Ethylbenzene_Oxidation_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_decomposition Hydroperoxide Decomposition (Co-catalyzed) EB Ethylbenzene EBRadical Ethylbenzyl Radical EB->EBRadical Initiator EBPeroxyRadical Ethylbenzylperoxy Radical EBRadical->EBPeroxyRadical + O₂ O2 O₂ EBHP Ethylbenzene Hydroperoxide EBPeroxyRadical->EBHP + Ethylbenzene EBRadical_regen Ethylbenzyl Radical EBHP->EBRadical_regen Forms new radical AlkoxyRadical Alkoxy Radical EBHP->AlkoxyRadical + Co²⁺ CoII Co²⁺ CoIII Co³⁺ Acetophenone Acetophenone AlkoxyRadical->Acetophenone β-scission

Caption: Simplified radical mechanism for the cobalt-catalyzed oxidation of ethylbenzene.

Biocatalytic Synthesis: A Green and Selective Frontier

Biocatalysis offers an attractive, environmentally friendly approach to acetophenone synthesis, operating under mild reaction conditions with high selectivity.[21][22] Transaminases are a class of enzymes that have shown promise in this area.[23]

Transaminase-Catalyzed Synthesis of Acetophenone

Transaminases catalyze the transfer of an amino group from an amino donor to a ketone acceptor.[22] In the context of acetophenone synthesis, this can be achieved through the conversion of a suitable amine substrate. For example, (R)- or (S)-1-phenylethylamine can be converted to acetophenone.[24]

Key Features of Biocatalytic Synthesis:

  • High Selectivity: Enzymes often exhibit excellent chemo-, regio-, and stereoselectivity, minimizing the formation of byproducts.[22]

  • Mild Reaction Conditions: Biocatalytic reactions are typically carried out in aqueous media at or near ambient temperature and pressure, reducing energy consumption and improving safety.

  • Environmental Friendliness: The use of biodegradable catalysts (enzymes) and the avoidance of harsh chemicals align with the principles of green chemistry.[23]

However, challenges such as product inhibition and unfavorable reaction equilibria can limit the efficiency of biocatalytic processes.[24][25] Process engineering strategies, such as in situ product removal, are often employed to overcome these limitations.[25]

Experimental Protocol: Enzymatic Synthesis of Acetophenone

This protocol provides a general outline for the enzymatic synthesis of acetophenone using a transaminase.

Materials:

  • Transaminase enzyme (e.g., from Escherichia coli)[25]

  • Methylbenzylamine (substrate)

  • Pyridoxal-5'-phosphate (PLP, cofactor)

  • Buffer solution (e.g., phosphate buffer, pH 7)

  • Organic solvent for extraction (e.g., n-heptane with 1-octanol)[25]

Procedure:

  • Reaction Setup: In a temperature-controlled vessel, prepare a buffered aqueous solution containing the transaminase enzyme and the cofactor PLP.

  • Substrate Addition: Add the methylbenzylamine substrate to the enzyme solution.

  • Reaction: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-40°C) with gentle agitation.

  • In Situ Product Removal (Optional but recommended): To overcome product inhibition, an organic solvent layer (e.g., n-heptane with 1-octanol) can be added to the reaction mixture to continuously extract the acetophenone as it is formed.[25]

  • Monitoring and Work-up: Monitor the progress of the reaction by taking samples from the organic phase and analyzing them by GC. Once the reaction is complete, separate the organic layer.

  • Purification: The acetophenone in the organic solvent can be purified by distillation after removing the solvent.

Workflow Diagram:

Biocatalytic_Workflow A Reaction Setup: - Buffered aqueous solution - Transaminase and PLP B Substrate Addition: - Add methylbenzylamine A->B C Reaction: - Incubate at optimal temp. - Gentle agitation B->C D In Situ Product Removal: - Add organic solvent layer C->D Optional E Monitoring & Work-up: - GC analysis of organic phase - Separate organic layer C->E Directly if no ISPR D->E F Purification: - Distillation E->F G Acetophenone F->G

Caption: General workflow for the biocatalytic synthesis of acetophenone using a transaminase.

Mechanistic Insights: The Ping-Pong Bi-Bi Mechanism of Transaminases

Transaminases operate via a "ping-pong bi-bi" mechanism, where the enzyme exists in two forms: the PLP-bound form and the PMP (pyridoxamine-5'-phosphate)-bound form.

Mechanism Diagram:

Transaminase_Mechanism cluster_half1 First Half-Reaction cluster_half2 Second Half-Reaction Enzyme_PLP Enzyme-PLP Enzyme_PMP Enzyme-PMP Enzyme_PLP->Enzyme_PMP + Amine Ketone_Product Ketone Product (Acetophenone) Enzyme_PLP->Ketone_Product - Ketone Product Amine Amino Donor (e.g., Methylbenzylamine) Enzyme_PMP2 Enzyme-PMP Enzyme_PLP2 Enzyme-PLP (regenerated) Enzyme_PMP2->Enzyme_PLP2 + Keto Acceptor Amine_Product Amino Product Enzyme_PMP2->Amine_Product - Amino Product Keto_Substrate Keto Acceptor

Caption: The ping-pong bi-bi mechanism of transaminase-catalyzed reactions.

Conclusion: A Multi-faceted Approach to a Key Chemical Intermediate

The synthesis of acetophenone is a mature field with well-established catalytic methods. The choice of the optimal catalyst and synthetic route depends on a multitude of factors, including cost, desired scale of production, environmental considerations, and available infrastructure.

  • Friedel-Crafts acylation , particularly with traditional Lewis acids like AlCl₃, remains a robust and high-yielding method, especially for laboratory-scale synthesis. The development of heterogeneous solid acid catalysts is a promising avenue for making this process more sustainable.

  • The oxidation of ethylbenzene is the dominant industrial method due to its high atom economy. Research in this area is focused on developing highly selective and recyclable heterogeneous catalysts that can operate under mild conditions with green oxidants.

  • Biocatalysis represents the future of sustainable chemical synthesis. While challenges remain in terms of enzyme stability and process optimization, the high selectivity and mild operating conditions of enzymes like transaminases make them an increasingly attractive option for the production of high-value chemicals like acetophenone.

This comparative guide provides a foundation for researchers and professionals to make informed decisions in the synthesis of acetophenone. The continued development of novel and improved catalysts will undoubtedly lead to even more efficient, selective, and sustainable methods for producing this important chemical intermediate.

References

A Researcher's Guide to the Regioselectivity of 1-(3-Methoxy-5-methylphenyl)ethanone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a deep understanding of reaction regioselectivity is paramount for the efficient synthesis of target molecules. This guide provides an in-depth analysis of the factors governing the regioselectivity of electrophilic aromatic substitution reactions on 1-(3-Methoxy-5-methylphenyl)ethanone. We will explore the synergistic and competitive directing effects of the methoxy, methyl, and acetyl substituents, supported by mechanistic insights and detailed experimental protocols for key reactions.

The Competing Influences on the Aromatic System

The reactivity and orientation of electrophilic attack on the benzene ring of this compound are dictated by the electronic properties of its three substituents.

  • The Methoxy Group (-OCH₃): As a powerful activating group, the methoxy substituent donates electron density to the aromatic ring primarily through a resonance effect (+R).[1][2] This donation is most pronounced at the ortho and para positions, making them more nucleophilic and thus more susceptible to electrophilic attack.[3][4] The oxygen's lone pairs can stabilize the arenium ion intermediate formed during ortho and para attack through resonance.[3]

  • The Methyl Group (-CH₃): The methyl group is a weakly activating substituent that donates electron density through an inductive effect (+I) and hyperconjugation.[5] Similar to the methoxy group, it directs incoming electrophiles to the ortho and para positions.

  • The Acetyl Group (-COCH₃): In contrast, the acetyl group is a deactivating substituent. It withdraws electron density from the aromatic ring through both a negative inductive effect (-I) and a negative resonance effect (-R).[6] This deactivation is most strongly felt at the ortho and para positions, rendering the meta position the most favorable site for electrophilic attack.[4]

The interplay of these directing effects on the this compound ring is a classic example of competing substituent effects in electrophilic aromatic substitution.[1] The strongly activating methoxy group and the weakly activating methyl group are ortho, para-directors, while the deactivating acetyl group is a meta-director. The overall regioselectivity of a given reaction will depend on the specific reaction conditions and the nature of the electrophile.

Predicting the Regioselectivity: A Head-to-Head Comparison of Potential Reaction Sites

Let's analyze the potential sites for electrophilic attack on this compound, numbered for clarity:

A diagram illustrating the numbering of the aromatic ring of this compound.

  • Position 2: ortho to the methoxy group and meta to the acetyl group. This position is activated by the methoxy group and not strongly deactivated by the acetyl group.

  • Position 4: para to the methoxy group and ortho to the methyl group, but also ortho to the acetyl group. This position is strongly activated by both the methoxy and methyl groups, but also significantly deactivated by the acetyl group. Steric hindrance from the adjacent methyl and acetyl groups could also play a role.

  • Position 6: ortho to both the methoxy and methyl groups, and meta to the acetyl group. This position is strongly activated by both activating groups and only moderately deactivated by the acetyl group. However, it is the most sterically hindered position.

In electrophilic aromatic substitution reactions where multiple substituents are present, the most powerfully activating group generally dictates the position of substitution.[1] In this case, the methoxy group is the strongest activator. Therefore, we can predict that electrophilic attack will preferentially occur at the positions that are ortho and para to the methoxy group, which are positions 2, 4, and 6.

Between these, position 4 is also ortho to the deactivating acetyl group, which will disfavor attack at this site. Position 6 is sterically hindered by two adjacent substituents. Therefore, the most likely position for electrophilic attack is position 2 , which is ortho to the strongly activating methoxy group, meta to the deactivating acetyl group, and relatively unhindered.

Comparative Analysis of Key Electrophilic Aromatic Substitution Reactions

While specific experimental data for this compound is scarce in the literature, we can draw strong parallels from reactions on similarly substituted aromatic ketones to predict the regiochemical outcomes.

Halogenation (e.g., Bromination)

Predicted Outcome: Bromination of this compound is expected to yield primarily 1-(2-Bromo-3-methoxy-5-methylphenyl)ethanone .

Mechanistic Rationale: The reaction proceeds via the attack of a bromine electrophile (generated from Br₂ and a Lewis acid catalyst like FeBr₃) on the aromatic ring. The methoxy group, being the most powerful activating group, will direct the incoming bromine to its ortho and para positions. As argued previously, the 2-position is the most favored electronically and sterically.

Product Predicted Major/Minor Rationale
1-(2-Bromo-3-methoxy-5-methylphenyl)ethanoneMajorElectrophilic attack at the most activated and sterically accessible position (ortho to -OCH₃, meta to -COCH₃).
1-(4-Bromo-3-methoxy-5-methylphenyl)ethanoneMinorAttack at the para position to the methoxy group is electronically favorable but disfavored due to the ortho deactivating effect of the acetyl group.
1-(6-Bromo-3-methoxy-5-methylphenyl)ethanoneMinorSteric hindrance from the adjacent methoxy and methyl groups disfavors attack at this position.
Nitration

Predicted Outcome: Nitration of this compound is predicted to yield 1-(3-Methoxy-5-methyl-2-nitrophenyl)ethanone and/or 1-(3-Methoxy-5-methyl-4-nitrophenyl)ethanone . The existence of 1-(3-Methoxy-5-nitrophenyl)ethanone in chemical supplier databases suggests that nitration at the 4-position is a known transformation.[7][8]

Mechanistic Rationale: The nitronium ion (NO₂⁺), generated from a mixture of concentrated nitric and sulfuric acids, is a potent electrophile.[9] The directing effects are the same as in halogenation, with the methoxy group being the primary director. The formation of the 4-nitro isomer, despite the deactivating effect of the adjacent acetyl group, suggests that the powerful activating effect of the para-methoxy group can overcome this deactivation under certain conditions.

Product Predicted Major/Minor Rationale
1-(3-Methoxy-5-methyl-2-nitrophenyl)ethanonePossible MajorFavored by electronics and sterics, similar to bromination.
1-(3-Methoxy-5-methyl-4-nitrophenyl)ethanonePossible MajorThe existence of the analogous 1-(3-Methoxy-5-nitrophenyl)ethanone suggests this is a viable product. The strong activation from the para-methoxy group may overcome the deactivating effect of the acetyl group.
Friedel-Crafts Acylation

Predicted Outcome: Friedel-Crafts acylation of this compound is anticipated to be challenging and may result in low yields or a mixture of products. The primary product is predicted to be 1-(2-Acyl-3-methoxy-5-methylphenyl)ethanone .

Mechanistic Rationale: The Friedel-Crafts acylation requires a Lewis acid catalyst (e.g., AlCl₃) to generate an acylium ion electrophile.[4] However, the acetyl group on the starting material is deactivating, making the ring less nucleophilic and thus less reactive towards Friedel-Crafts acylation.[10] Furthermore, the Lewis acid can complex with the carbonyl oxygen of the acetyl group, further deactivating the ring. If the reaction does proceed, the methoxy group will direct the incoming acyl group to the 2-position for the same reasons outlined for halogenation and nitration.

Product Predicted Major/Minor Rationale
1-(2-Acyl-3-methoxy-5-methylphenyl)ethanoneMajor (if reaction occurs)The methoxy group directs the incoming acyl group to the most activated and accessible position.
Other isomersMinor/NegligibleThe deactivating nature of the acetyl group will likely prevent acylation at other positions.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key electrophilic aromatic substitution reactions discussed. These protocols are adapted from established procedures for similar substituted acetophenones and should be optimized for this compound.

Protocol 1: Bromination of this compound

G A Dissolve this compound in a suitable solvent (e.g., CCl4 or CH2Cl2). B Add a Lewis acid catalyst (e.g., FeBr3, ~0.1 eq.). A->B C Cool the mixture to 0°C in an ice bath. B->C D Slowly add a solution of Br2 (1.0 eq.) in the same solvent dropwise. C->D E Stir at 0°C for 1-2 hours, then warm to room temperature. D->E F Monitor reaction progress by TLC. E->F G Quench with aqueous Na2S2O3 solution. F->G H Extract with an organic solvent. G->H I Wash with brine, dry over Na2SO4, and concentrate in vacuo. H->I J Purify by column chromatography (e.g., silica gel, hexane/ethyl acetate). I->J

A workflow for the bromination of this compound.

Protocol 2: Nitration of this compound

G A Add this compound to concentrated H2SO4 at 0°C. B Prepare the nitrating mixture: slowly add concentrated HNO3 to concentrated H2SO4 at 0°C. A->B C Add the nitrating mixture dropwise to the ketone solution, keeping the temperature below 5°C. B->C D Stir at 0-5°C for 1-2 hours. C->D E Monitor reaction progress by TLC. D->E F Pour the reaction mixture slowly onto crushed ice. E->F G Collect the precipitate by filtration or extract with an organic solvent. F->G H Wash with water and aqueous NaHCO3. G->H I Dry the organic layer over Na2SO4 and concentrate in vacuo. H->I J Purify by recrystallization or column chromatography. I->J

A workflow for the nitration of this compound.

Protocol 3: Friedel-Crafts Acylation of this compound

G A Suspend AlCl3 (1.1 eq.) in an anhydrous, non-polar solvent (e.g., CS2 or CH2Cl2). B Cool the suspension to 0°C. A->B C Slowly add the acyl chloride (1.0 eq.) to form the acylium ion complex. B->C D Add a solution of this compound (1.0 eq.) in the same solvent dropwise at 0°C. C->D E Allow the reaction to warm to room temperature and stir for several hours. D->E F Monitor reaction progress by TLC. E->F G Quench by pouring onto a mixture of ice and concentrated HCl. F->G H Extract with an organic solvent. G->H I Wash with water, aqueous NaHCO3, and brine. H->I J Dry over Na2SO4 and concentrate in vacuo. I->J K Purify by column chromatography. J->K

A workflow for the Friedel-Crafts acylation of this compound.

Data Presentation and Product Characterization

The regioselectivity of these reactions should be determined by analyzing the crude product mixture using techniques such as ¹H NMR spectroscopy, ¹³C NMR spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Spectroscopic Signatures of Potential Products

The following table summarizes the expected key spectroscopic features for the predicted major products.

Product ¹H NMR (indicative signals) ¹³C NMR (indicative signals) IR (cm⁻¹) Mass Spectrometry (m/z)
Starting Material: this compoundAromatic protons as singlets and/or doublets in the 6.5-7.5 ppm region. Singlets for -OCH₃ (~3.8 ppm), -CH₃ (~2.4 ppm), and -COCH₃ (~2.6 ppm).Carbonyl carbon ~198 ppm. Aromatic carbons in the 110-160 ppm range.C=O stretch ~1685 cm⁻¹.[11][12][13][14] Aromatic C=C stretches ~1600, 1450 cm⁻¹. C-O stretch ~1250 cm⁻¹.M⁺ at m/z 164. [M-CH₃]⁺ at m/z 149.
Brominated Product: 1-(2-Bromo-3-methoxy-5-methylphenyl)ethanoneFewer aromatic protons, with characteristic shifts and coupling patterns depending on the substitution pattern.Aromatic carbon attached to bromine will be shifted downfield.C=O stretch may shift slightly.Characteristic isotopic pattern for bromine (M⁺ and M+2 peaks of nearly equal intensity). M⁺ at m/z 242/244.
Nitrated Product: 1-(3-Methoxy-5-methyl-2-nitrophenyl)ethanoneAromatic protons will be shifted downfield due to the electron-withdrawing nitro group.Aromatic carbon attached to the nitro group will be shifted downfield.Asymmetric and symmetric NO₂ stretches around 1530 and 1350 cm⁻¹.M⁺ at m/z 209.
Acylated Product: 1-(2-Acyl-3-methoxy-5-methylphenyl)ethanoneAdditional signals for the new acyl group. Aromatic proton signals will be shifted accordingly.Two carbonyl carbon signals.Two C=O stretching bands.M⁺ will correspond to the mass of the starting material plus the added acyl group.

Note: The exact chemical shifts and coupling constants will depend on the specific product and the solvent used for NMR analysis. The mass spectral fragmentation patterns will also provide valuable structural information.[15][16][17]

Conclusion

The regioselectivity of electrophilic aromatic substitution on this compound is a nuanced interplay of electronic and steric effects. The strongly activating ortho, para-directing methoxy group is the dominant directing influence, favoring substitution at the 2-position, which is electronically activated and sterically accessible. While the deactivating acetyl group reduces the overall reactivity of the ring, it primarily serves to disfavor substitution at the positions ortho and para to it.

This guide provides a robust framework for predicting and controlling the outcomes of halogenation, nitration, and Friedel-Crafts acylation reactions on this versatile substrate. The detailed experimental protocols and guidelines for product characterization will empower researchers to efficiently synthesize desired derivatives of this compound for applications in drug discovery and development.

References

Safety Operating Guide

Navigating the Disposal of 1-(3-Methoxy-5-methylphenyl)ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and chemical research, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of these materials is not merely a regulatory hurdle but a cornerstone of a robust safety culture and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 1-(3-Methoxy-5-methylphenyl)ethanone (CAS No. 43113-94-6), tailored for researchers, scientists, and drug development professionals. Our approach is grounded in the principles of the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) Laboratory Standard, ensuring a self-validating system of safety and compliance.

Understanding the Hazard Profile of this compound

Before initiating any disposal procedure, a thorough understanding of the chemical's inherent hazards is paramount. This dictates the necessary precautions, personal protective equipment (PPE), and the ultimate disposal pathway.

Based on available safety data, this compound is classified with the following GHS hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[1]

These classifications indicate that while the compound may not be acutely toxic or environmentally hazardous in the same vein as heavy metals or persistent organic pollutants, it requires careful handling to avoid dermal, ocular, and respiratory exposure.

Hazard ClassificationGHS Hazard StatementPrecautionary Measures
Skin IrritationH315Wear protective gloves and clothing.
Serious Eye IrritationH319Wear safety glasses with side shields or goggles.
Respiratory IrritationH335Handle in a well-ventilated area or a chemical fume hood.

The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound should be integrated into your laboratory's broader Chemical Hygiene Plan (CHP), a mandatory written program under OSHA's Laboratory Standard (29 CFR 1910.1450).[2][3][4] The CHP outlines the specific policies and procedures to protect laboratory personnel from chemical hazards.[2][3]

Step 1: Waste Identification and Characterization

The first crucial step, as mandated by the EPA's RCRA, is to determine if the waste is hazardous.[5][6] All chemical waste should initially be handled as hazardous until a formal evaluation is completed.[5] For this compound, the known irritant properties classify it as a hazardous waste.

Step 2: Segregation of Waste

Proper segregation is critical to prevent dangerous reactions and to ensure cost-effective disposal.[7]

  • Do not mix this compound waste with other, incompatible waste streams. Aromatic ketones can be incompatible with strong oxidizing agents and strong bases.

  • Collect waste this compound and materials contaminated with it (e.g., pipette tips, contaminated gloves, absorbent pads) in a dedicated, properly labeled hazardous waste container.

Step 3: Container Selection and Labeling

The integrity of the waste container is a primary line of defense against spills and exposures.

  • Container Selection : Use a chemically compatible container with a secure, tight-fitting lid. Borosilicate glass or high-density polyethylene (HDPE) are generally suitable.

  • Labeling : The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The label should also include the date accumulation started and the specific hazards (e.g., "Irritant").

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories generating hazardous waste can accumulate it at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[8][9]

  • The waste container must remain closed at all times, except when adding waste.

  • The volume of waste in the SAA should not exceed 55 gallons of hazardous waste or one quart of acutely hazardous waste.[8]

Step 5: Personal Protective Equipment (PPE)

When handling waste this compound, the following PPE is mandatory to mitigate the risks of skin, eye, and respiratory irritation:

  • Eye Protection : Safety glasses with side shields or chemical splash goggles.

  • Hand Protection : Nitrile or other chemically resistant gloves.

  • Body Protection : A standard laboratory coat.

  • Respiratory Protection : Not typically required if handled in a properly functioning chemical fume hood. If handled outside of a fume hood, a NIOSH-approved respirator may be necessary based on a risk assessment.

Step 6: Spill Management

In the event of a spill, prompt and appropriate action is crucial.

  • Alert personnel in the immediate area.

  • Evacuate the area if the spill is large or in a poorly ventilated space.

  • Don appropriate PPE .

  • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste.

Step 7: Final Disposal

The ultimate disposal of the accumulated waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. These entities are equipped to transport and dispose of chemical waste in compliance with all federal, state, and local regulations.

Disposal Decision Pathway

The following diagram illustrates the key decision points in the disposal process for this compound.

DisposalWorkflow cluster_generation In the Laboratory cluster_disposal Institutional Disposal start Waste Generation (this compound) identify Hazard Identification (Irritant - H315, H319, H335) start->identify segregate Segregate Waste identify->segregate containerize Select & Label Container ('Hazardous Waste', Chemical Name, Hazards) segregate->containerize accumulate Accumulate in SAA (Keep Closed) containerize->accumulate spill Spill Occurs accumulate->spill transfer Transfer to EHS/Waste Contractor accumulate->transfer cleanup Spill Cleanup Protocol spill->cleanup Yes spill->transfer No cleanup->containerize transport Transport to TSD Facility transfer->transport dispose Final Disposal (Incineration or other approved method) transport->dispose

Caption: Disposal workflow for this compound.

Conclusion

The responsible disposal of this compound is a multi-faceted process that hinges on a clear understanding of its hazards and adherence to established regulatory frameworks. By integrating these procedures into your laboratory's Chemical Hygiene Plan and fostering a culture of safety, you contribute to the protection of yourself, your colleagues, and the environment. Always consult your institution's specific guidelines and EHS department for any additional requirements.

References

Safeguarding Your Research: A Practical Guide to Handling 1-(3-Methoxy-5-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment: Understanding the Adversary

Based on data from similar methoxy- and methyl-substituted acetophenones, 1-(3-Methoxy-5-methylphenyl)ethanone is anticipated to present the following hazards.[1][2][3] A thorough, compound-specific risk assessment should always be performed in your laboratory's specific context.

Anticipated Hazards:

  • Acute Oral Toxicity: May be harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Expected to cause skin irritation.[2][3]

  • Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][3]

These hazards are summarized in the table below, following the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard ClassificationCategorySignal WordHazard Statement
Acute toxicity, OralCategory 4WarningHarmful if swallowed
Skin Corrosion/IrritationCategory 2WarningCauses skin irritation
Serious Eye Damage/IrritationCategory 2WarningCauses serious eye irritation
Specific target organ toxicity — Single exposureCategory 3WarningMay cause respiratory irritation

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. The causality here is direct: creating impermeable barriers prevents chemical contact with your body.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[2] If there is a splash hazard, a face shield should be worn in addition to goggles. Standard safety glasses do not provide adequate protection.

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves. While specific breakthrough times for this compound are not available, nitrile gloves are a common and effective choice for many organic ketones. Always inspect gloves for tears or punctures before use and change them frequently, especially after direct contact.

    • Lab Coat: A standard laboratory coat should be worn and kept fastened to protect your street clothes and skin from accidental spills.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors or dust. If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_verification Verification Start Start: Handling this compound AssessHazards Assess Hazards: - Skin Irritation - Eye Irritation - Respiratory Irritation - Oral Toxicity Start->AssessHazards EyeProtection Eye Protection: Chemical Safety Goggles AssessHazards->EyeProtection SkinProtection Skin Protection: - Nitrile Gloves - Lab Coat AssessHazards->SkinProtection RespiratoryProtection Respiratory Protection: Work in Fume Hood AssessHazards->RespiratoryProtection InspectPPE Inspect PPE Before Use EyeProtection->InspectPPE SkinProtection->InspectPPE RespiratoryProtection->InspectPPE SafeHandling Proceed with Safe Handling InspectPPE->SafeHandling

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational plan minimizes the risk of exposure and ensures procedural consistency.

  • Preparation:

    • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[1]

    • Designate a specific area for handling the compound, preferably within a chemical fume hood.

    • Assemble all necessary equipment and reagents before introducing the chemical.

    • Confirm that a spill kit appropriate for organic compounds is nearby.

  • Handling:

    • Always wear the appropriate PPE as detailed above.

    • Avoid the formation of dust and aerosols.[4] If the compound is a solid, handle it gently.

    • Use non-sparking tools to prevent ignition sources.[4]

    • Keep the container tightly closed when not in use.[2]

    • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][2]

  • In Case of Accidental Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

    • Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water. If skin irritation occurs, seek medical attention.[2]

    • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[2]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Disposal Plan: Responsible Stewardship from Cradle to Grave

Proper chemical waste disposal is a critical component of laboratory safety and environmental responsibility.

  • Waste Collection:

    • Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container.

    • Do not mix this waste with other incompatible waste streams. Based on similar compounds, it is incompatible with strong oxidizing agents and strong bases.[1]

  • Disposal Procedure:

    • Dispose of the chemical waste through your institution's environmental health and safety (EHS) office.

    • Follow all local, state, and federal regulations for hazardous waste disposal.[1][2]

Disposal_Workflow cluster_generation Waste Generation cluster_labeling Labeling & Storage cluster_disposal Final Disposal Start Experiment Complete CollectWaste Collect Waste in Dedicated Container Start->CollectWaste LabelContainer Label Container: 'Hazardous Waste' 'this compound' CollectWaste->LabelContainer StoreSecurely Store Securely in Designated Area LabelContainer->StoreSecurely ContactEHS Contact EHS Office for Pickup StoreSecurely->ContactEHS Disposed Waste Disposed Compliantly ContactEHS->Disposed

By integrating these safety protocols into your daily laboratory practices, you cultivate an environment of scientific excellence and personal accountability. Your commitment to safety not only protects you and your colleagues but also upholds the integrity of your invaluable research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.